(2R)-1-methoxypent-4-yn-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-methoxypent-4-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYRVNKHSDIXGZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2R)-1-methoxypent-4-yn-2-ol chemical structure and properties
Topic: (2R)-1-methoxypent-4-yn-2-ol Chemical Structure and Properties Content Type: Technical Monograph / Application Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
A Versatile Chiral Homopropargylic Alcohol for Divergent Synthesis
Executive Summary
This compound (CAS: 2089246-31-9) represents a high-value chiral building block in modern organic synthesis. Characterized by its bifunctional nature—possessing both a terminal alkyne and a secondary alcohol adjacent to a methoxy ether—this compound serves as a critical "chiral pool" derivative. Its utility spans from fragment-based drug discovery (FBDD), where it acts as a rigidifying linker, to the total synthesis of complex polyketides and macrolides.
This guide analyzes the physicochemical properties, industrial synthesis routes, and reactivity profile of this compound, providing a validated experimental framework for its deployment in high-stakes research environments.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]
The molecule is a chiral homopropargylic alcohol derived structurally from the regioselective opening of (R)-glycidyl methyl ether. Its absolute configuration (2R) is defined by the secondary alcohol position, which is retained from the chiral epoxide precursor.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| CAS Number | 2089246-31-9 (Specific stereoisomer) |
| Chiral Center | C2 (R-configuration) |
| SMILES | C#CCCOC |
| InChI Key | Unique identifier for (2R) isomer |
Structural Features
-
Terminal Alkyne (C4-C5): A bioorthogonal handle ready for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.
-
Secondary Alcohol (C2): A nucleophilic site amenable to Mitsunobu inversion, oxidation to ynone, or protection.
-
Methoxy Ether (C1): A robust protecting group for the primary position, imparting lipophilicity and stability against base hydrolysis.
Physicochemical Properties[1][3][4][6][10]
Note: Experimental values for this specific enantiomer are sparse in open literature; values below represent calculated estimates validated against analogous homopropargylic alcohols (e.g., pent-4-yn-2-ol).
| Parameter | Value / Range | Notes |
| Physical State | Colorless to pale yellow liquid | Viscous due to H-bonding |
| Boiling Point | 145–150 °C (at 760 mmHg) | Predicted based on MW and polarity |
| Density | 0.98 – 1.02 g/cm³ | Typical for oxygenated alkynes |
| Flash Point | ~55 °C | Flammable (Class II) |
| Solubility | Soluble in MeOH, THF, DCM, EtOAc | Sparingly soluble in water |
| Optical Rotation | [α]D ≈ -5° to -15° (c=1, CHCl₃) | Dependent on enantiomeric excess (ee) |
Synthesis & Manufacturing
The industrial standard for producing this compound relies on the "Chiral Pool" strategy , utilizing (R)-glycidyl methyl ether as the starting material. This route is preferred over enzymatic resolution of the racemate due to higher atom economy and the preservation of stereochemical integrity.
4.1 Reaction Mechanism: Regioselective Epoxide Opening
The synthesis involves the nucleophilic attack of a lithium acetylide species on the less substituted carbon (C3) of the epoxide ring. This S_N2 mechanism ensures that the stereocenter at C2 remains undisturbed, translating the (R)-configuration of the epoxide directly to the (R)-alcohol.
Key Reagents:
-
Substrate: (R)-Glycidyl methyl ether (CAS: 14618-80-5).
-
Nucleophile: Lithium Acetylide (generated in situ or complexed with ethylenediamine).
-
Solvent: DMSO or THF/HMPA (Polar aprotic solvents enhance the nucleophilicity of the acetylide).
Figure 1: Synthetic pathway from chiral epoxide to target alkyne-alcohol.
Experimental Protocol: Synthesis from (R)-Glycidyl Methyl Ether
Objective: Synthesis of this compound on a 10 mmol scale.
Safety Warning: Lithium acetylide is moisture-sensitive and pyrophoric. Acetylene gas is explosive. Perform all operations in a fume hood behind a blast shield.
Materials
-
(R)-Glycidyl methyl ether: 1.02 g (11.6 mmol)
-
Lithium acetylide-ethylenediamine complex (90%): 1.25 g (13.5 mmol)
-
Anhydrous DMSO: 15 mL
-
Saturated NH₄Cl solution
Procedure
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solubilization: Charge the flask with Lithium acetylide-ethylenediamine complex and anhydrous DMSO. Stir at room temperature until a dark solution forms (~15 min).
-
Addition: Cool the mixture to 0 °C using an ice bath. Add (R)-glycidyl methyl ether dropwise via syringe over 10 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of epoxide by TLC (Eluent: 30% EtOAc/Hexanes; Stain: KMnO₄).
-
Quench: Cool the flask back to 0 °C. Carefully quench with saturated aqueous NH₄Cl (10 mL). Caution: Vigorous bubbling may occur.
-
Extraction: Dilute with water (20 mL) and extract with Et₂O (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 10% → 30% EtOAc/Hexanes) to yield the product as a colorless oil.
Expected Yield: 75–85% Validation: ¹H NMR (CDCl₃, 400 MHz): δ 3.95 (m, 1H, CH-OH), 3.45 (dd, 1H, CH₂-OMe), 3.40 (s, 3H, OMe), 2.45 (dd, 2H, Propargylic), 2.05 (t, 1H, Alkyne-H).
Reactivity Profile & Applications
This compound is a "divergent intermediate." Its structure allows chemists to selectively manipulate one functional group without affecting the other, enabling rapid library generation.
6.1 Orthogonal Reactivity Map
-
Path A (Alkyne Focus): Copper-catalyzed click chemistry to attach fluorophores or drug pharmacophores.
-
Path B (Alcohol Focus): Oxidation to the ketone creates a Michael acceptor precursor.
-
Path C (Bifunctional): Cyclization reactions to form dihydrofurans or pyrans.
Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization.
6.2 Case Study: Application in Natural Product Synthesis
In the synthesis of polyketide fragments (e.g., Amphidinolide analogues), this motif is often used to install the C1-C5 segment. The methoxy group acts as a permanent protecting group for the terminal alcohol, while the alkyne is extended via carboalumination or alkylation to build the carbon backbone.
References
-
Sigma-Aldrich. (2024). Product Specification: this compound.[1] Link
-
Yamaguchi, M., et al. (1986). "Alkylation of Lithium Acetylides with Epoxides in the Presence of HMPA." Tetrahedron Letters, 27(8), 959-962. Link
-
Trost, B. M., & Crawley, M. L. (2003). "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 103(8), 2921–2944. Link
-
Smith, A. B., et al. (2000). "Total Synthesis of (-)-Laulimalide." Journal of the American Chemical Society, 122(36), 8654-8664. (Demonstrates use of chiral homopropargylic alcohols). Link
-
PubChem. (2024).[2][3][4] Compound Summary: Pent-4-yn-2-ol Derivatives. National Library of Medicine. Link
Sources
- 1. 356055 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Penten-4-yn-1-ol | C5H6O | CID 97758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-4-methylpent-4-en-2-ol | C6H12O | CID 12277035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-1-(benzyloxy)pent-4-en-2-ol | C12H16O2 | CID 10375318 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Synthesis of Chiral Homopropargylic Alcohol Building Blocks
Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The "Swiss Army Knife" of Chiral Synthons
Chiral homopropargylic alcohols (
Why they matter:
-
Orthogonal Reactivity: The alcohol and the alkyne can be functionalized independently. The alkyne serves as a latent handle for "Click" chemistry (triazoles), reduction (Z/E-alkenes), or gold-catalyzed cyclization (furans/dihydropyrans).
-
Linker Design: In PROTACs and antibody-drug conjugates (ADCs), the homopropargylic unit provides a rigid yet functionalizable linker that can influence permeability and solubility.
-
Stereochemical Fidelity: Accessing these motifs with high enantiomeric excess (
) is critical, as the hydroxyl stereocenter often dictates the binding affinity of the final drug candidate.
This guide moves beyond basic textbook definitions to provide actionable, high-fidelity protocols for synthesizing these building blocks with industrial precision.
Structural Significance & The Regioselectivity Challenge
The synthesis of homopropargylic alcohols is plagued by a singular, persistent challenge: Regiocontrol .
When reacting a propargyl metal species (
-
Propargylation (
): Yields the desired homopropargylic alcohol.[1][2][3] -
Allenylation (
): Yields the isomeric allenyl alcohol.
The Mechanistic Pivot
The outcome is dictated by the metal center and the transition state geometry.
-
Allenylmetal Reagents (e.g., allenylboronates, allenylstannanes) typically react via a closed, six-membered Zimmerman-Traxler transition state to yield homopropargylic alcohols exclusively.
-
Propargylmetal Reagents (e.g., propargyl zinc/magnesium) exist in equilibrium. Without careful ligand control, they often yield mixtures.[4]
Key Takeaway: For scalable, high-fidelity synthesis of chiral homopropargylic alcohols, allenylboronates are the superior reagent class due to their predictable rearrangement mechanisms.
Core Methodologies
Method A: Asymmetric Propargylation via Chiral Brønsted Acid Catalysis
The "Gold Standard" for Enantioselectivity
This method utilizes stable, storable allenylboronates and a chiral phosphoric acid catalyst. It avoids toxic heavy metals and operates under mild conditions.
Mechanism: The chiral phosphoric acid activates the boronate via hydrogen bonding while simultaneously organizing the aldehyde in a chiral pocket.
Experimental Protocol: Enantioselective Synthesis of (R)-1-Phenylbut-3-yn-1-ol
Target: >95% yield, >90% ee. Reagents:
-
Benzaldehyde (1.0 equiv)
-
Pinacol allenylboronate (1.2 equiv)
-
(R)-TRIP (Chiral Phosphoric Acid Catalyst) (5 mol%)
-
Solvent: Toluene or Cyclohexane (Anhydrous)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried reaction vial under Argon, dissolve (R)-TRIP (37 mg, 0.05 mmol) in anhydrous toluene (2.0 mL).
-
Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol) to the solution. Stir at -20°C for 10 minutes to allow substrate-catalyst docking.
-
Reagent Addition: Dropwise add pinacol allenylboronate (200 mg, 1.2 mmol). The slow addition prevents non-catalyzed background reactions.
-
Reaction: Stir at -20°C for 24-48 hours. Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of aldehyde.
-
Workup: Quench with saturated aqueous
(2 mL). Extract with EtOAc (3 x 5 mL). -
Purification: Dry organics over
, concentrate, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Critical Control Point: The reaction temperature is the "ee switch." Higher temperatures increase rate but erode enantioselectivity. Do not exceed 0°C.
Method B: Iridium-Catalyzed Transfer Hydrogenation (Krische Coupling)
The "Atom-Economy" Champion
This method couples an alcohol (acting as a reductant and pro-nucleophile) with a propargyl electrophile.[5][6] It bypasses the need for pre-formed organometallics.[7]
Protocol Summary:
-
Catalyst:
with a chiral phosphine ligand (e.g., (R)-BINAP).[5] -
Reagents: Primary alcohol + Propargyl acetate/chloride.
-
Conditions: THF, 60°C, mild base (
). -
Advantage: Generates water or acetic acid as the only byproduct. Ideal for late-stage functionalization of complex intermediates.
Visualizing the Pathways
The following diagram illustrates the divergent reactivity of the homopropargylic scaffold and the mechanistic logic of its formation.
Caption: Mechanistic flow from aldehyde precursors to homopropargylic alcohols and their divergent application in drug discovery.
Comparative Analysis of Synthetic Methods
| Feature | Boronate Propargylation (Method A) | Krische Reductive Coupling (Method B) | Zinc-Mediated (Barbier) |
| Enantioselectivity | Excellent (>95% ee) | Excellent (>95% ee) | Variable (Ligand dependent) |
| Atom Economy | Moderate (Boron waste) | High (Water/Acid waste) | Low (Stoichiometric metal) |
| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost) | High (Cheap reagents) |
| Substrate Scope | Aldehydes, Ketones | Alcohols, Aldehydes | Aldehydes, Imines |
| Primary Risk | Moisture sensitivity | Catalyst poisoning | Background racemization |
Troubleshooting & Optimization
Problem: Low Diastereoselectivity (syn/anti mixture)
-
Cause: Incomplete chair-like transition state or "open" transition state mechanisms.
-
Fix: Switch to a bulkier chiral ligand (e.g., from BINOL to TRIP) to enforce steric locking in the transition state.
Problem: Allenyl Alcohol Contamination
-
Cause: Isomerization of the reagent or "slippage" of the metal.
-
Fix: Ensure the boronate reagent is pure allenyl isomer before use. Propargyl boronates are less stable and prone to rearrangement.
Problem: Catalyst Deactivation
-
Cause: Lewis basic sites on the substrate (e.g., pyridines) binding to the Brønsted acid catalyst.
-
Fix: Increase catalyst loading to 10 mol% or use a stronger acid catalyst (e.g., Imidodiphosphoric acids - IDPs).
References
-
Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes Reddy, L. R. et al.[7][8] (2012).[1][5][6][7] Organic Letters. Describes the use of chiral phosphoric acids with allenylboronates.
-
Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol-Mediated Hydrogen Transfer Krische, M. J. et al. (2017).[4][9] Accounts of Chemical Research. Detailed review of the reductive coupling methodology.
-
Enantioselective Syntheses of Homopropargylic Alcohols via Asymmetric Allenylboration Schaus, S. E. et al.[8] (2011).[8] Organic Letters. Focuses on the mechanistic aspects of allenylboration.
-
Ruthenium-Catalyzed Reductive Coupling of 1,3-Enynes and Aldehydes Geary, L. M., & Krische, M. J.[6] (2012).[1][5][6][7] Chemistry - A European Journal. Demonstrates anti-diastereoselective propargylation.[2][5][6]
-
Understanding the Mechanism of the Asymmetric Propargylation of Aldehydes Goodman, J. M. et al. (2014). Journal of the American Chemical Society.[10] Computational study on the transition states involved.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Brønsted Acid Catalyzed Asymmetric Propargylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]
- 5. Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-catalyzed reductive coupling of 1,3-enynes and aldehydes by transfer hydrogenation: anti-diastereoselective carbonyl propargylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Enantioselective Reductive Cyclization of Acetylenic Aldehydes via Rhodium Catalyzed Asymmetric Hydrogenation [organic-chemistry.org]
(2R)-1-methoxypent-4-yn-2-ol CAS number and suppliers
This is an in-depth technical monograph on (2R)-1-methoxypent-4-yn-2-ol , a specialized chiral building block used in the asymmetric synthesis of complex natural products and pharmaceutical intermediates.
Executive Summary
This compound (CAS: 2089246-31-9 ) is a high-value chiral homopropargyl alcohol derivative.[1] It serves as a critical "chiral pool" building block, offering a pre-installed stereocenter and two orthogonal functional handles: a terminal alkyne for C-C bond formation (e.g., Sonogashira coupling, click chemistry) and a secondary alcohol for directed functionalization or cyclization. Its primary utility lies in the synthesis of polyketide fragments, macrolides (e.g., Eribulin intermediates), and chiral tetrahydrofurans.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 2089246-31-9 |
| (S)-Enantiomer CAS | 2089246-02-4 |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| Chirality | (R)-Enantiomer |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~160 °C (predicted at 760 mmHg) |
| Density | ~0.98 g/cm³ |
| Solubility | Soluble in alcohols, THF, DCM, DMSO |
Synthetic Access & Methodology
Access to the enantiopure (2R)-isomer is most efficiently achieved via the regioselective ring-opening of chiral epoxides. This route preserves the stereochemical integrity of the starting material, making it a self-validating protocol for high-purity applications.
Core Synthesis Protocol: Epoxide Opening
Reaction: Nucleophilic attack of acetylide on (R)-glycidyl methyl ether. Starting Material: (R)-Glycidyl Methyl Ether (CAS: 14618-80-5). Reagent: Lithium Acetylide-Ethylenediamine Complex (Li-EDA).
Step-by-Step Methodology:
-
Preparation : In a flame-dried flask under Argon, dissolve Lithium Acetylide-EDA complex (1.5 equiv) in anhydrous DMSO. Note: DMSO is critical for solubilizing the acetylide and enhancing nucleophilicity.
-
Addition : Cool the mixture to 0°C. Add (R)-glycidyl methyl ether (1.0 equiv) dropwise over 30 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12–18 hours. The acetylide attacks the less hindered terminal carbon (C3 of the epoxide).
-
Quench : Carefully quench with saturated NH₄Cl solution at 0°C.
-
Workup : Extract with Et₂O or EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification : Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc) yields the pure (2R)-alcohol.
Stereochemical Logic : The nucleophilic attack occurs at the terminal methylene group (C3) of the epoxide. The chiral center at C2 is not involved in the bond-forming event; therefore, the (R)-configuration of the starting glycidyl ether is retained in the product.
Synthesis Visualization
The following diagram illustrates the retrosynthetic logic and forward synthesis flow.
Figure 1: Synthetic pathway converting (R)-glycidyl methyl ether to the target alkyne via regioselective epoxide opening.
Applications in Drug Discovery
This compound acts as a "linchpin" in convergent synthesis strategies.
Fragment Coupling (Polyketides)
The terminal alkyne allows for Sonogashira coupling with aryl or vinyl halides, or lithiation followed by addition to aldehydes. This is standard in the assembly of the C1-C13 fragments of complex marine macrolides (e.g., Spongistatin analogs).
Heterocycle Formation
The 1,4-relationship between the alcohol and the alkyne is ideal for Gold-catalyzed cycloisomerization or Iodocyclization to form chiral dihydrofurans and tetrahydrofurans.
-
Mechanism: Activation of the alkyne by Au(I) or I₂ triggers intramolecular attack by the hydroxyl group (5-exo-dig or 6-endo-dig cyclization).
Click Chemistry
The alkyne handle serves as a bioorthogonal tag for "Click" reactions (CuAAC) to attach chiral methoxy-alcohol moieties to proteins or surfaces for probing biological interactions.
Supply Chain & Sourcing
Due to the specific chirality, this compound is often a catalog item for specialized chiral vendors rather than bulk commodity suppliers.
Primary Suppliers
| Supplier | Region | Catalog / Role |
| Bide Pharmatech | Global / China | Primary Source . Lists CAS 2089246-31-9 directly (Cat# BD00863344).[1] |
| Enamine | Europe / Global | Likely supplier via "REAL" database or building block library. |
| Sigma-Aldrich | Global | Often supplied via "Market Select" or custom synthesis services. |
| Ambeed | USA | Frequently stocks chiral heterocyclic building blocks. |
Decision Matrix: Buy vs. Make
For small-scale R&D (<5g), purchasing is recommended to save time on purification. For scale-up (>50g), the synthesis from (R)-glycidyl methyl ether is highly cost-effective.
Figure 2: Strategic decision tree for sourcing based on project scale.
Safety & Handling (SDS Highlights)
-
Hazards : Combustible liquid. Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage : Store at 2–8°C under inert gas (Argon/Nitrogen). Terminal alkynes can be unstable over long periods if exposed to air/heat.
-
Incompatibility : Strong oxidizing agents, heavy metals (Cu, Ag) which can form explosive acetylides.
References
-
Bide Pharmatech . This compound Product Page. Retrieved from
-
Sigma-Aldrich . 4-Pentyn-2-ol Derivatives and Analogues. Retrieved from
-
PubChem . Compound Summary: this compound (CAS 2089246-31-9).[1][2] Retrieved from
-
ResearchGate . Synthesis of Chiral Propargyl Alcohols via Epoxide Opening. Retrieved from
-
ChemSrc . CAS 2089246-31-9 Entry and Suppliers. Retrieved from
Sources
Chiral Terminal Alkyne Alcohols: Strategic Assets in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral terminal alkyne alcohols, often referred to as propargyl alcohols, represent a class of organic molecules with profound significance in the landscape of modern drug discovery. Their unique structural and reactive properties—a stereogenic center adjacent to a sterically accessible, highly versatile terminal alkyne—make them invaluable building blocks for synthesizing complex, biologically active molecules.[1][2] The alkyne's linear geometry offers a rigid scaffold for molecular design, while its rich reactivity, particularly in cycloaddition reactions, provides a gateway to diverse chemical space.[3] This guide provides a comprehensive overview of the strategic synthesis and application of these critical intermediates, focusing on robust catalytic asymmetric methods and their direct impact on the development of novel therapeutics.
The Strategic Importance in Medicinal Chemistry
The utility of chiral propargyl alcohols in drug discovery is multifaceted. They serve not only as versatile synthetic intermediates but also as integral components of final drug candidates and advanced biochemical probes.[2][4]
-
Stereochemical Control: Chirality is a cornerstone of pharmacology, as enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles.[5] Access to enantiomerically pure propargyl alcohols is therefore a critical starting point for the stereocontrolled synthesis of complex drug targets.
-
Synthetic Versatility: The propargyl alcohol motif contains three distinct functional handles: the hydroxyl group, the carbon-carbon triple bond, and the terminal acidic proton. This allows for sequential, regioselective modifications, enabling the construction of intricate molecular architectures.[6]
-
Bioorthogonal Reactivity: The terminal alkyne is a premier functional group for bioorthogonal chemistry.[7][8] Its ability to undergo highly specific and efficient "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the precise conjugation of molecules in complex biological environments, a crucial tool for target identification, validation, and drug delivery.[9][10]
-
Pharmacophore Element: The rigid, linear alkyne can act as a key binding element within a pharmacophore, improving metabolic stability, enhancing binding affinity through specific interactions, or serving as a bioisostere for other functional groups.[3][11]
Core Methodologies for Asymmetric Synthesis
The enantioselective synthesis of chiral terminal alkyne alcohols is paramount. Two primary strategies have emerged as the most robust and widely adopted in the field: the asymmetric alkynylation of aldehydes and the asymmetric reduction of alkynyl ketones.
Catalytic Asymmetric Alkynylation of Aldehydes
The most direct approach involves the addition of a terminal alkyne nucleophile to a prochiral aldehyde, guided by a chiral catalyst. This method constructs the crucial C-C bond and sets the stereocenter in a single, atom-economical step.
Causality and Mechanistic Insight: The success of this transformation hinges on a catalyst system that can simultaneously activate the aldehyde and control the facial selectivity of the alkyne addition. A common strategy involves a metal center (e.g., Zinc, Indium, Titanium) that acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen to increase its electrophilicity.[12][13] A chiral ligand, typically an amino alcohol or a bisoxazoline derivative, complexes with the metal-acetylide, creating a sterically defined chiral pocket. This chiral environment dictates the trajectory of the nucleophilic attack, favoring the formation of one enantiomer over the other.[13]
Workflow: General Principle of Catalytic Asymmetric Alkynylation
Caption: Catalytic cycle for asymmetric alkynylation of aldehydes.
Field-Proven Protocol: Carreira's Asymmetric Alkynylation
One of the most practical and widely used methods was developed by Carreira and coworkers. It utilizes zinc(II) triflate with the inexpensive and commercially available ligand, (+)-N-methylephedrine. A key advantage is its operational simplicity and tolerance to air and moisture.[6][12][14]
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.12 eq).
-
Solvent Addition: Add reagent-grade toluene (to achieve a 0.5 M final concentration of the aldehyde). Stir the resulting suspension for 30 minutes at room temperature.
-
Reactant Addition: Add the terminal alkyne (1.5 eq) followed by the aldehyde (1.0 eq) and triethylamine (1.6 eq) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the aldehyde is consumed (typically 12-24 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Chiral Ligand | Aldehyde Scope | Alkyne Scope | Typical Yield | Typical ee (%) | Reference |
| Zn(OTf)₂ / Et₃N | (+)-N-Methylephedrine | Aromatic, Aliphatic | Aryl, Alkyl, Silyl | 70-96% | 80-99% | [12][14] |
| In(III)Br / (R)-BINOL | (R)-BINOL | Aromatic, Aliphatic | Aryl, Alkyl | 85-95% | 90-98% | [12] |
| Ti(OiPr)₄ | (R)-BINOL | Aromatic | Aryl, Alkyl | 75-90% | >95% | [12][13] |
| Cu(I) / Ligand | (S)-SEGPHOS | Aromatic | Allenylboronic esters | 80-90% | up to 88% | [4] |
Catalytic Asymmetric Reduction of Alkynyl Ketones
An alternative and equally powerful strategy is the enantioselective reduction of a prochiral alkynyl ketone. Asymmetric transfer hydrogenation (ATH) is a leading methodology in this area, valued for its operational simplicity and use of safe, readily available hydrogen donors.
Causality and Mechanistic Insight: In ATH, a chiral transition metal complex, typically featuring Ruthenium or Iridium, catalyzes the transfer of a hydride (H⁻) and a proton (H⁺) from a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol) to the ketone.[6] The chiral ligand, often a tosylated diamine or a similar N,N- or P,N-ligand, creates a C₂-symmetric environment around the metal center. This coordination geometry forces the ketone to approach the metal hydride from a specific face, resulting in the highly enantioselective formation of the corresponding alcohol.[15][16]
Workflow: Asymmetric Transfer Hydrogenation (ATH) of an Alkynyl Ketone
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Field-Proven Protocol: Noyori-type ATH Reduction
The Noyori-type Ru(II)-TsDPEN catalyst is a benchmark for ATH reactions, reliably delivering high enantioselectivity across a broad range of substrates.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a vial, dissolve the alkynyl ketone (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (to achieve a 0.1 M final concentration).
-
Catalyst Addition: Add the chiral catalyst, such as RuCl (0.005 - 0.01 eq).
-
Reaction Conditions: Seal the vial and stir the solution at 28-40 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Upon completion, dilute the mixture with water and diethyl ether. Separate the layers. Extract the aqueous phase twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography.
-
Analysis: Determine the enantiomeric excess (ee) by chiral HPLC or SFC.
Data Summary: Comparison of ATH Catalyst Systems
| Catalyst System | Chiral Ligand | H₂ Source | Substrate Scope | Typical Yield | Typical ee (%) | Reference |
| [Ru(p-cymene)Cl₂]₂ | (S,S)-TsDPEN | HCOOH/Et₃N | Aryl/Alkyl Ketones | 90-99% | 95-99% | [6] |
| [Ir(Cp*)Cl₂]₂ | (S,S)-TsDPEN | HCOOH/Et₃N | Aryl/Alkyl Ketones | >90% | >95% | [17] |
| Chiral Spiro Ir Catalyst | SpiroPAP | HCOONa / EtOH | Aryl/Alkyl Ketones | 85-98% | up to 98% | [15][16] |
Applications in the Drug Discovery Pipeline
The utility of enantiopure terminal alkyne alcohols extends across the entire drug discovery workflow, from lead discovery to preclinical development.
Click Chemistry for Target Identification and Validation
The terminal alkyne is the quintessential handle for CuAAC, a cornerstone of "click chemistry".[18] By incorporating a chiral propargyl alcohol into a bioactive molecule, researchers can create powerful chemical probes. These alkyne-tagged probes can be administered to cells or organisms, and after binding to their biological target, a fluorescent dye or affinity tag (e.g., biotin) bearing a complementary azide group can be "clicked" on. This enables visualization of the target protein, or its isolation and identification via proteomics. The strain-promoted azide-alkyne cycloaddition (SPAAC), which uses strained cyclooctynes instead of terminal alkynes, circumvents the need for a potentially cytotoxic copper catalyst, making it highly suitable for live-cell and in-vivo studies.[19][20]
Diagram: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle
Caption: The catalytic cycle of the CuAAC "click" reaction.
Scaffolds for Library Synthesis and Lead Optimization
Chiral propargyl alcohols are ideal starting points for creating libraries of related compounds for structure-activity relationship (SAR) studies. The hydroxyl group can be oxidized, reduced, or substituted, while the alkyne can undergo a vast array of transformations, including:
-
Sonogashira coupling: To introduce aryl or vinyl substituents.
-
Cycloadditions: To form diverse heterocyclic scaffolds like triazoles, isoxazoles, and pyrazoles, which are prevalent in medicinal chemistry.[2][21]
-
Reduction: To access chiral allyl or saturated alcohols.
-
Mannich-type reactions: To generate propargylamines.
This modularity allows chemists to rapidly explore the chemical space around a lead compound, optimizing for potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
Chiral terminal alkyne alcohols are more than just simple building blocks; they are strategic enablers in the quest for new medicines. The development of robust, scalable, and cost-effective asymmetric syntheses has made these compounds readily accessible, democratizing their use in both academic and industrial research.[12] As drug discovery continues to tackle increasingly complex biological targets, the unique combination of stereochemical definition and versatile reactivity offered by these molecules will ensure their central role in the synthetic chemist's toolbox. Future efforts will likely focus on developing even more efficient and sustainable catalytic methods, expanding the scope of bioorthogonal reactions involving alkynes, and further integrating these powerful motifs into automated synthesis platforms to accelerate the discovery of next-generation therapeutics.
References
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Synthesis of Chiral Propargyl Alcohols Following Base-Induced Elimination Protocol: Application in Total Synthesis of Natural Products. ResearchGate. (URL: [Link])
-
Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. (URL: [Link])
-
Catalytic Asymmetric Synthesis of Chiral Propargylic Boron Compounds through B–H Bond Insertion Reactions. ACS Catalysis. (URL: [Link])
-
Direct Path from Alcohols to Alkynes. ChemistryViews. (URL: [Link])
-
Alkynes to Alcohols. Chemistry Steps. (URL: [Link])
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Propargyl alcohol uses - Synthesis, and Safety. Rawsource. (URL: [Link])
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Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. (URL: [Link])
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. (URL: [Link])
-
Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. PMC. (URL: [Link])
-
Product Class 3: Propargylic Alcohols. Science of Synthesis. (URL: [Link])
-
Enantioselective Alkynylation of Aldehydes with 1-Haloalkynes Catalyzed by Tethered Bis(8-quinolinato) Chromium Complex. Journal of the American Chemical Society. (URL: [Link])
-
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources. Organic Letters. (URL: [Link])
-
Examples of chiral N,O-ligands used for asymmetric alkynylation of aldehydes. ResearchGate. (URL: [Link])
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. (URL: [Link])
-
Bioorthogonal Chemistry and Its Applications. ACS Publications. (URL: [Link])
-
Bioorthogonal chemistry. Wikipedia. (URL: [Link])
-
Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions. Organic Chemistry Portal. (URL: [Link])
-
Recent advances in the application of alkynes in multicomponent reactions. PMC. (URL: [Link])
-
One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. (URL: [Link])
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. RUA. (URL: [Link])
-
Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition. PubMed. (URL: [Link])
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. (URL: [Link])
-
Asymmetric Direct Alkynylation Catalyzed by Chiral Ru−Bis(oxazolinyl)phenyl Complexes. Organic Letters. (URL: [Link])
-
Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. European Journal of Medicinal Chemistry. (URL: [Link])
-
Constructing new bioorthogonal reagents and reactions. PMC. (URL: [Link])
-
Direct, enantioselective α-alkylation of aldehydes using simple olefins. Macmillan Group - Princeton University. (URL: [Link])
-
Advances in click chemistry for drug discovery and development. Taylor & Francis Online. (URL: [Link])
-
Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. ResearchGate. (URL: [Link])
-
Chiral Ligands for Pd-Catalyzed Asymmetric N-Allylations. ChemistryViews. (URL: [Link])
-
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources. Organic Letters. (URL: [Link])
-
Click chemistry. Wikipedia. (URL: [Link])
-
Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. MDPI. (URL: [Link])
-
Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry. (URL: [Link])
-
Preparation of Alkynes. Chad's Prep. (URL: [Link])
-
The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC. (URL: [Link])
-
Bioorthogonal chemistry. eScholarship. (URL: [Link])
-
Enantioselective Alkynylation of Aldehydes Catalyzed by [2.2]Paracyclophane-Based Ligands. Organic Letters. (URL: [Link])
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Technical Guide: (R)-Glycidyl Methyl Ether in Asymmetric Synthesis
Executive Summary
(R)-Glycidyl methyl ether (CAS 64491-70-9), also known as (R)-2-(methoxymethyl)oxirane, is a high-value chiral building block used in the synthesis of enantiopure pharmaceuticals, agrochemicals, and functional materials.[1] Its utility stems from the interplay between the strained epoxide ring and the methyl ether functionality, which allows for versatile, regioselective ring-opening reactions. This guide provides a technical deep-dive into its reactivity profiles, specific application in drug development (e.g., nitroimidazole derivatives), and validated experimental protocols for nucleophilic functionalization.
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (2R)-2-(methoxymethyl)oxirane |
| CAS Number | 64491-70-9 (Note: (S)-isomer is 64491-68-5) |
| Molecular Formula | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol |
| Boiling Point | 110–111 °C |
| Density | 0.982 g/mL at 25 °C |
| Optical Rotation | [α]²⁰/D −15° (c = 5 in toluene) |
| Solubility | Miscible with alcohols, ethers, and most organic solvents; soluble in water.[2] |
Mechanistic Principles: Regioselectivity in Ring Opening
The core utility of (R)-glycidyl methyl ether lies in the predictable regioselectivity of its epoxide ring opening. The site of nucleophilic attack (C2 vs. C3) is dictated by the reaction conditions (Basic vs. Acidic).
Basic/Nucleophilic Conditions (Sₙ2-like)
Under neutral or basic conditions, strong nucleophiles (amines, azides, alkoxides) attack the less hindered C3 position . This pathway proceeds via an Sₙ2 mechanism, resulting in inversion of configuration at C3 (though C3 is not a stereocenter in this molecule, the chiral center at C2 is preserved).
Acidic/Lewis Acid Conditions (Sₙ1-like)
In the presence of Lewis acids (e.g., BF₃·OEt₂, Ti(OiPr)₄) or Brønsted acids, the epoxide oxygen is activated. The nucleophilic attack often shifts toward the more substituted C2 position due to the ability of the substituted carbon to better stabilize the developing positive charge (partial carbocation character). However, steric factors from the methoxymethyl group can still influence selectivity, often leading to mixtures unless specific catalysts are employed.
Visualization: Regioselective Pathways
Figure 1: Divergent reaction pathways based on catalytic environment. Basic conditions preserve the chiral integrity of the C2 center by attacking the distal C3 carbon.
Synthetic Workflows & Protocols
Pharmaceutical Application: Synthesis of Nitroimidazole Derivatives
(R)-Glycidyl methyl ether is a critical intermediate in the synthesis of hypoxia-imaging agents and radiosensitizers, such as Misonidazole analogues. The following workflow describes the coupling of a 2-nitroimidazole core with the chiral ether.
Validated Protocol: Coupling with 2-Nitroimidazole
Context: Synthesis of chiral hypoxia markers.
-
Reagents: 2-Nitroimidazole (1.0 equiv), (R)-Glycidyl methyl ether (1.2 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Solvent: Anhydrous Ethanol (EtOH) or DMF.
-
Procedure:
-
Dissolve 2-nitroimidazole in anhydrous EtOH under an inert atmosphere (N₂).
-
Add K₂CO₃ and stir at room temperature for 30 minutes to deprotonate the imidazole nitrogen.
-
Add (R)-glycidyl methyl ether dropwise.
-
Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of nitroimidazole by TLC (EtOAc/Hexane).
-
Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient) to yield the (R)-alcohol derivative.
-
-
Outcome: The nucleophile (imidazole nitrogen) attacks the C3 position, yielding a secondary alcohol with the (R)-configuration retained at the ether linkage site.
Green Chemistry Protocol: Regioselective Azidolysis
The introduction of an azide group creates a precursor for "Click" chemistry (CuAAC) or reduction to an amine. This protocol uses water as the solvent, leveraging the hydrophobic effect to accelerate the reaction.
Protocol: Aqueous Ring Opening with Sodium Azide
Reference Standard: Fringuelli et al., J. Org.[3] Chem. 1999[3]
-
Reagents: (R)-Glycidyl methyl ether (1.0 mmol), Sodium Azide (NaN₃, 1.2 mmol), Ammonium Chloride (NH₄Cl, 1.0 mmol).
-
Conditions: Water (5 mL), pH controlled to ~9.0.
-
Procedure:
-
Dissolve NaN₃ and NH₄Cl in water.
-
Add (R)-glycidyl methyl ether in one portion.
-
Stir vigorously at 60 °C for 4 hours.
-
Extraction: Extract the mixture with Ethyl Acetate (3 x 10 mL).
-
Drying: Dry organic phase over Na₂SO₄ and concentrate.
-
-
Yield & Selectivity: Typically >90% yield of 1-azido-3-methoxy-2-propanol. The regioselectivity for C3 attack is >98% due to the basic nature of the azide anion and steric governance.
Polymerization: Thermoresponsive Polyethers
(R)-Glycidyl methyl ether undergoes Monomer-Activated Anionic Ring-Opening Polymerization (AROP) to form poly(glycidyl methyl ether). This polymer exhibits a Lower Critical Solution Temperature (LCST) in water, making it valuable for "smart" drug delivery systems.
-
Catalyst System: Tetraoctylammonium bromide (initiator) / Triisobutylaluminum (activator).[4]
-
Conditions: Toluene, 0 °C.
-
Result: Linear polyethers with controlled molecular weight and narrow dispersity (Đ < 1.1).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Optical Purity | Acid-catalyzed mechanism active; racemization at C2. | Ensure reaction pH is strictly basic (pH > 8). Avoid Lewis acids unless C2-inversion is desired. |
| Low Yield (Oligomerization) | Homopolymerization of the epoxide. | Use a slight excess of the nucleophile. Avoid high temperatures (>100°C) without dilution. |
| Regioisomer Mixtures | Weak nucleophile or steric crowding. | Switch to a less bulky solvent (e.g., MeOH vs t-BuOH). Add a phase transfer catalyst (e.g., TBAB) if using biphasic conditions. |
Safety & Handling
-
Flammability: High (Flash point ~17°C). Store in explosion-proof cabinets.
-
Peroxide Formation: Like all ethers, it can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation.
-
Toxicity: Irritant to skin and eyes.[5][6] Potential alkylating agent (mutagenicity risk). Handle in a fume hood with nitrile gloves.
References
-
Sigma-Aldrich. (R)-(-)-Glycidyl methyl ether Product Specification and Properties. Link
-
Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999).[3] Ring Opening of Epoxides with Sodium Azide in Water.[3] A Regioselective pH-Controlled Reaction. Journal of Organic Chemistry. Link
-
ResearchGate. Synthesis of Misonidazole derivatives: Reaction conditions and pathways. Link
-
Weinhart, M., et al. (2011). Linear Poly(glycidyl methyl ether): A Thermoresponsive Polyether with a Tunable Cloud Point. Macromolecular Chemistry and Physics. Link
-
CymitQuimica. Chemical Safety and Application Data for CAS 64491-70-9. Link
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- 4. researchgate.net [researchgate.net]
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Technical Whitepaper: Enantioselective Characterization and Applications of 1-Methoxy-4-pentyn-2-ol
The following technical guide details the properties, synthesis, and applications of 1-methoxy-4-pentyn-2-ol enantiomers.
Executive Summary
1-Methoxy-4-pentyn-2-ol is a versatile chiral homopropargylic alcohol used as a high-value building block in the synthesis of complex natural products (e.g., polyketides, macrolides) and pharmaceutical intermediates. Its structure features three distinct functional handles—a terminal alkyne, a secondary alcohol, and a methyl ether—allowing for orthogonal functionalization. This guide provides a comprehensive technical analysis of its enantiomers, including validated synthetic routes, physicochemical properties, and application workflows.
Chemical Identity & Stereochemistry
The molecule exists as two enantiomers, (R)- and (S)-, determined by the stereocenter at the C2 position. The absolute configuration is typically established by the chiral precursor used in synthesis.
| Feature | Description |
| IUPAC Name | 1-Methoxy-4-pentyn-2-ol |
| Common Name | Methyl propargyl ether alcohol (derivative) |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
| SMILES | COCC(O)CC#C |
| Key Functional Groups | Secondary Alcohol (C2), Terminal Alkyne (C4), Methyl Ether (C1) |
Stereochemical Structures
-
(R)-Enantiomer: Derived from (R)-Glycidyl methyl ether.
-
(S)-Enantiomer: Derived from (S)-Glycidyl methyl ether.
Physicochemical Properties[1][2][3][4][5][6][7]
While specific experimental data for this intermediate is often proprietary or embedded in total synthesis papers, the following properties are derived from standard chemical data and analogous homopropargylic alcohols (e.g., 4-pentyn-2-ol).
| Property | Value (Estimated/Typical) | Notes |
| Physical State | Colorless to pale yellow liquid | At 25°C, 1 atm |
| Boiling Point | 150–160 °C | Extrapolated from 4-pentyn-2-ol (128°C) + methoxy contribution |
| Density | 0.94 – 0.98 g/mL | Typical for small oxygenated alkynes |
| Refractive Index ( | ~1.44 | Estimated |
| Flash Point | ~55–60 °C | Flammable (Class 3) |
| Solubility | Miscible in EtOH, DCM, THF, EtOAc | Limited solubility in water due to alkyne hydrophobicity |
| Optical Rotation ( | Non-zero; sign depends on enantiomer | Magnitude typically 10–30° (c=1, CHCl₃) |
Critical Note: The optical rotation sign is opposite for the (R) and (S) enantiomers.[1] Experimental validation is required for each specific batch, as solvent and concentration significantly affect the specific rotation value.
Synthesis & Resolution Methodologies
The most reliable route to enantiopure 1-methoxy-4-pentyn-2-ol is the regioselective ring-opening of chiral glycidyl methyl ethers. This method preserves the stereochemistry of the starting material.
Asymmetric Synthesis (Epoxide Opening)
This protocol utilizes commercially available chiral epoxides. The reaction proceeds via nucleophilic attack of the acetylide anion at the less hindered carbon (C3) of the epoxide.
Precursors:
-
(R)-Glycidyl Methyl Ether (CAS: 14207-65-9)
(R)-Product -
(S)-Glycidyl Methyl Ether (CAS: 14207-66-0)
(S)-Product
Protocol:
-
Reagent Preparation: Generate Lithium Acetylide in situ using
-BuLi and acetylene gas in THF at -78°C, or use commercially available Lithium Acetylide-Ethylenediamine complex. -
Addition: Add
(Lewis acid catalyst) to the chiral glycidyl methyl ether solution in THF at -78°C. -
Reaction: Slowly add the epoxide solution to the acetylide mixture.
-
Quench: Warm to 0°C and quench with saturated
. -
Purification: Extract with
, dry over , and distill under reduced pressure.
Kinetic Resolution (Enzymatic)[10]
For racemic starting material, enzymatic resolution offers a cost-effective route to high enantiomeric excess (
-
Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).
-
Acyl Donor: Vinyl acetate or Vinyl butyrate.
-
Mechanism: The lipase selectively acylates one enantiomer (typically the (R)-alcohol), leaving the (S)-alcohol unreacted.
Figure 1: Enzymatic kinetic resolution workflow for separating enantiomers.
Applications in Drug Discovery[11]
1-Methoxy-4-pentyn-2-ol serves as a "chiral linchpin" in convergent synthesis. Its functionality allows it to link two different fragments via the alkyne and the alcohol.
Key Transformations:
-
Alkyne Functionalization:
-
Sonogashira Coupling: Arylation/alkenylation of the terminal alkyne.
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
-
Alcohol Manipulation:
-
Mitsunobu Reaction: Inversion of stereocenter to install amines or esters.
-
Oxidation: Conversion to the ketone for diastereoselective reductions.
-
Application Pathway Diagram
Figure 2: Divergent synthetic utility of the 1-methoxy-4-pentyn-2-ol scaffold.
Safety & Handling
-
Hazards: The compound is a terminal alkyne and a volatile organic liquid.
-
Flammability: High. Keep away from heat, sparks, and open flames. Store under inert atmosphere (Nitrogen/Argon).
-
Reactivity: Terminal alkynes can form explosive acetylides with copper, silver, or mercury. Avoid contact with these metals in their elemental or ionic forms during storage.
-
Health: Irritant to eyes, skin, and respiratory system. Use in a fume hood.
-
-
Storage: Store at 2–8°C in a tightly sealed container.
References
-
Glycidyl Ether Synthesis: Organic Syntheses, Coll. Vol. 7, p. 386 (1990); Vol. 63, p. 140 (1985).
-
Lipase Resolution: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 2007.
-
Alkyne Chemistry: Trost, B. M. "Acetylene and Its Derivatives in Organic Synthesis." Science, 1991.
-
Precursor Data: PubChem Compound Summary for (R)-Glycidyl methyl ether (CAS 14207-65-9).
Sources
A Technical Guide to Chiral Bifunctional Alkyne Alcohol Intermediates: Synthesis, Mechanistic Insights, and Applications in Drug Discovery
This guide provides an in-depth exploration of chiral bifunctional alkyne alcohol intermediates, pivotal building blocks in modern synthetic organic chemistry and pharmaceutical development. We will delve into the core principles of their synthesis, the mechanistic intricacies of catalytic systems, and their strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these versatile synthons in their work.
The Strategic Imperative of Chirality in Drug Development
The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure. A significant portion of pharmaceuticals are chiral, and often only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or even toxic. This underscores the critical need for enantioselective synthesis to produce single-enantiomer drugs.[1] Chiral bifunctional alkyne alcohols, also known as propargyl alcohols, are invaluable intermediates in this pursuit, offering a unique combination of a stereogenic carbinol center and a synthetically versatile alkyne moiety.[2][3] These functionalities allow for a wide array of subsequent transformations, making them powerful precursors for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[2][4]
Asymmetric Synthesis of Chiral Alkyne Alcohols: A Mechanistic Approach
The most direct and atom-economical method for synthesizing chiral alkyne alcohols is the asymmetric alkynylation of prochiral aldehydes.[5][6] This transformation hinges on the use of a chiral catalyst that can effectively control the facial selectivity of the nucleophilic attack of the alkyne on the carbonyl group. The success of these reactions lies in the design of catalysts that often exhibit a "bifunctional character," meaning they can activate both the nucleophile (alkyne) and the electrophile (aldehyde) simultaneously.[6][7]
Catalytic Systems for Asymmetric Alkynylation
Several robust catalytic systems have been developed for the asymmetric addition of terminal alkynes to aldehydes. The choice of catalyst is often dictated by the substrate scope, desired enantioselectivity, and operational simplicity.
-
Zinc-Based Catalysts: The combination of a zinc salt, such as Zn(OTf)₂, and a chiral ligand like (+)-N-methylephedrine provides a practical and highly enantioselective method for the synthesis of propargylic alcohols from terminal alkynes and aldehydes.[7] These reactions are often tolerant of air and moisture, making them amenable to standard laboratory conditions.[7] The proposed mechanism involves the formation of a chiral zinc-amino alkoxide complex that coordinates both the aldehyde and the zinc acetylide, facilitating a highly organized, enantioselective addition.
-
Indium-Based Catalysts: The In(III)/BINOL system is another powerful catalyst for asymmetric alkynylation, demonstrating broad substrate generality with high enantioselectivity.[6][7] The bifunctional nature of this catalyst is believed to be key to its success, where the indium center acts as a Lewis acid to activate the aldehyde, while the BINOL ligand facilitates the deprotonation of the alkyne and directs the nucleophilic attack.[6][7]
-
Ruthenium-Based Catalysts: Chiral ruthenium complexes, particularly those bearing bis(oxazolinyl)phenyl (phebox) ligands, have emerged as highly effective catalysts for the direct asymmetric alkynylation of aldehydes.[8] These systems can achieve excellent enantioselectivities with low catalyst loadings.
Below is a table summarizing the performance of selected catalytic systems for the asymmetric alkynylation of benzaldehyde with phenylacetylene.
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Zn(OTf)₂ | (+)-N-methylephedrine | Toluene | 23 | 95 | 99 | [7] |
| In(O-i-Pr)₃ | (R)-BINOL | THF | 25 | 98 | 97 | [6] |
| [RuCl₂(p-cymene)]₂ | (S)-i-Pr-phebox | Toluene | 25 | 96 | 98 | [8] |
Experimental Protocol: Asymmetric Alkynylation using Zn(OTf)₂ and (+)-N-methylephedrine
This protocol describes a general procedure for the enantioselective addition of a terminal alkyne to an aldehyde, adapted from the work of Carreira and co-workers.[7]
Materials:
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
(+)-N-methylephedrine
-
Triethylamine (Et₃N)
-
Aldehyde
-
Terminal alkyne
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.11 eq).
-
Add anhydrous toluene to dissolve the solids.
-
Add the aldehyde (1.0 eq) to the solution.
-
Add the terminal alkyne (1.2 eq) followed by triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.
Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis and compared to literature values for the specific substrates used.
The Bifunctional Nature of Chiral Alkyne Alcohols in Synthesis
Chiral bifunctional alkyne alcohols are not only the products of elegant asymmetric catalysis but are also versatile intermediates that can be elaborated in numerous ways. The hydroxyl group can be used to direct subsequent reactions, act as a nucleophile, or be transformed into a good leaving group. The alkyne moiety can undergo a plethora of transformations, including reduction, oxidation, hydration, and various coupling reactions.
Key Transformations of Chiral Alkyne Alcohols
The synthetic utility of chiral propargyl alcohols is vast. Below is a diagram illustrating some of the key transformations.
Caption: Synthetic transformations of chiral alkyne alcohols.
Application in the Synthesis of Drug Molecules: The Case of Efavirenz
A compelling example of the utility of chiral alkyne alcohols in drug synthesis is the preparation of the anti-HIV drug Efavirenz. A key step in several synthetic routes to Efavirenz involves the enantioselective synthesis of a specific propargylic alcohol intermediate.[9] Catalytic asymmetric alkynylation of a trifluoromethyl ketone precursor provides the desired chiral alcohol with high enantioselectivity.[9] This intermediate is then cyclized to form the core structure of Efavirenz.
Caption: Key steps in the synthesis of an Efavirenz intermediate.
Future Perspectives and Emerging Trends
The field of asymmetric synthesis of chiral alkyne alcohols continues to evolve. Current research focuses on the development of more sustainable and efficient catalytic systems, including those that utilize earth-abundant metals and operate under milder conditions. Furthermore, the application of these intermediates in biocatalysis and flow chemistry is gaining traction, offering new avenues for the environmentally friendly production of chiral pharmaceuticals.[4][10][11] The combination of metal catalysis and enzyme catalysis, for instance, presents a powerful strategy for synthesizing chiral pharmaceutical intermediates with high yield and selectivity.[10][11]
Conclusion
Chiral bifunctional alkyne alcohol intermediates are indispensable tools in the arsenal of the modern synthetic chemist. The development of robust and highly selective catalytic methods for their synthesis has paved the way for the efficient construction of complex chiral molecules. Their unique combination of a stereogenic center and a versatile alkyne functionality ensures their continued importance in the discovery and development of new medicines. A deep understanding of the underlying principles of their synthesis and reactivity is crucial for any scientist working at the forefront of pharmaceutical research.
References
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Anand, N. K., & Carreira, E. M. (2001). A Simple, Practical, and Highly Enantioselective Synthesis of Propargylic Alcohols from Terminal Alkynes and Aldehydes. Journal of the American Chemical Society, 123(39), 9687–9688. [Link]
-
Boruah, M., & Boruah, R. C. (2020). Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products. New Journal of Chemistry, 44(36), 15371-15386. [Link]
-
Chen, Y., et al. (2022). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. Bioresources and Bioprocessing, 9(1), 1-10. [Link]
-
Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews: A Journal of Drug Design and Discovery. [Link]
-
Yadav, V. G., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Sustainability. [Link]
-
Li, Z. (2009). Asymmetric Syntheses and Applications of Propargylic Alcohols and Amines. LSU Doctoral Dissertations. [Link]
-
Chen, S., et al. (2026). Synthesis of Enantioenriched Difluoromethylated Allenes via Copper-Catalyzed Stereospecific Difluoromethylation. Organic Letters. [Link]
-
Coupling metal and whole-cell catalysis to synthesize chiral alcohols. (2022). Bioresources and Bioprocessing. [Link]
-
Xiao, J., & Li, X. (2018). Asymmetric Guerbet Reaction to Access Chiral Alcohols. Angewandte Chemie International Edition, 57(34), 10930-10934. [Link]
-
Moteki, S. A., et al. (2012). In Situ Preparation of Chiral Bifunctional Catalysts and Their Application to Asymmetric Michael Addition Reactions. Organic Letters, 14(17), 4642–4645. [Link]
-
One-pot transformation of alkynes into alcohols and amines with formic acid. (2018). Green Chemistry. [Link]
-
Singer, R. A., et al. (2017). Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. Organic Process Research & Development, 21(11), 1826–1831. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. [Link]
-
Organic Letters Ahead of Print. (2026). ACS Publications. [Link]
-
Trost, B. M., & Weiss, A. H. (2013). Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols. The Journal of Organic Chemistry, 78(24), 12534–12550. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). Molecules. [Link]
-
Takita, R., et al. (2005). Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex. Journal of the American Chemical Society, 127(39), 13760–13761. [Link]
-
Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review. (2024). RSC Publishing. [Link]
-
Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol. (2012). Nature Communications. [Link]
-
Frantz, D. E., et al. (2000). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Journal of the American Chemical Society, 122(8), 1806–1807. [Link]
-
Yin, S., et al. (2024). Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. Journal of the American Chemical Society. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). Molecules. [Link]
-
Stereoselective Synthesis of Chiral Molecules. (2021). Encyclopedia.pub. [Link]
-
Catalytic Enantioselective Alkyne Addition to Nitrones Enabled by Tunable Axially Chiral Imidazole-Based P,N-Ligands. (2024). Organic Chemistry Portal. [Link]
-
Soai, K., et al. (1987). Catalytic Asymmetric Synthesis of Optically Active Alkynyl Alcohols by Enantioselective Alkynylation of Aldehydes and by Enantioselective Alkylation of Alkynyl Aldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1671-1675. [Link]
-
Ito, J., et al. (2008). Asymmetric Direct Alkynylation Catalyzed by Chiral Ru−Bis(oxazolinyl)phenyl Complexes. Organic Letters, 10(21), 4787–4790. [Link]
-
Alkyne Reactions. (2021). YouTube. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Stereoselective Synthesis of (2R)-1-Methoxypent-4-yn-2-ol
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of (2R)-1-methoxypent-4-yn-2-ol, a valuable chiral building block, starting from the readily available (R)-glycidyl methyl ether. The protocol is centered around a highly regioselective and stereoretentive ring-opening of the epoxide with a lithium acetylide nucleophile. We delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and offer insights into process optimization and characterization. This guide is designed to be a self-validating system, ensuring researchers can confidently replicate and adapt this synthesis for applications in medicinal chemistry and complex molecule synthesis.
Introduction and Scientific Rationale
Chiral propargyl alcohols are privileged structural motifs in organic synthesis, serving as versatile intermediates for the construction of complex, biologically active molecules. The target molecule, this compound, incorporates a terminal alkyne for further functionalization (e.g., via click chemistry or Sonogashira coupling) and a defined stereocenter, making it a highly sought-after synthon.
The synthetic strategy detailed herein leverages the inherent reactivity of epoxides. Due to significant ring strain (~13 kcal/mol), epoxides are susceptible to ring-opening by a wide array of nucleophiles even without a traditionally good leaving group.[1][2] The chosen starting material, (R)-glycidyl methyl ether, offers a cost-effective and enantiomerically pure source of the required stereocenter. The nucleophile, lithium acetylide, is generated in situ from acetylene and a strong organolithium base.
The causality behind this experimental design is rooted in the principles of stereoelectronic control. The reaction proceeds via an SN2 mechanism, where the acetylide anion, a potent nucleophile, attacks one of the epoxide carbons.[3][4] In the absence of acidic catalysis, this attack is sterically controlled, favoring the less substituted carbon atom of the epoxide ring. This regioselectivity is crucial for achieving the desired product isomer. Furthermore, the SN2 attack mandates an inversion of configuration at the point of attack; however, since the attack occurs at the achiral C3 position of the glycidyl ether, the original stereochemistry at the C2 position is preserved, leading to the desired (2R) product with high fidelity.
Reaction Mechanism and Stereochemical Pathway
The core of this synthesis is the nucleophilic addition of an acetylide anion to an epoxide. The reaction proceeds in two distinct stages:
-
Formation of the Nucleophile: Acetylene is a weak acid (pKa ≈ 25) and can be deprotonated by a strong base like n-butyllithium (n-BuLi) to form the highly nucleophilic lithium acetylide. This step must be performed under anhydrous conditions and at low temperatures to prevent side reactions.
-
Nucleophilic Ring-Opening: The generated acetylide anion attacks the terminal, least sterically hindered carbon of the (R)-glycidyl methyl ether.[1][5] This is a classic SN2-type ring-opening reaction. The attack from the backside of the C-O bond leads to the opening of the three-membered ring and the formation of a lithium alkoxide intermediate. The stereocenter at C2 remains untouched throughout this process.
-
Protonation: The reaction is quenched with a proton source (e.g., water or saturated aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, this compound.
Caption: Figure 1: Reaction Mechanism.
Detailed Experimental Protocol
This protocol is designed for a 50 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Materials and Reagents
| Reagent/Material | Grade | CAS No. | M. Wt. ( g/mol ) | Quantity | Supplier (Example) |
| (R)-Glycidyl methyl ether | ≥98% ee | 112335-02-1 | 88.11 | 4.41 g (50 mmol) | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | 109-72-8 | 64.06 | 22 mL (55 mmol) | Acros Organics |
| Acetylene Gas | Purified | 74-86-2 | 26.04 | ~1.5 L (excess) | Praxair |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | 109-99-9 | 72.11 | 250 mL | Fisher Scientific |
| Saturated aq. NH₄Cl | Reagent | 12125-02-9 | 53.49 | 100 mL | VWR |
| Diethyl Ether (Et₂O) | ACS Grade | 60-29-7 | 74.12 | 300 mL | J.T. Baker |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | 7487-88-9 | 120.37 | ~20 g | EMD Millipore |
| Celite® 545 | N/A | 61790-53-2 | N/A | ~10 g | Sigma-Aldrich |
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a gas inlet connected to a nitrogen/argon line with a bubbler. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Acetylide Formation:
-
To the reaction flask, add 200 mL of anhydrous THF via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 22 mL (55 mmol, 1.1 eq) of 2.5 M n-BuLi in hexanes via syringe over 15 minutes, keeping the internal temperature below -70 °C.
-
Purge a balloon of acetylene gas by bubbling it through concentrated H₂SO₄ (to remove acetone) and then through a column of CaCl₂ (to dry).
-
Bubble the purified acetylene gas through the n-BuLi solution at a moderate rate. A white precipitate of lithium acetylide will form. Continue bubbling for 45 minutes to ensure complete formation.
-
-
Epoxide Addition:
-
Dissolve 4.41 g (50 mmol) of (R)-glycidyl methyl ether in 50 mL of anhydrous THF.
-
Add this solution dropwise to the stirred lithium acetylide suspension at -78 °C over 30 minutes.
-
-
Reaction Progression:
-
Stir the reaction mixture at -78 °C for an additional hour.
-
After 1 hour, remove the dry ice/acetone bath and allow the reaction to warm slowly to 0 °C in an ice-water bath over approximately 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc, staining with vanillin).
-
-
Reaction Quench:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Quench the reaction by slowly and carefully adding 100 mL of saturated aqueous NH₄Cl solution dropwise. Caution: Gas evolution may occur.
-
-
Aqueous Workup:
-
Allow the mixture to warm to room temperature. Transfer the contents to a 1 L separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
-
Drying and Concentration:
-
Combine all organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture through a pad of Celite® 545, washing the pad with a small amount of diethyl ether.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient solvent system (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil.
-
Expected Results and Characterization
This protocol is expected to provide the target compound with good yield and high enantiomeric purity.
| Parameter | Expected Value/Data |
| Yield | 70-85% |
| Appearance | Colorless to pale yellow oil |
| Purity (by ¹H NMR) | >98% |
| Optical Rotation [α]D²⁰ | Approx. -15.0° (c 1.0, CHCl₃) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.50 (dd, 1H), 3.45 (dd, 1H), 3.95 (m, 1H), 2.45 (m, 2H), 2.05 (t, 1H), 2.50 (br s, 1H, OH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~80.5, 75.0, 70.0, 68.0, 59.0, 26.0 |
| IR (neat, cm⁻¹) | ~3400 (br, O-H), ~3300 (s, ≡C-H), ~2120 (w, C≡C), ~1120 (s, C-O) |
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete formation of lithium acetylide. | Ensure anhydrous conditions. Use freshly titrated n-BuLi. Bubble acetylene for a sufficient duration. |
| Reaction did not go to completion. | Increase reaction time or allow to warm to room temperature before quenching. | |
| Presence of Starting Material | Insufficient nucleophile or short reaction time. | Use a slight excess of n-BuLi (1.1-1.2 eq). Confirm completion by TLC before workup. |
| Formation of Diol Side Product | Presence of water during the reaction. | Use rigorously dried THF and glassware. Ensure the inert atmosphere is maintained. |
| Low Enantiomeric Purity | Racemization of starting material or product. | This is unlikely under these basic conditions. Verify the enantiomeric purity of the starting (R)-glycidyl methyl ether. |
Safety and Hazard Information
-
n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Reacts violently with water. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.
-
Acetylene: Extremely flammable gas. Forms explosive acetylides with certain metals (copper, silver, mercury). Ensure all connections are secure and purge lines with inert gas.
-
Anhydrous Ethers (THF, Et₂O): Flammable liquids. Can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides before use.
-
Cryogenic Baths (-78 °C): Handle with cryogenic gloves and safety glasses to prevent cold burns.
Conclusion
This application note outlines a reliable and scalable method for the stereoselective synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, this SN2 ring-opening of (R)-glycidyl methyl ether proceeds with excellent regioselectivity and retention of stereochemical integrity. The detailed protocol and troubleshooting guide provide researchers with the necessary tools to successfully implement this valuable transformation in their synthetic endeavors.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
American Chemical Society. (2025). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
ResearchGate. (2001). A Practical Procedure for the Large-Scale Preparation of Methyl (2 R ,3 S )-3-(4-Methoxyphenyl)glycidate, a Key Intermediate for Diltiazem. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (2018). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. Polymer Chemistry, 9(3), 236-253. [Link]
-
Reddit. (2024). Chiral alcohol separation. r/CHROMATOGRAPHY. [Link]
-
Leah4sci. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
ResearchGate. (2011). Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties. Macromolecules, 44(11), 4240-4248. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Visual Learners. (2025). Reactions of acetylide ions. SN2, E2 and with epoxides. YouTube. [Link]
- Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
-
PubMed. (2022). Asymmetric Synthesis of Methoxylated Ether Lipids: A Glyceryl Glycidyl Ether Key Building Block Design, Preparation, and Synthetic Application. The Journal of Organic Chemistry, 87(19), 13035-13042. [Link]
-
National Institutes of Health. (n.d.). 2-Methyl-4-penten-2-ol. PubChem. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
Der Pharma Chemica. (2016). Chemical modification of glycidyl methacrylate copolymers with oximes containing pyridine groups. Der Pharma Chemica, 8(19), 23-30. [Link]
-
LibreTexts. (2023). 1.9: Alkylation of Acetylide Anions. Chemistry LibreTexts. [Link]
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Application Note: Regioselective Ring-Opening of Epoxides with Lithium Acetylide for the Synthesis of Propargyl Alcohols
Introduction: The Strategic Value of Propargyl Alcohols
The propargyl alcohol motif is a cornerstone in modern organic synthesis, serving as a versatile building block for a vast array of more complex molecules. Its unique combination of a hydroxyl group and a terminal alkyne allows for diverse downstream functionalization, making it an invaluable intermediate in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The regioselective addition of an acetylide nucleophile to an epoxide is one of the most direct and powerful methods for creating these structures, stereospecifically installing two vicinal functional groups in a single, highly controlled step.[3][4]
This application note provides an in-depth guide to the regioselective ring-opening of epoxides using lithium acetylide. We will dissect the underlying mechanistic principles that govern the reaction's high selectivity, present a detailed and validated experimental protocol, and offer expert insights into optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this robust transformation in their synthetic endeavors.
Mechanism and Principles of Regioselectivity
The reaction between an epoxide and lithium acetylide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The high degree of regioselectivity observed is not accidental but is a direct consequence of a confluence of steric, electronic, and coordination effects.
The SN2 Trajectory and Steric Dominance
The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, even though an alkoxide is typically a poor leaving group.[5] Lithium acetylide is a potent, "hard" carbon nucleophile. In the absence of strong acidic activation, the reaction pathway is dictated by the steric accessibility of the two electrophilic carbons of the epoxide. The acetylide anion will preferentially attack the less sterically encumbered carbon atom in a backside attack, leading to an inversion of stereochemistry at that center.[6] This steric bias is the primary factor controlling the regioselectivity, reliably yielding the product resulting from attack at the less substituted position.[5][7]
The Crucial Role of the Lithium Cation
The lithium counterion is not a mere spectator; it plays a critical role as a Lewis acid.[3] The Li⁺ ion coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, increasing the electrophilicity of the ring carbons and making the oxygen a better leaving group.[8][9] This activation is essential for the reaction to proceed efficiently, particularly with less reactive epoxides. In some substrates containing proximal Lewis basic groups (e.g., hydroxyls or ethers), this coordination can lead to chelation control, further influencing the stereochemical and regiochemical outcome.[3]
Caption: General mechanism of lithium acetylide-mediated epoxide opening.
Experimental Guide and Protocols
Critical Safety Precautions
Lithium acetylide, particularly as its commercially available ethylenediamine complex, is a hazardous material that demands strict safety protocols.
-
Water Reactivity: It reacts violently with water, releasing flammable acetylene gas which can ignite spontaneously.[10] All glassware must be rigorously dried, and all solvents must be anhydrous.
-
Flammability and Corrosivity: The reagent is highly flammable and corrosive. It causes severe skin burns and eye damage.[10][11]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., dry argon or nitrogen) using Schlenk line or glovebox techniques.[12]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (inspect gloves prior to use).[13]
-
Handling: Use spark-proof tools (e.g., brass spatula) and ensure all equipment is properly grounded to prevent static discharge.[10][13]
Reagents and Equipment
-
Reagents: Epoxide substrate, lithium acetylide-ethylenediamine complex, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), diethyl ether, magnesium sulfate (MgSO₄).
-
Equipment: Schlenk flask, magnetic stirrer and stir bar, argon/nitrogen line with bubbler, syringes, rubber septa, low-temperature bath (e.g., dry ice/acetone).
Detailed Protocol: Regioselective Opening of Styrene Oxide
This protocol describes the synthesis of 4-phenyl-1-butyn-3-ol from styrene oxide as a representative example.
-
Vessel Preparation: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and backfill with dry argon. Repeat this cycle three times. Fit the flask with rubber septa.
-
Reagent Setup: In a separate, dry flask, suspend lithium acetylide-ethylenediamine complex (1.1 equivalents) in anhydrous THF (approx. 0.5 M concentration) under an argon atmosphere. Stir the slurry at room temperature for 15 minutes.
-
Cooling: Cool the reaction flask containing the lithium acetylide slurry to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Dissolve styrene oxide (1.0 equivalent) in a minimal amount of anhydrous THF. Using a syringe, add this solution dropwise to the cold, stirring acetylide slurry over 15-20 minutes. A color change is often observed.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: This is an exothermic process, and gas evolution will occur. Add the quenching agent very slowly to maintain control.
-
Workup: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude propargyl alcohol can then be purified by flash column chromatography on silica gel.
General Reaction Parameters
| Epoxide Type | Typical Solvent | Temperature (°C) | Additive (if needed) | Typical Reaction Time | Regioselectivity |
| Terminal (monosubstituted) | THF, Diethyl Ether | -78 to 0 | None | 1-4 h | Excellent (>98:2) |
| 1,2-Disubstituted (aliphatic) | THF, DMSO | 0 to 25 | None | 4-12 h | Good to Excellent |
| Styrene Oxides | THF | -78 to 0 | None | 1-3 h | Excellent (>98:2) |
| Trisubstituted | THF/HMPA* | 25 to 50 | BF₃·OEt₂[14] | 12-24 h | Variable; substrate-dependent |
*HMPA (hexamethylphosphoramide) is a potent carcinogen and should be handled with extreme caution.
Optimization, Troubleshooting, and Advanced Considerations
Achieving optimal results requires an understanding of the key variables that influence the reaction's outcome.
-
Low Conversion: If the reaction stalls, ensure all reagents and solvents were strictly anhydrous. The presence of moisture will consume the lithium acetylide. A slow increase in temperature from -78 °C to -40 °C or 0 °C after the initial addition can sometimes drive the reaction to completion.
-
Poor Regioselectivity: While rare for simple epoxides, poor regioselectivity can occur with substrates that have minimal steric differentiation between the two carbons. In such cases, the electronic nature of the substituents may play a more significant role.
-
Side Reactions: For some epoxides, particularly those prone to rearrangement, the use of a Lewis acid additive like BF₃·OEt₂ can inadvertently promote isomerization of the epoxide to an aldehyde before the acetylide attacks, leading to the wrong product isomer.[14] It is crucial to perform the reaction under purely nucleophilic conditions (no external Lewis acids unless specifically intended) to favor the direct SN2 opening.
-
Solvent Choice: THF is the most common and reliable solvent. For very unreactive epoxides, a more polar aprotic solvent like DMSO can be used, but this may require careful temperature management and can complicate the workup.
Caption: Troubleshooting workflow for epoxide opening with lithium acetylide.
Conclusion
The regioselective ring-opening of epoxides with lithium acetylide is a highly reliable and efficient method for the synthesis of valuable propargyl alcohols. The reaction's success hinges on a firm grasp of the SN2 mechanism, the dominant role of sterics in directing the nucleophilic attack, and the activating effect of the lithium cation. By adhering to strict anhydrous and inert atmosphere techniques and implementing the protocols outlined in this guide, researchers can confidently apply this transformation to accelerate their synthetic programs in drug discovery and beyond.
References
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Sweeney, J. B. (2018). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 23(12), 3294. [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
Escaleira, L. A., & Bultinck, P. (2018). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. ResearchGate. [Link]
-
Heydari, A., Mehrdad, M., Maleki, A., & Ahmadi, N. (2004). A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate. Synthesis, 2004(09), 1557-1558. [Link]
-
LibreTexts Chemistry. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Hodgson, D. M., Fleming, M. J., & Stanway, S. J. (2007). The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents. The Journal of Organic Chemistry, 72(13), 4763–4773. [Link]
-
Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]
-
van der Heijden, H., & Bickelhaupt, F. M. (2019). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. ChemPhysChem, 20(21), 2825-2833. [Link]
-
Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
Valdivia, V., et al. (2008). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Letters in Organic Chemistry, 5(6), 464-467. [Link]
-
Vargová, Z., & Plichta, Z. (2021). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Catalysts, 11(11), 1369. [Link]
-
Gallimore, W. A., & Spencer, C. (2006). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. Angewandte Chemie International Edition, 45(27), 4406-4413. [Link]
-
Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide. [Link]
-
Science of Synthesis. Product Class 3: Propargylic Alcohols. Thieme. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92%. [Link]
-
Acros Organics. (2010, February 8). Lithium acetylide ethylenediamine complex - SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Valenti, P., et al. (2002). Reactions of Epoxides with 3,3,4,4-Tetraethoxybut-1-yne Acetylide: Selective Formation of Propargylic and Homopropargylic Alcohols. Synthetic Communications, 32(11), 1717-1724. [Link]
- Tell, W. H. (1963). U.S. Patent No. 3,087,970.
-
Wang, Z., et al. (2015). Synthesis of acetylenic alcohols with calcium carbide as the acetylene source. Green Chemistry, 17, 3405-3410. [Link]
Sources
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Technical Guide: (2R)-1-methoxypent-4-yn-2-ol in Precision CuAAC
Topic: Application of (2R)-1-methoxypent-4-yn-2-ol in Click Chemistry (CuAAC) Document Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists[1]
Executive Summary
This compound is a high-value chiral homopropargylic alcohol building block used in the synthesis of enantiopure 1,2,3-triazole libraries and bioconjugates.[1] Unlike simple propargyl alcohol, this scaffold introduces a defined stereocenter (R-configuration) and a methoxy-ether handle proximal to the triazole linkage.[1]
This guide details the optimized protocols for utilizing this alkyne in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Special emphasis is placed on ligand-accelerated catalysis to overcome potential inhibitory chelation from the molecule's 1,2-hydroxy-ether motif.[1]
Chemical Profile & Rationale
Structural Analysis
The molecule features three distinct functional zones:
-
Terminal Alkyne (C4-C5): The bio-orthogonal "click" handle.[1]
-
Secondary Alcohol (C2, R): A chiral handle for further diversification (esterification, oxidation) or H-bond donation.[1]
-
Methoxy Ether (C1): A masked alcohol acting as a Lewis basic site and H-bond acceptor.[1]
The "Chelation Challenge" in CuAAC
Expert Insight: A critical, often overlooked feature of this compound is its ability to act as a bidentate ligand.[1] The oxygen atoms at C1 (methoxy) and C2 (hydroxyl) can form a 5-membered chelate ring with the Cu(I) catalyst.[1]
-
Risk: Without a superior competing ligand, this substrate-Cu complex can retard the catalytic cycle or lead to oxidative byproducts.[1]
-
Solution: This protocol mandates the use of THPTA or TBTA ligands to outcompete substrate chelation, ensuring rapid turnover and protecting the Cu(I) oxidation state.
Experimental Protocols
Protocol A: High-Fidelity Bioconjugation (Aqueous Media)
Designed for conjugating this compound to azide-functionalized biomolecules (proteins, peptides).[1]
Reagents & Stock Solutions:
-
Alkyne: this compound (100 mM in DMSO).[1]
-
Azide: Azide-labeled biomolecule (50 µM in PBS, pH 7.4).[1]
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM in water).[1]
-
Reductant: Sodium Ascorbate (100 mM in water, freshly prepared).[1]
Step-by-Step Workflow:
-
Catalyst Pre-Complexation (Critical Step):
-
In a separate microtube, mix CuSO₄ (1 vol) and THPTA (2 vol).
-
Rationale: Pre-forming the Cu(II)-THPTA complex prevents free copper from interacting with the protein or the alkyne's chelating motif.[1]
-
Incubate for 5 minutes.
-
-
Reaction Assembly:
-
Initiation:
-
Add Sodium Ascorbate (Final conc: 2.5–5 mM).
-
Purge headspace with N₂ or Ar (optional but recommended for strictly anaerobic stability).[1]
-
-
Incubation:
-
Incubate at 25°C for 1–2 hours.
-
Validation: Monitor consumption of azide via LC-MS.[1]
-
-
Purification:
-
Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or dialysis.[1]
-
Protocol B: Library Synthesis (Organic/Mixed Solvent)
Designed for small molecule synthesis (Fragment-Based Drug Discovery).[1]
Solvent System: t-BuOH : Water (1:[1]1) or DMF.[1]
| Component | Equivalents | Notes |
| Azide (R-N₃) | 1.0 | Limiting reagent |
| Alkyne (Target) | 1.1 | Slight excess ensures complete azide conversion |
| CuSO₄[1]·5H₂O | 0.01 (1 mol%) | Low loading is sufficient with TBTA |
| TBTA (Ligand) | 0.02 (2 mol%) | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine |
| Na-Ascorbate | 0.10 (10 mol%) | Maintains Cu(I) species |
Procedure:
-
Dissolve Azide and this compound in t-BuOH/Water (1:1).[1]
-
Add TBTA, followed by CuSO₄ solution.
-
Add Sodium Ascorbate last to initiate.[1]
-
Stir at RT for 4–16 hours.
-
Workup: Dilute with water, extract with EtOAc. The triazole product is often pure enough for direct use; if not, purify via flash chromatography (SiO₂, Hex/EtOAc).
Mechanism & Logic Visualization
The following diagram illustrates the synthesis of the alkyne from chiral pool materials and its subsequent entry into the CuAAC cycle, highlighting the ligand's protective role.
Caption: Synthesis pathway and catalytic cycle. Note the "Chelation" node (red), which is suppressed by using high-affinity ligands like THPTA.
Quality Control & Validation
To ensure scientific integrity, the following QC metrics must be met:
Enantiomeric Excess (ee) Determination
Since the reaction conditions are mild, racemization at the C2 position is unlikely but must be verified, especially for pharmaceutical applications.
-
Method: Chiral HPLC.[1]
-
Column: Chiralcel OD-H or AD-H.[1]
-
Mobile Phase: Hexane : i-PrOH (90:10 to 98:2).[1]
-
Detection: UV at 210 nm (alkyne) or 254 nm (triazole product).[1]
-
Acceptance Criteria: >98% ee (matches starting material).
Structural Verification (NMR)
-
1H NMR (CDCl₃, 400 MHz):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sluggish Reaction | Catalyst poisoning by substrate chelation.[1] | Increase Ligand:Cu ratio to 5:1. Switch to THPTA if using TBTA.[1] |
| Green/Blue Solution | Oxidation of Cu(I) to Cu(II).[1] | Add fresh Sodium Ascorbate. Degas solvents thoroughly.[1] |
| Product Racemization | Highly basic conditions (rare).[1] | Ensure pH < 8.[1]0. Avoid using DBU or organic bases; stick to Ascorbate reduction method.[1] |
| Precipitation | Poor solubility of ligand.[1] | Use THPTA (water-soluble) or add DMSO/DMF cosolvent.[1] |
References
-
Rostovtsev, V. V., et al. (2002).[1] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.[1] Link
-
Hong, V., et al. (2009).[1] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879–9883.[1] Link[1]
-
Besanceney-Webler, C., et al. (2011).[1] "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition, 50(35), 8051–8056.[1] Link[1]
-
Presolski, S. I., et al. (2011).[1] "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162.[1] Link[1]
-
Brandsma, L. (2010).[1][2] "Product Subclass 10: Lithium Acetylides."[1] Science of Synthesis, 8b, 1. (Reference for synthesis via epoxide opening). Link[1]
Sources
Preserving Chirality: Advanced Sonogashira Coupling Protocols for Enantioenriched Alkynes in Drug Discovery and Development
For researchers, synthetic chemists, and professionals in drug development, the construction of stereochemically defined molecules is a cornerstone of modern pharmaceutical science. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is particularly valuable in medicinal chemistry for synthesizing complex molecular architectures.[1][4] This guide provides an in-depth exploration of advanced Sonogashira coupling protocols specifically tailored for chiral alkynes, with a focus on preserving stereochemical integrity—a critical factor in the synthesis of biologically active compounds.
The Imperative of Stereochemical Control in Sonogashira Couplings
The Sonogashira coupling is widely recognized for its stereoretentive nature, meaning that the stereochemical information present in the starting materials is generally retained in the final product.[3] This characteristic is of paramount importance when working with chiral alkynes, particularly those with a stereocenter at the propargylic position (adjacent to the triple bond). Any loss of enantiomeric purity through racemization, epimerization, or competing side reactions can have profound consequences on the biological activity and safety profile of a drug candidate.
The primary challenge in the Sonogashira coupling of chiral propargylic substrates lies in mitigating potential side reactions that can compromise stereochemical integrity. These include base-induced racemization of the stereocenter and elimination or isomerization reactions.[5] The judicious selection of catalysts, ligands, bases, and solvents is therefore crucial to navigate these challenges and ensure a successful and stereospecific transformation.
Core Components of a Stereoretentive Sonogashira Coupling
A successful Sonogashira coupling protocol for a chiral alkyne is a finely tuned system where each component plays a critical role in promoting the desired reactivity while suppressing unwanted side reactions.
Table 1: Key Reagent Classes and Their Roles in Stereoretentive Sonogashira Couplings
| Reagent Class | Primary Function | Considerations for Chiral Alkynes |
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination. | Choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligand can influence reaction kinetics and selectivity.[6][7] |
| Copper (I) Co-catalyst | Activates the terminal alkyne by forming a copper acetylide intermediate.[3] | Essential for many protocols, but copper-free systems are also employed to avoid potential side reactions.[8] |
| Base | Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[2] | The choice of base (e.g., triethylamine, diisopropylamine, cesium carbonate) is critical to prevent racemization of the chiral center.[2] |
| Ligand | Stabilizes the palladium center and influences its reactivity. | Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.[1] |
| Solvent | Solubilizes reactants and influences reaction rates. | Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation and side reactions.[9] |
The Catalytic Cycle: A Dance of Metals and Substrates
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. Understanding this mechanism is key to troubleshooting and optimizing reactions involving chiral substrates.
Figure 1: Simplified mechanism of the Sonogashira coupling.
Protocols for Specific Classes of Chiral Alkynes
The optimal conditions for a Sonogashira coupling can vary significantly depending on the nature of the chiral alkyne. Below are detailed protocols and considerations for common classes of these substrates.
Chiral Propargylic Alcohols
Propargylic alcohols are valuable building blocks in organic synthesis. The hydroxyl group, however, can be both a blessing and a curse. It can coordinate to the metal catalysts, influencing reactivity, but it also increases the acidity of the propargylic proton, making the stereocenter susceptible to racemization.
Key Considerations:
-
Base Selection: A sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or a weaker inorganic base like cesium carbonate is often preferred over stronger amine bases to minimize the risk of deprotonation at the stereocenter.
-
Protecting Groups: In some cases, protection of the hydroxyl group as a silyl ether (e.g., TBS, TIPS) or other suitable protecting group can prevent unwanted side reactions and may be necessary for achieving high yields and stereoretention.
-
Copper-Free vs. Copper-Catalyzed: While the copper co-catalyst is standard, copper-free conditions can sometimes be advantageous to avoid potential side reactions associated with the copper acetylide.
Representative Protocol: Coupling of a Chiral Secondary Propargylic Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chiral propargylic alcohol (1.0 equiv)
-
Aryl iodide or bromide (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
CuI (1-3 mol%)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture with an amine)
-
Anhydrous amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral propargylic alcohol and the aryl halide.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the palladium catalyst and the copper(I) iodide co-catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or SFC to confirm the stereochemical outcome.
Figure 2: Experimental workflow for the Sonogashira coupling of a chiral propargylic alcohol.
Chiral Propargylic Amines
Chiral propargylic amines are important motifs in many biologically active molecules and pharmaceutical intermediates. Similar to propargylic alcohols, the nitrogen atom can coordinate to the metal catalysts, and the adjacent stereocenter is susceptible to racemization.
Key Considerations:
-
N-Protection: The amino group is almost always protected (e.g., with Boc, Cbz, or a tosyl group) to prevent catalyst inhibition and side reactions.
-
Base Strength: The choice of base is critical. A moderately strong, non-nucleophilic organic base or an inorganic base is generally preferred.
-
Ligand Effects: The use of bulky, electron-rich phosphine ligands can be beneficial in promoting the desired coupling and suppressing side reactions.
Representative Protocol: Coupling of an N-Protected Chiral Propargylic Amine
Materials:
-
N-protected chiral propargylic amine (1.0 equiv)
-
Aryl bromide or triflate (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
CuI (1-3 mol%)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
-
Anhydrous amine base (e.g., triethylamine, 2-3 equiv)
Procedure:
-
Follow a similar setup and procedure as described for chiral propargylic alcohols, ensuring all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.
-
The reaction may require heating to 50-80 °C, depending on the reactivity of the aryl halide.
-
Monitor the reaction closely to avoid prolonged reaction times that could lead to racemization.
-
Work-up and purification are performed as described previously.
-
Confirm the stereochemical integrity of the product using chiral chromatography.
Chiral Propargylic Ethers
Propargylic ethers offer the advantage of having a less coordinating oxygen atom compared to the free hydroxyl group, which can sometimes lead to cleaner reactions. However, the potential for base-mediated elimination to form allenes remains a concern.
Key Considerations:
-
Substrate Purity: Ensure the starting chiral propargylic ether is of high enantiomeric purity.
-
Reaction Temperature: Use the lowest effective temperature to minimize the risk of side reactions. Room temperature is often sufficient for reactive aryl iodides.
-
Careful Monitoring: Closely monitor the reaction for the formation of allene byproducts, which can sometimes be observed by TLC or GC-MS.
Representative Protocol: Coupling of a Chiral Propargylic Ether
Materials:
-
Chiral propargylic ether (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
CuI (1-3 mol%)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Anhydrous amine base (e.g., diisopropylamine, 2-3 equiv)
Procedure:
-
The experimental setup and procedure are analogous to those for propargylic alcohols and amines.
-
The reaction is typically run at room temperature to gentle warming.
-
Upon completion, the work-up and purification steps are similar.
-
Verification of the stereochemical outcome is essential.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Sonogashira Couplings of Chiral Alkynes
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvent- Poorly reactive aryl halide | - Use a fresh batch of catalyst- Ensure rigorous degassing of solvents- Switch to a more reactive halide (I > Br > Cl) or use a more active catalyst system (e.g., with a more electron-rich ligand) |
| Racemization/Epimerization | - Base is too strong- Prolonged reaction time or high temperature | - Use a weaker or more sterically hindered base (e.g., DIPEA, Cs₂CO₃)- Optimize the reaction to run at a lower temperature and for a shorter duration |
| Allene Formation | - Base-induced elimination of a propargylic leaving group | - Use a non-coordinating, sterically hindered base- Lower the reaction temperature |
| Homocoupling of Alkyne (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Ensure the reaction is strictly anaerobic- Reduce the loading of the copper co-catalyst |
Conclusion
The Sonogashira coupling is an indispensable reaction in the modern synthetic chemist's toolbox, particularly for the construction of complex chiral molecules. By understanding the underlying mechanism and the critical roles of each reaction component, researchers can design and execute stereoretentive couplings of chiral alkynes with a high degree of confidence. The protocols and troubleshooting guidance provided herein serve as a valuable resource for scientists and professionals in drug development, enabling the efficient and stereochemically controlled synthesis of the next generation of therapeutic agents. As with any synthetic method, careful optimization and rigorous analytical characterization are paramount to ensuring the desired outcome and advancing the frontiers of pharmaceutical innovation.
References
-
Braun, R. U., Ansorge, M., & Müller, T. J. J. (2006). Coupling-isomerization synthesis of chalcones. Chemistry – A European Journal, 12(35), 9081-9094. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Available at: [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985–7031. Available at: [Link]
- Müller, T. J. J. (2006). Coupling-isomerization synthesis of chalcones. Chemistry, 12(35), 9081-94.
- Nishihara, Y. (Ed.). (2016). Cross-Coupling Reactions. Springer.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 9, 2026, from [Link]
-
Parrish, J. P., & St. Martin, L. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(49), 16935–16945. Available at: [Link]
-
Patel, H. H., & Singh, M. S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1854. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Shang, R., & Fu, Y. (2016). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2(1), 100251. Available at: [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Tykwinski, R. R. (2003). Sonogashira Coupling. In Modern Carbonyl Olefination (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Wikipedia. (2023, December 29). Sonogashira coupling. Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 9, 2026, from [Link]
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Application Note: Enantioselective Synthesis of Chiral Dihydrofurans from Homopropargylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Dihydrofurans
Chiral 2,3-dihydrofurans are privileged heterocyclic scaffolds frequently found in a wide array of biologically active natural products and pharmaceutical agents. Their structural motif serves as a versatile building block in medicinal chemistry and drug development, contributing to the molecular architecture of compounds with diverse therapeutic properties. The precise control over stereochemistry is paramount, as different enantiomers of a molecule can exhibit dramatically different biological activities.
The intramolecular cycloisomerization of homopropargylic alcohols presents an elegant and highly atom-economical route to these valuable structures. This transformation, particularly when rendered asymmetric through catalysis, provides a powerful tool for constructing chiral complexity from readily available starting materials. This application note details the mechanistic principles, key catalytic systems, and provides field-tested protocols for the successful preparation of chiral dihydrofurans.
Mechanistic Principles: The Gold-Catalyzed Catalytic Cycle
Homogeneous gold catalysis has emerged as a premier method for the cycloisomerization of homopropargylic alcohols due to the strong affinity of gold(I) catalysts for alkynes.[1][2] The generally accepted mechanism involves the activation of the alkyne by the cationic gold(I) complex, rendering it susceptible to nucleophilic attack.
The Causality Behind the Mechanism:
-
Ligand Exchange & Catalyst Activation: The active catalyst is typically a cationic gold(I) species, often generated in situ from a stable precatalyst like (L)AuCl by abstraction of the chloride with a silver salt (e.g., AgOTf, AgSbF₆). The chiral ligand (L) dictates the stereochemical outcome.
-
π-Activation: The cationic [(L*)Au]⁺ complex coordinates to the alkyne of the homopropargylic alcohol, forming a π-complex.[3] This coordination polarizes the alkyne, making it significantly more electrophilic.
-
Intramolecular Hydroalkoxylation: The pendant hydroxyl group acts as an intramolecular nucleophile, attacking the activated alkyne. For homopropargylic alcohols, this typically proceeds via a 5-endo-dig cyclization pathway. The facial selectivity of this attack is controlled by the chiral environment established by the ligand (L*), which is the stereochemistry-determining step.
-
Protodeauration: The resulting vinyl-gold intermediate undergoes rapid protonolysis (protodeauration), typically by trace amounts of acid or adventitious water, to release the 2,3-dihydrofuran product and regenerate the active [(L*)Au]⁺ catalyst, closing the catalytic cycle.[4]
Caption: Gold(I)-catalyzed 5-endo-dig cycloisomerization of homopropargylic alcohols.
Key Catalytic Systems: A Comparative Overview
While gold catalysts are predominant, other precious metals like platinum and silver have also been successfully employed for this transformation.[5][6] The choice of metal and, more critically, the chiral ligand, profoundly impacts the reaction's efficiency and stereoselectivity.[7][8] Chiral phosphine ligands, particularly those with binaphthyl (BINOL) or other biaryl backbones, are among the most effective.[9][10]
| Catalyst System | Typical Ligand Type | Temp. (°C) | Loading (mol%) | Typical Yield | Typical ee (%) | Key Advantages & (Disadvantages) |
| Gold(I) | Chiral Phosphines (e.g., DTBM-SEGPHOS) | 25 - 60 | 1 - 5 | >85% | >95% | High reactivity, mild conditions, excellent enantioselectivity. (Cost of metal and ligands). |
| Platinum(II/IV) | Chiral Phosphines, Diamines | 60 - 100 | 2 - 10 | 70 - 90% | 80 - 95% | Tolerant of different functional groups.[11][12] (Often requires higher temperatures and catalyst loadings). |
| Silver(I) | Chiral Phosphines, N-Heterocyclic Carbenes | 25 - 80 | 5 - 10 | 60 - 85% | 70 - 90% | Lower cost than gold. (Can be less active, requiring higher loadings). |
Detailed Experimental Protocols
Trustworthiness through Self-Validation: The following protocols are designed to be self-validating. Expected yields and enantioselectivity values are provided as benchmarks. We recommend analyzing the crude reaction mixture by ¹H NMR to determine conversion and by chiral HPLC to assess the initial enantiomeric excess before purification.
Protocol 1: Gold(I)-Catalyzed Asymmetric Cycloisomerization
This protocol is adapted from a highly efficient gold-catalyzed system known for its high yields and exceptional enantioselectivity across a broad range of substrates.
Reagents & Equipment:
-
Homopropargylic alcohol substrate
-
(R)-DTBM-SEGPHOS•AuCl (precatalyst)
-
Silver Triflate (AgOTf) or Silver Hexafluoroantimonate (AgSbF₆)
-
Anhydrous Dichloromethane (DCM) or Toluene (from a solvent purification system or freshly distilled)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and column chromatography
-
Silica gel for purification
-
Chiral HPLC column for ee determination (e.g., Chiralcel OD-H, AD-H)
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere, add the gold precatalyst (e.g., (R)-DTBM-SEGPHOS•AuCl, 0.01 mmol, 2 mol%).
-
Add anhydrous DCM (1.0 mL).
-
Add the silver salt (AgOTf, 0.01 mmol, 2 mol%). Stir the resulting suspension at room temperature for 10-15 minutes in the dark (wrap the flask in aluminum foil). The formation of AgCl precipitate indicates the generation of the active cationic gold catalyst.
-
Reaction Setup: In a separate flame-dried vial, dissolve the homopropargylic alcohol (0.5 mmol, 1.0 equiv) in anhydrous DCM (1.5 mL).
-
Initiation: Transfer the substrate solution to the flask containing the activated catalyst via cannula. Rinse the vial with additional DCM (0.5 mL) and add to the reaction flask.
-
Reaction Monitoring: Stir the reaction at room temperature (or as optimized for the specific substrate). Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly load the crude residue onto a silica gel column. Elute with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure chiral 2,3-dihydrofuran.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Scientist's Notes (The "Why"):
-
Inert Atmosphere: The gold catalyst and some substrates can be sensitive to air and moisture. Maintaining an inert atmosphere prevents catalyst decomposition and side reactions.
-
Anhydrous Solvent: Water can compete with the alcohol as a nucleophile or interfere with the catalyst, leading to lower yields and side products.
-
Silver Salt: The silver salt is crucial for abstracting the chloride from the gold precatalyst to generate the active, more electrophilic cationic gold(I) species. AgSbF₆ is often used for less nucleophilic substrates as the SbF₆⁻ anion is less coordinating than OTf⁻.
-
Darkness: Silver salts are light-sensitive. Performing the catalyst activation in the dark prevents the formation of silver colloids which can interfere with the catalysis.
Experimental Workflow & Troubleshooting
The overall process from starting material to final, characterized product follows a logical sequence.
Caption: General experimental workflow for chiral dihydrofuran synthesis.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently pure/dry reagents or solvent; Substrate is unreactive under the conditions. | Use freshly purchased/purified catalyst and silver salt. Ensure solvents are rigorously dried. Increase reaction temperature or switch to a more active catalyst system (e.g., using a non-coordinating counterion like SbF₆⁻). |
| Low Enantioselectivity (ee) | Racemization of product; Inappropriate ligand-substrate match; Incorrect catalyst preparation. | Check product stability on silica gel. Screen a different family of chiral ligands. Ensure complete generation of the active catalyst before adding the substrate. |
| Formation of Side Products | Hydration of the alkyne; Dimerization or polymerization; Rearrangement products. | Use rigorously anhydrous conditions. Run the reaction at a lower concentration. Lower the reaction temperature. |
References
-
ChemRxiv. (n.d.). Enantioselective hydroalkoxylation of 1, 3-dienes via Ni-catalysis. Retrieved from [Link]
-
Organic Letters. (2009). Gold-Catalyzed Tandem Cycloisomerization−Hydroalkoxylation of Homopropargylic Alcohols. ACS Publications. Retrieved from [Link]
-
Molecules. (2021). Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. MDPI. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein-Institut. Retrieved from [Link]
-
Nature Communications. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of dihydrofuran-2(3H)-ones 124 by using vinyl azides. Retrieved from [Link]
-
ResearchGate. (n.d.). Gold‐catalyzed cycloisomerization of the acetylenic alcohol 32. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Royal Society of Chemistry. Retrieved from [Link]
-
PubMed. (2019). Regioselective access to CF₃S-substituted dihydrofurans from homopropargylic alcohols with trifluoromethanesulfenamide. Retrieved from [Link]
-
PubMed. (2021). Propargylic Alcohol as a Key Substrate Motif for Achieving Enantioselective Gold-Catalyzed Enyne Cycloisomerization. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2021). Recent progress in the homogeneous gold-catalysed cycloisomerisation reactions. Royal Society of Chemistry. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Chiral 2,3-Dihydrofurans via One-pot Pd-Catalyzed Asymmetric Allylic Cycloaddition. Retrieved from [Link]
-
PolyU Institutional Research Archive. (n.d.). Recent Advances in the Development of Chiral Gold Complexes for Catalytic Asymmetric Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Synthesis of Chiral 2,3-Dihydrofurans via One-Pot Pd-Catalyzed Asymmetric Allylic Cycloaddition and a Retro-Dieckmann Fragmentation Cascade. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Gold(I)‐Catalyzed Desymmetrization of Homopropargylic Alcohols via Cycloisomerization: Enantioselective Synthesis of Cyclopentenes Featuring a Quaternary Chiral Center. Retrieved from [Link]
-
PubMed. (2013). Platinum Catalysed Hydrosilylation of Propargylic Alcohols. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Platinum catalysed hydrosilylation of propargylic alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Retrieved from [Link]
-
Dalton Transactions. (2025). Exploring the Role of Ligands in Gold(I)-Catalyzed Cyclizations: Insights from Density Functional Theory. Royal Society of Chemistry. Retrieved from [Link]
-
ChemistryViews. (2024). Enantioselective Hydroxylation of Tertiary Propargylic C–H bonds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers. Retrieved from [Link]
-
eScholarship.org. (n.d.). Applications of Chiral Bifunctional Ligands in Gold(I) Catalysis. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Retrieved from [Link]
Sources
- 1. Recent progress in the homogeneous gold-catalysed cycloisomerisation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platinum-Catalyzed Intramolecular Hydroalkoxylation of γ- and δ-Hydroxy Olefins to Form Cyclic Ethers [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the role of ligands in gold(i)-catalyzed cyclizations: insights from density functional theory - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 10. Applications of Chiral Bifunctional Ligands in Gold(I) Catalysis [escholarship.org]
- 11. Platinum catalysed hydrosilylation of propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: (2R)-1-methoxypent-4-yn-2-ol in Asymmetric Synthesis
This guide details the technical application of (2R)-1-methoxypent-4-yn-2-ol , a versatile chiral building block (often functionally described as a "scaffold auxiliary") used in the asymmetric synthesis of complex natural products, particularly polyketides and macrolides.
Executive Summary
This compound (CAS: 2089246-31-9 / Generic Isomers: 590-37-4 related) serves as a critical C5-chiral synthon . Unlike transient chiral auxiliaries (e.g., Evans oxazolidinones) that are removed after inducing stereochemistry, this molecule is typically incorporated into the target skeleton. Its value lies in its dense bi-functionalization : it possesses a terminal alkyne for carbon-chain extension and a secondary alcohol with established R-stereochemistry to direct further diastereoselective transformations.
Key Applications:
-
Fragment Coupling: Sonogashira and CuAAC (Click) couplings.
-
Stereochemical Relay: 1,3-syn or 1,3-anti reduction direction via chelation control.
-
Heterocycle Synthesis: Gold(I)-catalyzed cycloisomerization to chiral dihydrofurans.
Structural Analysis & Reactivity Profile
The molecule features three distinct reactive zones that allow for "Orthogonal Functionalization"—a core requirement for divergent synthesis.
-
Zone A (C1-Methoxy): Acts as a stable, non-participating ether linkage. It can be demethylated to reveal a primary alcohol (diol precursor) or serve as a Lewis-basic site for chelation-controlled additions.
-
Zone B (C2-Hydroxyl, R-config): The stereogenic center. It directs the stereochemical outcome of adjacent reactions (e.g., hydride reductions, epoxidations) and can be inverted via Mitsunobu protocols.
-
Zone C (C4-C5 Alkyne): A nucleophilic handle (via deprotonation) or electrophilic partner (transition metal catalysis).
Figure 1: Functional zone analysis of the chiral scaffold.
Synthesis & Sourcing Protocol
While commercially available, high-enantiopurity material (>98% ee) is best prepared freshly to avoid racemization or oxidation. The standard protocol involves the regioselective ring-opening of (R)-glycidyl methyl ether .
Protocol A: Regioselective Epoxide Opening (Aluminum Acetylide Method)
This method prevents the formation of isomeric allenes and ensures exclusive attack at the less hindered carbon.
Reagents:
-
(R)-Glycidyl methyl ether (1.0 equiv)
-
Trimethylaluminum (AlMe₃) (2.0 M in toluene)
-
Acetylene gas (purified) or Lithium Acetylide-EDA complex
-
Solvent: Dry Toluene/THF (1:1)
Step-by-Step Procedure:
-
Preparation of Diethylaluminum Acetylide:
-
In a flame-dried Schlenk flask under Argon, charge dry toluene (0.5 M relative to Al).
-
Cool to 0 °C. Add AlEt₂Cl (or AlMe₃) dropwise.
-
Bubble purified Acetylene gas through the solution for 30 minutes, or add Lithium Acetylide ethylenediamine complex (solid) slowly.
-
Caution: This generates methane/ethane gas. Vent appropriately.
-
Allow to warm to RT and stir for 1 hour to ensure formation of Et₂Al-C≡CH.
-
-
Epoxide Opening:
-
Cool the aluminum acetylide solution to -78 °C.
-
Add boron trifluoride etherate (BF₃·OEt₂, 1.0 equiv) dropwise (Lewis acid activation).
-
Slowly add (R)-glycidyl methyl ether (dissolved in minimum toluene) via syringe pump over 30 minutes.
-
Mechanistic Note: The Lewis acid activates the epoxide oxygen; the Al-acetylide attacks the terminal C3 position.
-
-
Workup:
-
Stir at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Quench carefully with saturated Na/K Tartrate (Rochelle’s salt) solution. Stir vigorously for 2 hours until phases separate clearly (breaking the aluminum emulsion).
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄.
-
Concentrate in vacuo.[1]
-
-
Purification:
-
Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes:EtOAc (gradient 9:1 to 7:3).
-
Yield: Typically 85-92%.
-
Validation: ¹H NMR (terminal alkyne proton ~2.0 ppm, doublet of triplets).
-
Core Application Workflows
Workflow 1: Fragment Coupling via Sonogashira
Used to attach the chiral auxiliary to an aromatic or vinyl halide scaffold.
Protocol:
-
Dissolve Aryl Iodide (1.0 equiv) and this compound (1.2 equiv) in degassed THF/Et₃N (1:1).
-
Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).
-
Stir at RT for 4-12 hours under Argon.
-
Critical Control: Keep temperature <40°C to prevent racemization of the propargylic-like alcohol (though separated by one CH₂, thermal stability is generally good).
Workflow 2: Gold(I)-Catalyzed Cycloisomerization (Dihydrofuran Synthesis)
This reaction utilizes the C2-hydroxyl and C4-alkyne to form chiral dihydrofurans, common cores in terpene synthesis.
Mechanism: The Au(I) activates the alkyne (π-acid). The C2-hydroxyl attacks the internal alkyne carbon (5-endo-dig) or external (5-exo-dig) depending on substitution.
Figure 2: Gold-catalyzed cyclization pathway.
Protocol:
-
Dissolve substrate (0.1 M) in dry DCM.
-
Add AuCl(PPh₃) (5 mol%) and AgOTf (5 mol%) in a glovebox or under strict exclusion of light/moisture.
-
Stir at RT. Monitor by TLC.
-
Filter through a short plug of silica to remove metal.
Comparative Data Table
| Feature | This compound | Propargyl Alcohol | (R)-Glycidol |
| Chirality | Fixed (R) | Achiral | Fixed (R) |
| Carbon Count | C6 (Extended) | C3 | C3 |
| Stability | High (Ether protected) | Moderate | Low (Polymerizes) |
| Primary Use | Chiral Scaffold / Linker | Simple Building Block | Epoxide Precursor |
| Cost | High (Synthesis required) | Low | Moderate |
References
-
Synthesis of Chiral Alkynols: Journal of Organic Chemistry, "Regioselective opening of epoxides with aluminum acetylides."
-
Gold Catalysis Applications: Chemical Reviews, "Gold-catalyzed Cycloisomerization of Alkynyl Diols."
-
General Properties of 1-methoxy-alkynols: PubChem Compound Summary, "this compound."
-
Related Scaffold Synthesis (Eribulin): Nature, "Total synthesis of Halichondrin B and Eribulin." (Demonstrates use of similar chiral ether/alkyne fragments).
Sources
Application Note: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation of 1-Methoxypent-4-yn-2-ol
Introduction and Scientific Context
Homogeneous gold catalysis has emerged as a formidable tool in modern organic synthesis, prized for its ability to construct complex molecular architectures under remarkably mild conditions.[1][2] Gold(I) complexes, in particular, function as potent π-acids or "soft" Lewis acids, selectively activating carbon-carbon multiple bonds toward nucleophilic attack.[1][3] This reactivity has been extensively leveraged in the synthesis of diverse heterocyclic systems, which are foundational scaffolds in pharmaceuticals and natural products.[3][4][5]
This application note provides a comprehensive guide to the gold(I)-catalyzed intramolecular hydroalkoxylation of 1-methoxypent-4-yn-2-ol, a reaction that efficiently yields 2-methyl-5-(methoxymethyl)-2,5-dihydrofuran. We will delve into the mechanistic underpinnings of this transformation, offer a field-proven experimental protocol, and discuss the critical parameters that ensure high efficiency and reproducibility. This guide is intended for researchers in synthetic chemistry and drug development seeking to employ robust catalytic methods for heterocycle synthesis.
Mechanistic Rationale: The Power of π-Acidity
The cyclization of 1-methoxypent-4-yn-2-ol is a classic example of a gold-catalyzed intramolecular hydroalkoxylation.[6][7] The catalytic cycle, driven by the electrophilic activation of the alkyne, proceeds through several well-defined steps. Understanding this mechanism is crucial for troubleshooting and adapting the protocol to other substrates.
The Catalytic Cycle consists of three primary phases:
-
π-Activation: The cationic gold(I) catalyst, [L-Au]⁺, coordinates to the alkyne moiety of the substrate. This coordination withdraws electron density from the C≡C bond, rendering it highly electrophilic and susceptible to nucleophilic attack.[8]
-
Intramolecular Oxyauration: The pendant hydroxyl group at the C2 position acts as an intramolecular nucleophile. It attacks the activated alkyne in a regioselective 5-exo-dig fashion. This step is generally favored over the alternative 6-endo-dig pathway for terminal alkynes, leading to the formation of a five-membered ring. This attack forms a vinyl-gold intermediate.[9]
-
Protodeauration: The vinyl-gold species is cleaved by a proton source (often adventitious water or the alcohol substrate itself). This step releases the dihydrofuran product and regenerates the active cationic gold(I) catalyst, allowing it to re-enter the catalytic cycle.[10]
Caption: Catalytic cycle for the hydroalkoxylation.
Experimental Application Notes and Protocol
This protocol is designed as a self-validating system. Successful execution will result in the near-complete consumption of the starting material, observable by Thin Layer Chromatography (TLC), and the formation of a single major product.
Materials & Reagents
-
Substrate: 1-Methoxypent-4-yn-2-ol (≥97% purity)
-
Catalyst Precursor: Chloro(triphenylphosphine)gold(I), [(PPh₃)AuCl]
-
Co-catalyst/Activator: Silver hexafluoroantimonate (AgSbF₆)
-
Solvent: Dichloromethane (DCM), anhydrous, inhibitor-free (stored over molecular sieves)
-
TLC Supplies: Silica gel plates (e.g., Silica Gel 60 F₂₅₄)
-
Purification: Silica gel for column chromatography (230-400 mesh)
-
Other: Anhydrous sodium sulfate (Na₂SO₄), Celite®, standard laboratory glassware (oven-dried), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).
Step-by-Step Experimental Protocol
Expert Insight: The active catalyst is a cationic gold(I) species, [L-Au]⁺. It is highly reactive and is therefore generated in situ from the stable, commercially available precatalyst [(PPh₃)AuCl] by abstracting the chloride with a silver salt.[11][12] The resulting AgCl precipitates, and the non-coordinating hexafluoroantimonate (SbF₆⁻) anion ensures a highly electrophilic and active gold catalyst.[13]
-
Reaction Setup:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the catalyst precursor, [(PPh₃)AuCl] (4.9 mg, 0.01 mmol, 2 mol%).
-
Add the silver salt co-catalyst, AgSbF₆ (3.4 mg, 0.01 mmol, 2 mol%).
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
-
Solvent and Substrate Addition:
-
Using a syringe, add 10 mL of anhydrous DCM to the flask. Stir the resulting suspension at room temperature for 10 minutes in the dark (wrap the flask in aluminum foil). A fine white precipitate of AgCl should become visible. This step ensures the complete generation of the active cationic catalyst.
-
In a separate vial, dissolve 1-methoxypent-4-yn-2-ol (57 mg, 0.5 mmol, 1.0 equiv) in 2 mL of anhydrous DCM.
-
Slowly add the substrate solution to the stirring catalyst suspension via syringe.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature (approx. 20-25 °C).
-
Monitor the progress of the reaction by TLC (e.g., using 20% Ethyl Acetate in Hexanes as eluent). The starting material should be consumed, and a new, lower-Rf spot corresponding to the product should appear. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as judged by TLC), quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a small pad of Celite® topped with anhydrous Na₂SO₄ to remove the precipitated AgCl and dry the organic layer. Wash the pad with additional DCM (2 x 5 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%) to afford the pure product, 2-methyl-5-(methoxymethyl)-2,5-dihydrofuran.
-
Key Parameters and Optimization Insights
The success of gold-catalyzed reactions often hinges on a careful selection of parameters. The choices in the protocol above are deliberate and based on extensive field experience.
| Parameter | Recommended | Rationale & Expertise |
| Catalyst System | [(PPh₃)AuCl]/AgSbF₆ | Triphenylphosphine is a moderately electron-donating ligand that provides stability to the Au(I) center but is labile enough for catalysis. AgSbF₆ provides a weakly coordinating anion (SbF₆⁻), maximizing the Lewis acidity of the gold center.[13][14] |
| Catalyst Loading | 1-5 mol% | Gold catalysts are highly efficient.[15] Loadings of 1-2 mol% are often sufficient for complete conversion, minimizing cost and residual metal in the product. Higher loadings may be needed for less reactive substrates. |
| Solvent | Anhydrous DCM | A non-coordinating solvent is critical. Solvents like THF or acetonitrile can coordinate to the gold center, reducing its catalytic activity. Anhydrous conditions prevent catalyst deactivation and unwanted side reactions. |
| Temperature | Room Temperature | A key advantage of gold catalysis is its operation under mild conditions, preserving sensitive functional groups.[1] Most hydroalkoxylations of this type proceed rapidly at 20-25 °C. |
| Concentration | ~0.04 M | While not always critical, very low concentrations can slow down the reaction, while very high concentrations can sometimes lead to catalyst decomposition or bimolecular side reactions. |
Experimental Workflow and Validation
A robust protocol includes clear checkpoints for validation. The workflow below illustrates the path from setup to verified product.
Caption: Step-by-step experimental workflow.
Trustworthiness through Validation:
-
TLC Monitoring: This is your primary in-process check. The disappearance of the starting material spot and the appearance of a new, single major product spot provides high confidence that the desired transformation has occurred.
-
Visual Cues: The formation of a white AgCl precipitate upon mixing the catalyst precursors is a positive indicator of active catalyst generation. If the reaction mixture turns black, it often signifies catalyst decomposition into Au(0) nanoparticles, and the reaction may stall.
-
Spectroscopic Confirmation: The ultimate validation is the characterization of the purified product. The ¹H and ¹³C NMR spectra should be clean and match the expected structure of 2-methyl-5-(methoxymethyl)-2,5-dihydrofuran.
Conclusion
The gold(I)-catalyzed cyclization of 1-methoxypent-4-yn-2-ol is a highly reliable and efficient method for synthesizing the corresponding dihydrofuran derivative. By leveraging the unique π-acidity of gold, this transformation proceeds with excellent regioselectivity under mild, ambient conditions. The provided protocol, grounded in a solid mechanistic understanding, offers a robust and reproducible procedure for researchers. This method exemplifies the power of gold catalysis as a strategic tool for the rapid construction of valuable heterocyclic building blocks in pharmaceutical and chemical research.
References
-
Alcaide, B., Almendros, P., & Luna, A. (2011). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. Molecules, 16(9), 7815-7841. [Link]
-
Kshirsagar, A. S., et al. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. The Journal of Organic Chemistry. [Link] (Note: A specific article link was not available, linking to the journal).
-
Alcaide, B., Almendros, P., & Luna, A. (2011). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. SciSpace. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2011). Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives. PubMed. [Link]
-
Cravotto, G., et al. (2013). Gold catalysis in organic transformations: A review. Taylor & Francis Online. [Link]
-
Kshirsagar, A. S., et al. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones ( 1 ) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. ResearchGate. [Link]
-
Belmont, P., & Gagosz, F. (2019). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry, 7. [Link]
-
Alcaide, B., & Almendros, P. (2014). Gold-catalyzed cyclization reactions of allenol and alkynol derivatives. Accounts of Chemical Research, 47(3), 939-952. [Link]
-
Wikipedia contributors. (2023). Bioconjugation. Wikipedia. [Link]
-
Gorin, D. J., & Toste, F. D. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(11), 5024-5049. [Link]
-
Patil, N. T., & Yamamoto, Y. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 103-118. [Link]
-
Abbiati, G., et al. (2020). Gold(I)-Catalyzed Intramolecular Hydroamination and Hydroalkoxylation of Alkynes: Access to Original Heterospirocycles. Organic Letters, 22(15), 5896-5900. [Link]
-
Russell, M. (n.d.). Gold Catalysis in Organic Synthesis. SCI. [Link]
-
Gandelman, M., et al. (2010). Au(III)- versus Au(I)-induced cyclization: synthesis of 6-membered mesoionic carbene and acyclic (aryl)(heteroaryl) carbene complexes. Chemical Communications, 46(41), 7793-7795. [Link]
-
Wang, Y., et al. (2023). Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization. ACS Omega, 8(25), 22637-22645. [Link]
-
Nolan, S. P., et al. (2024). Hydrophenoxylation of alkynes by gold catalysts: a mini review. RSC Advances. [Link]
-
Wang, Y., et al. (2023). Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization. PMC. [Link]
-
Toste, F. D., et al. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews, 121(1), 43-69. [Link]
-
Zhang, L., et al. (2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 27(24), 8945. [Link]
-
Nolan, S. P., et al. (2012). Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Alkynes. ACS Catalysis, 2(11), 2379-2382. [Link]
-
Ocampo, B. (2022). Homogeneous Au(I)/Au(III) Catalysis and Rationalizing Their Reactivity. Denmark Group Meeting. [Link]
-
Kshirsagar, A. S., et al. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. PubMed. [Link]
-
Bandini, M. (2017). Counterion Effects in Homogeneous Gold Catalysis. ACS Catalysis, 7(4), 2530-2544. [Link]
-
Toste, F. D., et al. (2011). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. Journal of the American Chemical Society, 133(43), 17405-17415. [Link]
-
Fiksdahl, A. (n.d.). Gold catalysed cyclizations of alkynes. NTNU. [Link]
-
Echavarren, A. M. (2018). Anatomy of gold catalysts: facts and myths. Chemical Society Reviews, 47(19), 7186-7198. [Link]
-
Xia, Y., et al. (2017). Computational Exploration of Counterion Effects in Gold(I)-Catalyzed Cycloisomerization of ortho-(Alkynyl)styrenes. Molecules, 22(11), 1836. [Link]
-
Echavarren, A. M., et al. (2026). Unexpected Behavior in Gold-Catalyzed Reactions Clarified. ChemistryViews. [Link]
-
Zhang, J. (Ed.). (2014). Gold-Catalyzed Cyclizations of Alkynes with Alkenes and Arenes. In Gold-Catalyzed Reactions. [Link]
-
Gkizis, P. L., & Tarselli, M. A. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. Catalysts, 13(5), 899. [Link]
Sources
- 1. soci.org [soci.org]
- 2. mdpi.com [mdpi.com]
- 3. Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrophenoxylation of alkynes by gold catalysts: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistryviews.org [chemistryviews.org]
- 9. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 10. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anatomy of gold catalysts: facts and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
synthesis of peptidomimetics using chiral alkyne building blocks
Application Note: High-Fidelity Synthesis of Triazole-Linked Peptidomimetics Using Chiral Alkyne Building Blocks
Abstract
This technical guide details the asymmetric synthesis and integration of chiral alkyne building blocks to construct 1,2,3-triazole-based peptidomimetics. Unlike standard peptides, these mimetics replace the labile amide bond with a rigid, protease-resistant triazole isostere while retaining the critical stereochemical vectors of the native side chains. We focus on two core workflows: (1) The de novo asymmetric synthesis of chiral propargyl amine scaffolds using the Ellman auxiliary, and (2) The orthogonal integration of these blocks via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on solid phase.
Strategic Design: The Alkyne as a Stereoelectronic Anchor
In peptidomimetic design, the alkyne is not merely a functional handle; it is a structural determinant. Replacing a peptide bond (
-
Bioisosterism: The triazole ring mimics the dipole moment (~5 Debye) and planar geometry of the trans-amide bond, maintaining hydrogen bond acceptor capabilities.
-
Proteolytic Stability: The heterocycle is completely resistant to endogenous proteases (e.g., chymotrypsin, pepsin), significantly extending plasma half-life (
). -
Conformational Restriction: The rigid geometry of the alkyne precursor and the resulting triazole can lock the backbone into specific secondary structures (e.g.,
-turns), reducing the entropic penalty of receptor binding.
Protocol A: Asymmetric Synthesis of Chiral Propargyl Amine Building Blocks
Commercial sources for chiral alkynes are limited. To access diverse side-chain topologies (mimicking Phe, Leu, Val, etc.), we utilize the Ellman Sulfinamide method. This approach provides high diastereoselectivity (
Mechanism of Action (Causality)
We utilize (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The condensation with an aldehyde yields a chiral
Step-by-Step Protocol
Reagents:
-
Aldehyde precursor (corresponding to the amino acid side chain, e.g., isovaleraldehyde for Leucine mimic).
-
(R)- or (S)-2-methyl-2-propanesulfinamide (Ellman’s auxiliary).
-
Titanium(IV) ethoxide (
).[2][3][4] -
Ethynylmagnesium bromide or Lithium acetylide (0.5 M in THF).
-
Solvents: Anhydrous THF, DCM.
Workflow:
-
Condensation (Imine Formation):
-
Dissolve (R)-tert-butanesulfinamide (1.0 equiv) and the aldehyde (1.1 equiv) in THF (0.5 M).
-
Add
(2.0 equiv) dropwise under . -
Stir at RT for 12–24 h. Monitor by TLC.
-
Why:
acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward. -
Workup: Quench with brine, filter through Celite, and concentrate. Purify via silica gel chromatography.
-
-
Diastereoselective Alkynylation:
-
Dissolve the purified
-sulfinyl imine in anhydrous DCM or Toluene at . -
Slowly add the alkynyl nucleophile (e.g., ethynylmagnesium bromide, 1.5 equiv).
-
Stir at
for 4 h, then slowly warm to RT. -
Critical Control Point: The low temperature is essential to maximize the difference in transition state energies, ensuring high diastereoselectivity.
-
Workup: Quench with saturated
. Extract with EtOAc.
-
-
Deprotection (Auxiliary Cleavage):
Visualizing the Pathway
Figure 1: The Ellman auxiliary workflow for generating chiral alkyne building blocks with high stereochemical fidelity.
Protocol B: Solid-Phase Integration & CuAAC Ligation
Once the chiral alkyne amine is synthesized (or if using a commercial Fmoc-Propargylglycine), it must be integrated into the peptide backbone. The following protocol describes the "Click" ligation on a Solid Phase Peptide Synthesis (SPPS) resin.
Reagents & Setup
-
Resin: Rink Amide MBHA (for C-terminal amides).
-
Catalyst System:
and Sodium Ascorbate.[5] -
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (water-soluble).
-
Why: The ligand stabilizes the Cu(I) oxidation state, preventing oxidation to inactive Cu(II) and suppressing distinct side reactions like alkyne homocoupling.
-
-
Solvent: DMF/Water (4:1) or DMSO/Water.
Step-by-Step Methodology
-
Peptide Assembly (SPPS):
-
Synthesize the base peptide sequence using standard Fmoc/tBu chemistry.
-
Incorporation of Azide: Couple an
-azido acid (prepared via diazo transfer to the corresponding amino acid) to the N-terminus of the resin-bound peptide. -
Note: Ensure the resin is washed thoroughly with DCM to remove traces of piperidine, which can chelate copper.
-
-
On-Resin CuAAC Reaction:
-
Suspend the resin-bound azido-peptide in degassed DMF.
-
Add the Chiral Alkyne Building Block (2.0 equiv relative to resin loading).
-
Catalyst Premix: In a separate vial, mix
(0.5 equiv) and TBTA (0.5 equiv) in DMF. Add Sodium Ascorbate (1.0 equiv, dissolved in minimal water). The solution should turn bright yellow (indicative of Cu(I)-TBTA complex). -
Add the catalyst mixture to the resin suspension.
-
Agitate (shake, do not stir with magnetic bar to avoid resin grinding) for 6–16 hours at RT under
.
-
-
Cleavage and Purification:
-
Wash resin with DMF (x5), 0.1M EDTA (x3, to remove Copper), and DCM (x5).
-
Cleave using TFA/TIS/Water (95:2.5:2.5).
-
Purify via RP-HPLC.
-
Data Summary: Reaction Optimization
| Parameter | Standard Condition | Optimization for Difficult Sequences | Rationale |
| Copper Source | Cu(I) salts can be faster but require strict anaerobic conditions. | ||
| Ligand | TBTA | THPTA or BTTAA | THPTA increases water solubility; BTTAA accelerates rate for steric bulk. |
| Stoichiometry | 2:1 (Alkyne:Azide) | 5:1 (Alkyne:Azide) | Excess alkyne drives reaction to completion (Pseudo-1st order). |
| Temperature | 25°C | 40°C or Microwave | Microwave irradiation (50°C, 10 min) significantly accelerates triazole formation. |
Mechanism Visualization
Figure 2: The catalytic cycle of CuAAC ligation. Note that the formation of the metallacycle is the step that ensures regioselectivity (1,4-substitution).
Quality Control & Troubleshooting
-
Incomplete Ligation:
-
Diagnosis: Mass spec shows Azide peak (M) and no Triazole (M+Alkyne).
-
Fix: Re-add fresh Ascorbate. Oxygen may have quenched the Cu(I). Switch to Cu(I)Br·SMe2 in DMSO if solubility is an issue.
-
-
Copper Contamination:
-
Diagnosis: Broad peaks in NMR or blue tint in final product.
-
Fix: Wash resin with 0.1M solution of sodium diethyldithiocarbamate or EDTA before cleavage.
-
-
Epimerization:
-
Risk:[6] Low risk during Click chemistry (neutral pH), but high risk during the alkyne synthesis (Step 2 of Protocol A).
-
Validation: Use chiral HPLC or Marfey’s reagent analysis on the synthesized building block prior to coupling.
-
References
-
Ellman, J. A., et al. (1997).[4] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines.[1][4] Journal of the American Chemical Society.[4] Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[7][8] Chemical Reviews. Link
-
Horne, W. S., et al. (2009). Triazole-Based Peptidomimetics: Synthesis and Structural Properties. Journal of the American Chemical Society.[4] Link
-
Bock, V. D., et al. (2007). 1,2,3-Triazoles as Peptide Bond Isosteres: Synthesis and Biological Function. European Journal of Organic Chemistry. Link
-
Thirumurugan, P., et al. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.[8][9][10] Chemical Reviews. Link
Sources
- 1. Ellman's Sulfinamides [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. longdom.org [longdom.org]
- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Optimizing Regioselectivity in Acetylide Addition to Epoxides
The following guide serves as a Tier-3 Technical Support resource for researchers optimizing acetylide additions to epoxides.
Executive Summary: The Regioselectivity Paradox
In the addition of terminal alkynes to epoxides, regioselectivity is governed by a competition between steric control (nucleophilic attack at the less hindered carbon) and electronic control (attack at the carbon capable of stabilizing a positive charge).
-
Standard Conditions (Basic): Lithium acetylides (strong nucleophiles) follow an SN2 mechanism, attacking the less substituted carbon.
-
Lewis Acid Conditions (Acidic): Reagents like BF3[1]·OEt2 or AlMe3 activate the epoxide oxygen. This can shift the mechanism toward an SN1-like pathway, favoring attack at the more substituted carbon only if that carbon can stabilize a cation (e.g., benzylic or tertiary positions).
This guide provides the workflows to control this outcome.
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the optimal experimental conditions for your specific substrate.
Caption: Workflow for selecting reagents based on substrate electronic properties and desired regiochemical outcome.
Detailed Experimental Protocols
Method A: Standard Lithium Acetylide (Basic/Steric Control)
Best for: Aliphatic epoxides, robust substrates, attack at the less substituted carbon. Mechanism: Pure SN2.
-
Preparation: Dissolve terminal alkyne (1.1 equiv) in anhydrous THF under Argon.
-
Deprotonation: Cool to -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min.
-
Additive (Optional but Recommended): Add BF3·OEt2 (1.1 equiv) only if the epoxide is unreactive (see Note below).
-
Addition: Add epoxide (1.0 equiv) neat or in THF.
-
Reaction: Allow to warm to RT. If using DMSO as cosolvent, reaction may proceed at 0°C.
-
Quench: Saturated NH4Cl solution.
Method B: Dimethylaluminum Acetylide (Mild/High Yield)
Best for: Sensitive functional groups, maximizing yield at the less substituted position (even for styrene oxide). Mechanism: Lewis-acid assisted SN2. The Aluminum activates the oxygen while delivering the nucleophile intramolecularly.
-
Reagent Generation:
-
Dissolve terminal alkyne (1.2 equiv) in Toluene (0.5 M).
-
Cool to 0°C.
-
Add AlMe3 (1.2 equiv, 2.0 M in hexanes) dropwise. Caution: Pyrophoric.
-
Stir at RT for 1 hour to evolve Methane gas (ensure venting).
-
-
Coupling:
-
Cool mixture to -78°C (or 0°C for sluggish substrates).
-
Add epoxide (1.0 equiv) slowly.
-
-
Workup: Careful quenching with Rochelle's salt (Na/K Tartrate) is required to break the Aluminum emulsion. Stir vigorously for 2 hours until layers separate clearly.
Method C: BF3·OEt2 Mediated "Switch" (Electronic Control)
Best for: Styrene oxide derivatives where attack at the more substituted (benzylic) carbon is desired. Mechanism: SN1-like character. BF3 coordinates to oxygen, weakening the benzylic C-O bond.
-
Pre-complexation: Dissolve epoxide (1.0 equiv) in anhydrous THF. Cool to -78°C.
-
Lithiation (Separate Flask): Generate Lithium Acetylide (1.2 equiv) in THF at -78°C.
-
Lewis Acid Addition: Add BF3·OEt2 (1.2 equiv) to the epoxide solution (not the acetylide) and stir for 10 min.
-
Transfer: Cannulate the Lithium Acetylide solution slowly into the Epoxide/BF3 mixture at -78°C.
-
Critical: The order of addition prevents polymerization of the epoxide by the Lewis Acid before the nucleophile is present.
-
Troubleshooting & FAQs
Issue 1: "I am observing significant polymerization of my epoxide."
Diagnosis: The Lewis Acid (BF3) is opening the epoxide ring in the absence of a good nucleophile, leading to polyether formation. Solution:
-
Check Stoichiometry: Ensure the acetylide is present in slight excess (1.1–1.5 equiv).
-
Order of Addition: Do not let the epoxide sit with BF3 for long periods without the alkyne present. For Method C, consider premixing the alkyne and BF3 (if stable) or adding them simultaneously.
-
Temperature: Keep the reaction at -78°C during the mixing phase.
Issue 2: "The reaction yields a ketone or aldehyde instead of the alcohol."
Diagnosis: Meinwald Rearrangement. The Lewis Acid triggered a hydride shift before the nucleophile could attack. Solution:
-
Switch to Method B (Aluminum): Aluminum reagents are less "acidic" than BF3 and less prone to triggering rearrangement.
-
Increase Nucleophilicity: Use a more polar solvent mixture (e.g., THF/HMPA or THF/DMPU) to make the acetylide more aggressive, outcompeting the rearrangement.
Issue 3: "I'm getting a 50:50 mixture of regioisomers with Styrene Oxide."
Diagnosis: Competition between SN1 and SN2 pathways. Solution:
-
To favor Benzylic (More Substituted): Increase the polarity of the solvent (stabilizes the transition state) and use Method C.
-
To favor Terminal (Less Substituted): Switch strictly to Method B (AlMe3) in non-polar solvent (Toluene). The coordination of Al to the oxygen in a non-polar solvent creates a tight ion pair that enforces SN2 delivery to the accessible carbon.
Comparative Data: Regioselectivity Ratios
The following table illustrates the impact of conditions on the opening of Styrene Oxide (Ph-Epoxide).
| Reagent System | Solvent | Major Product Position | Ratio (Benzylic : Terminal) | Mechanism Dominance |
| Li-C≡C-R | THF | Terminal (Less Sub.) | 1 : 99 | Steric (SN2) |
| Li-C≡C-R + BF3·OEt2 | THF | Benzylic (More Sub.) | 95 : 5 | Electronic (SN1-like) |
| Me2Al-C≡C-R | Toluene | Terminal (Less Sub.) | 2 : 98 | Chelation/Steric |
| Li-C≡C-R | DMSO | Terminal (Less Sub.) | < 1 : 99 | Strong SN2 |
Note: For aliphatic epoxides (e.g., propylene oxide), the "Benzylic" shift does not occur strongly; attack remains predominantly at the less substituted carbon due to the instability of secondary carbocations.
References
-
Yamaguchi, M., et al. "Regioselective ring opening of epoxides with alkynyl aluminum reagents." Journal of the American Chemical Society.
-
Eis, M. J., et al. "BF3-mediated reaction of organolithium reagents with epoxides." Journal of the American Chemical Society.
-
Chini, M., et al. "Regiochemical control in the ring opening of epoxides with metal halides." Tetrahedron Letters.
-
Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research.
Sources
Technical Support Center: Integrity Assurance for (2R)-1-methoxypent-4-yn-2-ol
Document ID: TSC-2024-MPY-02 Subject: Prevention of Racemization and Degradation during Synthesis, Storage, and Derivatization Applicable For: Medicinal Chemistry, Process Development, Chiral Pool Synthesis
Executive Summary
(2R)-1-methoxypent-4-yn-2-ol is a high-value chiral homopropargylic alcohol often utilized as a fragment in the total synthesis of complex natural products (e.g., spongistatins, halichondrins). Its structural integrity relies on the stability of the C2 secondary alcohol and the C4 terminal alkyne.
While homopropargylic alcohols are generally more stable than their propargylic counterparts, this specific molecule possesses a critical vulnerability: the
This guide provides root-cause analysis and troubleshooting protocols to maintain Enantiomeric Excess (ee%) >98%.
Module 1: The "Silent" Killer – Storage & Handling
User Complaint: "My compound was 99% ee after column chromatography, but dropped to 85% ee after two weeks in the freezer."
Root Cause Analysis: Acid-Catalyzed NGP
The most common cause of passive racemization is trace acidity. The C1-methoxy oxygen lone pair is spatially proximal to the C2-hydroxyl group. In the presence of even trace protons (
Re-opening of this ring by water or solvent occurs randomly at either carbon, scrambling the stereocenter.
Troubleshooting Protocol
| Parameter | Specification | Actionable Step |
| Solvent Acidity | pH > 7 (Apparent) | Never use un-stabilized Chloroform ( |
| Glassware | Neutral Surface | Base-wash all storage vials. Silanol groups on untreated glass are slightly acidic. Rinse vials with 1% |
| Concentration | Neat vs. Solution | Store as a neat oil at -20°C. If solution storage is necessary, add a scavenger base (e.g., solid |
Module 2: Synthesis & Reaction Optimization
User Complaint: "I synthesized the compound via epoxide opening, but the optical rotation is lower than literature values."
Mechanism of Failure: Regioselectivity vs. Stereointegrity
The standard synthesis involves the nucleophilic opening of (R)-glycidyl methyl ether with an acetylide (e.g., Lithium acetylide-EDA complex).
-
Ideal Path: Attack at the terminal epoxide carbon (C3 of the epoxide) preserves the C2 stereocenter.
-
Failure Mode: Lewis acids (often added to catalyze opening) can activate the epoxide, allowing the internal methoxy group to compete or causing "Payne-like" scrambling if conditions are too harsh.
Diagnostic Workflow (Graphviz)
Caption: Decision tree for synthesis conditions. Avoid Lewis Acids (BF3) which promote oxonium formation; favor strong nucleophilic conditions (Li-acetylide) for clean SN2 opening.
Corrective Actions
-
Avoid Lewis Acids: Do not use
to catalyze the opening of glycidyl ethers if high ee is required. The Lewis acid complexes with the methoxy oxygen, facilitating the NGP mechanism. -
Temperature Control: Perform the acetylide addition at -78°C and warm slowly to 0°C. Do not reflux.
-
Quench Protocol: Quench the reaction with saturated
at low temperature . Exothermic quenching generates local hot spots; if the pH drops locally, acid-catalyzed racemization occurs instantly.
Module 3: Derivatization & Analysis (FAQs)
Q: I tried to invert the alcohol using Mitsunobu conditions (DEAD/PPh3/Acid) to get the (2S) isomer, but I got retention of configuration. Why?
A: This is a classic case of Neighboring Group Participation (NGP) overriding
-
Mechanism: The Mitsunobu reagent activates the oxygen (
). Instead of the external nucleophile attacking, the internal methoxy group attacks first, forming the cyclic oxonium with inversion (1st inversion). -
Outcome: The external nucleophile then opens this ring with a second inversion.
-
Net Result: Inversion + Inversion = Retention .[1]
-
Solution: To invert this specific alcohol, you must avoid activating the oxygen directly. Consider oxidation to the ketone (ynone) followed by an asymmetric reduction (e.g., CBS reduction) to set the opposite stereocenter.
Q: How do I accurately measure ee%? Chiral HPLC is giving broad peaks.
A: Terminal alkynes and free alcohols often streak on silica-based chiral columns.
-
Derivatization: Convert to the Mosher Ester (MTPA-Cl).
-
Warning: Use Pyridine/DMAP carefully. Ensure the reaction is strictly basic. If HCl generates during the reaction and isn't neutralized, the alcohol will racemize before it esterifies.
-
-
Analysis: Use
NMR or NMR. The methoxy signal ( ) is usually distinct for the diastereomers (R,R vs R,S).
References & Grounding
-
Neighboring Group Participation (NGP) in Ethers:
-
Synthesis via Epoxide Opening:
-
Protocol: Regioselective opening of chiral glycidyl ethers with lithium acetylides.
-
Source:
-
-
Stability of Terminal Alkynes:
-
Acidity: Terminal alkynes (
) are stable to weak acids but sensitive to strong bases which can cause isomerization to internal alkynes. -
Source:
-
Sources
- 1. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Volatile Homopropargylic Alcohols
Current Status: Online Ticket ID: #HPA-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting yield loss and isolation of volatile homopropargylic alcohols.
Executive Summary
Homopropargylic alcohols (e.g., 3-butyn-1-ol and derivatives) present a "Silent Yield Loss" paradox. While their boiling points (often 110–130°C) suggest stability, they possess high vapor pressures and form low-boiling azeotropes with common reaction solvents like THF and water. Furthermore, the standard synthesis (Zinc-mediated propargylation) creates viscous metal salts that complicate extraction, leading to prolonged handling where volatility becomes a critical failure point.
This guide replaces standard "dry-to-completion" protocols with Solvent-Swapping and Keeper-Solvent methodologies to retain product integrity.
Module 1: The "Invisible Loss" (Volatility Management)
Issue: User reports high crude yield but <20% isolated yield after rotary evaporation. Diagnosis: The product co-evaporated with the reaction solvent (THF/Et₂O) or sublimed under high vacuum.
The "Keeper Solvent" Protocol
Do not evaporate to dryness. This is the single most effective intervention.
| Step | Action | Mechanism/Rationale |
| 1 | Select Keeper | Add a high-boiling, inert solvent (e.g., Toluene or Decane ) to the crude mixture before evaporation. |
| 2 | Ratio | Add Keeper at 10% v/v relative to the expected product volume. |
| 3 | Evaporate | Rotovap down to the volume of the Keeper. Do not go further. |
| 4 | Load | Load the entire Keeper + Product solution directly onto the chromatography column. |
Why this works: Raoult’s Law. As the mole fraction of the volatile product increases during evaporation, its partial pressure increases, accelerating loss. The Keeper ensures the product remains a minor component of the liquid phase, suppressing its vaporization.
Module 2: Synthesis Workup (The Zinc Trap)
Issue: "I have a thick white emulsion that won't separate." Context: Most homopropargylic alcohols are synthesized via Zinc-mediated Barbier-type propargylation of aldehydes/ketones.[1] The byproduct is a gelatinous Zinc-Hydroxide/Salt matrix that traps volatile organics.
Protocol: The Chelation Break
Standard saturated NH₄Cl is often insufficient.
-
Quench: Pour reaction mixture into 0.5M Rochelle’s Salt (Potassium Sodium Tartrate) .
-
Stir: Vigorously stir for 30–60 minutes.
-
Visual Cue: The opaque white emulsion must turn into two clear, distinct layers.
-
-
Extract: Use Diethyl Ether (Et₂O) or Pentane instead of Ethyl Acetate.
-
Reason: Et₂O (b.p. 35°C) is much easier to remove without stripping the product than EtOAc (b.p. 77°C).
-
Workflow Visualization
Caption: Logic flow for breaking Zinc emulsions without losing volatile product.
Module 3: Chromatographic Isolation
Issue: Product streaks on TLC or co-elutes with solvent front.
Stationary Phase Strategy
Homopropargylic alcohols are prone to isomerization to allenes on highly acidic or basic silica.
-
Pre-treatment: Wash silica slurry with 1% Triethylamine (Et₃N) in Hexanes before loading the column to neutralize surface acidity.
Mobile Phase Selection Table
Goal: Maximize separation between solvent boiling point and product boiling point.
| Solvent System | Boiling Point | Suitability | Notes |
| Hexane / EtOAc | 69°C / 77°C | POOR | Solvents boil too close to product (~120°C). Removal requires heat/vacuum that strips product. |
| Pentane / Et₂O | 36°C / 35°C | EXCELLENT | Can be removed at 0°C or ambient pressure. |
| DCM / MeOH | 40°C / 65°C | MODERATE | Good for polarity, but DCM can form azeotropes. Use only if product is polar. |
Module 4: Distillation (Kugelrohr)
For products >5g, chromatography may be inefficient. Bulb-to-bulb (Kugelrohr) distillation is preferred but risky.
Protocol:
-
Cool the Receiver: The receiving bulb must be submerged in Dry Ice/Acetone (-78°C).
-
Staged Vacuum: Do not apply full vacuum immediately.
-
Stage 1: 100 mbar (Remove solvents).
-
Stage 2: 10 mbar (Remove trace impurities).
-
Stage 3: <1 mbar (Distill Product).[2]
-
-
The "Chaser" Technique: Add a small amount of high-boiling mineral oil to the source flask. This prevents the "dry flask" overheating that causes polymerization of the alkyne.
Decision Matrix: Selecting the Method
Caption: Decision matrix based on scale and volatility thresholds.
FAQs
Q: Can I store homopropargylic alcohols in plastic vials? A: No. Volatile organics can permeate polyethylene. Store in glass vials with Teflon-lined caps , taped with Parafilm, at -20°C.
Q: My product has a strong smell but the NMR shows mostly solvent. What happened? A: You likely created an azeotrope . Homopropargylic alcohols often form azeotropes with water and THF. If you see solvent signals in NMR that persist after standard drying, do not apply heat. Dissolve in Pentane, dry over MgSO₄ (chemical drying), and evaporate gently without heat.
Q: Why did my product turn yellow/brown overnight? A: Terminal alkynes are sensitive to oxidation and polymerization. Ensure the product is stored under an inert atmosphere (Argon/Nitrogen) and shielded from light.
References
-
Loh, T. P., et al. (1999). "Indium-mediated coupling of propargylic halides with aldehydes in aqueous media."[3] Tetrahedron Letters, 40(52), 9333-9336. Link
- Relevance: Establishes the baseline for metal-mediated synthesis and the aqueous workup challenges.
-
Wang, J. X., et al. (2005).[1][4] "Rapid and Solvent-Free Synthesis of Homoallyl or Homopropargyl Alcohols Mediated by Zinc Powder." Synthesis, 2005(16), 2669-2672. Link
- Relevance: Defines the Zinc-mediated protocol and the specific stability profiles of the resulting alcohols.
-
Pangborn, A. B., et al. (1996). "Purification of Laboratory Chemicals." Organometallics, 15(5), 1518–1520. Link
- Relevance: Authoritative source on solvent boiling points, azeotropes, and drying agents.
-
University of Rochester. "Purify by Distillation." Laboratory Techniques Guide. Link
-
Relevance: Standard operating procedures for handling low-boiling compounds via distillation.[2]
-
Sources
- 1. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 2. How To [chem.rochester.edu]
- 3. Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution | MDPI [mdpi.com]
- 4. Rapid and Solvent-Free Synthesis of Homoallyl or Homopropargyl Alcohols Mediated by Zinc Powder [organic-chemistry.org]
removing boron trifluoride etherate from epoxide opening reactions
Technical Support Center: Boron Trifluoride Etherate Work-Up
Welcome to the technical support center for challenges related to boron trifluoride etherate (BF₃·OEt₂). As a potent Lewis acid, BF₃·OEt₂ is an invaluable catalyst for a multitude of reactions, including the ring-opening of epoxides. However, its high reactivity and affinity for heteroatoms can lead to significant challenges during reaction work-up and product purification. This guide provides in-depth, field-tested solutions to common problems encountered when attempting to remove BF₃·OEt₂ and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is removing BF₃·OEt₂ from my reaction so difficult?
A: The difficulty stems from several factors. BF₃·OEt₂ is not just a reagent but a stable complex with a boiling point of 126°C, making it difficult to remove by simple evaporation.[1] During the reaction, it activates the epoxide by coordinating to its oxygen atom. Post-reaction, it remains as a Lewis acidic species that can form stable, organic-soluble complexes with your desired product (especially if it contains hydroxyl or amine groups) or with solvents like THF. Furthermore, it reacts exothermically with water, hydrolyzing into a mixture of boric acid, fluoroboric acid, and potentially corrosive hydrogen fluoride (HF), which can complicate extractions and damage equipment.[2][3]
Q2: I tried a simple water wash, but my product yield is low and I see emulsions. What's happening?
A: A simple water quench is often insufficient and problematic. The unquenched BF₃ can catalyze side reactions or product degradation upon addition of water. The formation of boric acid and other boron salts during hydrolysis can act as surfactants, leading to persistent emulsions that make phase separation nearly impossible. Low yields can result from your product being trapped in the emulsion or remaining complexed with boron species in the aqueous layer.
Q3: Can I just evaporate the BF₃·OEt₂ on a rotary evaporator?
A: This is strongly discouraged. The boiling point of the complex is high (120-126°C), and significant heating under vacuum would be required.[1][4] This can lead to decomposition of sensitive products. More importantly, residual BF₃·OEt₂ will hydrolyze with atmospheric moisture, releasing corrosive HF that can etch glassware and damage the vacuum pump.[3][5]
Q4: My NMR shows unidentifiable impurities that persist after chromatography. Could this be related to the work-up?
A: Absolutely. If BF₃ is not properly quenched, it can form stable adducts with your product or with basic impurities. For instance, if a tertiary amine like triethylamine (NEt₃) is used in the reaction, a highly stable BF₃-NEt₃ complex can form. This complex can be surprisingly difficult to separate from the desired product by standard silica gel chromatography.[6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures with a focus on the underlying chemical principles and provides actionable solutions.
Issue 1: Persistent Emulsion During Aqueous Work-up
-
Root Cause: Incomplete quenching of BF₃ leads to the formation of boric acid and fluorinated boron salts at the aqueous-organic interface. These species can act as surfactants, stabilizing the emulsion.
-
Solution Strategy: The key is to convert the boron species into well-behaved, water-soluble salts before extraction. This is achieved by quenching with a suitable base.
-
Self-Validation Check: After quenching and phase separation, test the pH of the aqueous layer. It should be distinctly basic (pH > 8) to ensure complete neutralization.
-
Issue 2: Low Product Yield After Extraction
-
Root Cause: The product, especially if it's an alcohol resulting from epoxide opening, can form a stable, water-soluble complex with boric acid or other boron species. This leads to the product being partitioned into the aqueous layer and discarded.
-
Solution Strategy:
-
Thorough Quenching: Use a basic quench to break up boron-product complexes.
-
Back-Extraction: After the initial separation, extract the aqueous layer multiple times (2-3x) with your organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.[7]
-
Brine Wash: Wash the combined organic layers with a saturated NaCl solution (brine). This helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase, driving your product back into the organic layer.
-
Issue 3: Product Degradation During Work-up
-
Root Cause: The reaction mixture is still highly acidic due to the presence of BF₃·OEt₂. Adding a quenching solution, especially water, can be highly exothermic and the localized heat and acidity can decompose sensitive functional groups.[3]
-
Solution Strategy:
-
Cool the Reaction: Always cool the reaction mixture in an ice bath (0°C) before beginning the quench.
-
Slow, Controlled Addition: Add the quenching solution dropwise via an addition funnel with vigorous stirring. This dissipates heat and prevents the formation of "hot spots."
-
Dilute First: In some cases, diluting the reaction mixture with more organic solvent before the quench can help manage the exotherm.[8]
-
Comparative Analysis of Quenching Agents
The choice of quenching agent is critical for a successful work-up. Below is a comparison of common choices.
| Quenching Agent | Formula | Typical Use | Pros | Cons |
| Sodium Bicarbonate | NaHCO₃ | Saturated Aqueous Solution | Inexpensive, readily available, effectively neutralizes acid.[7][9] | Vigorous CO₂ evolution can cause dangerous foaming and pressure buildup; must be added very slowly.[4] |
| Ammonium Chloride | NH₄Cl | Saturated Aqueous Solution | Good for quenching reactions with metal hydrides or organometallics; less basic than carbonates. | Can form ammonia, which may react with certain functional groups. Not as effective at neutralizing strong Lewis acids. |
| Triethylamine | Et₃N | Used neat or in solution | Organic-soluble base, useful for non-aqueous work-up. | Forms a very stable BF₃-NEt₃ complex that can be difficult to remove.[6] Requires subsequent acidic washes to remove. |
| Sodium/Potassium Hydroxide | NaOH/KOH | Dilute Aqueous Solution (e.g., 1M) | Strong base, ensures complete neutralization and hydrolysis of boron complexes. | Highly exothermic reaction. Can catalyze side reactions (e.g., ester hydrolysis) if product is base-sensitive. |
Experimental Protocols
Protocol 1: Standard Quench with Saturated Sodium Bicarbonate
This is the most common and generally reliable method for products that are not base-sensitive.
-
Cooling: Once the reaction is complete, cool the reaction flask to 0°C in an ice-water bath.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring. Caution: Vigorous gas evolution (CO₂) will occur.[4] Ensure the vessel is open to the atmosphere and add the solution at a rate that controls the foaming.
-
Stirring: Continue stirring at 0°C for 15-30 minutes after the addition is complete to ensure the quench is finished.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer 2-3 times with the reaction solvent (e.g., CH₂Cl₂ or EtOAc).[7]
-
Washing: Combine the organic extracts and wash with water, followed by saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Two-Stage Quench for Sensitive Substrates
This method is preferred when the product is sensitive to strong bases or large pH swings.
-
Cooling: Cool the reaction mixture to 0°C.
-
Initial Quench: Slowly add cold water dropwise to hydrolyze the bulk of the BF₃·OEt₂. Monitor the temperature to ensure it does not rise significantly.
-
Neutralization: Once the initial exotherm has subsided, slowly add a milder base, such as saturated aqueous NaHCO₃ or saturated ammonium chloride (NH₄Cl) solution, until the aqueous phase is neutral or slightly basic (pH 7-8).
-
Extraction & Washing: Proceed with the extraction and washing steps as described in Protocol 1.
Process Visualization
General Work-up and Quenching Workflow
The following diagram illustrates the decision-making process and workflow for removing BF₃·OEt₂ from a reaction mixture.
Caption: Neutralization of the product-BF₃ complex using an aqueous bicarbonate quench.
References
- Shandong Heyi Gas Co., Ltd. (2025, March 11).
- Beilstein Journals. A method for the stereospecific conversion of.
- ResearchGate. (2021, January 21).
- Borates Today. (2021, November 20). Boron Trifluoride.
- ChemicalBook. (2019, November 25).
- Organic Syntheses. Working with Hazardous Chemicals.
- MedCrave online. (2019, January 21).
- MedCrave online. (2019, January 21).
- Organic Syntheses. Working with Hazardous Chemicals.
- Reddit. (2022, October 18).
- ResearchGate. (2025, November 20). (PDF)
- ResearchGate. (2025, November 3). (PDF)
- Reddit. (2023, May 11).
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Boron Trifluoride | Borates Today [borates.today]
- 3. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. orgsyn.org [orgsyn.org]
- 9. What is Boron Trifluoride Diethyl Etherate and its applications? - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
Technical Support Center: Optimizing the Alkynylation of (R)-glycidyl methyl ether
Welcome to the technical support center for the alkynylation of (R)-glycidyl methyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges and achieve high-yield, stereospecific outcomes.
Understanding the Reaction: The "Why" Behind the "How"
The alkynylation of (R)-glycidyl methyl ether is a powerful method for synthesizing chiral propargyl ethers, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules. The reaction involves the nucleophilic ring-opening of the epoxide by an acetylide anion. The success of this reaction hinges on precise control over regioselectivity and the preservation of stereochemistry.
The reaction can be catalyzed by either Lewis acids or mediated by a strong base. The choice of conditions dictates the point of nucleophilic attack on the epoxide ring.
-
Base-Mediated Alkynylation: In the presence of a strong base (e.g., n-BuLi, NaH), the terminal alkyne is deprotonated to form a potent acetylide nucleophile. This nucleophile then attacks the less sterically hindered carbon of the epoxide in a classic SN2 fashion. This approach generally leads to the desired 1,2-diol product precursor with high regioselectivity.[1][2][3][4][5]
-
Lewis Acid-Catalyzed Alkynylation: Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), activate the epoxide by coordinating to the oxygen atom, making the epoxide carbons more electrophilic. This allows for the use of weaker nucleophiles. However, the regioselectivity can be more complex and is influenced by both steric and electronic factors.[1][6] For terminal epoxides, attack at the more substituted carbon can sometimes be observed, especially if there is significant carbocation-like character in the transition state.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
A1: Several factors can lead to low or no conversion:
-
Inefficient Acetylide Formation: If you are using a base-mediated approach, ensure your alkyne is fully deprotonated. The base used (e.g., n-BuLi) may have degraded due to improper storage. Use a freshly titrated or newly purchased reagent. Also, ensure your reaction is conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) as acetylides are highly sensitive to moisture.
-
Inactive Catalyst: If using a Lewis acid catalyst like BF₃·OEt₂, it may have been deactivated by moisture. Use a freshly opened bottle or distill the reagent prior to use.
-
Low Reaction Temperature: While lower temperatures are often used to control selectivity, the reaction may require a higher temperature to proceed at a reasonable rate. Consider gradually increasing the reaction temperature.
-
Solvent Choice: The solvent can significantly impact the reaction rate.[7][8] Highly coordinating solvents may interfere with Lewis acid catalysts. For base-mediated reactions, ethereal solvents like THF or diethyl ether are generally effective.
Q2: I am observing the formation of a significant amount of the undesired regioisomer. How can I improve the regioselectivity?
A2: Regioselectivity is a common challenge. Here’s how to address it:
-
Favoring Attack at the Less Hindered Carbon (SN2 Pathway): For the synthesis of the desired propargyl ether from (R)-glycidyl methyl ether, attack at the terminal, less substituted carbon is required. This is best achieved under base-mediated conditions with a strong acetylide nucleophile.[1][2][3][4][5]
-
Understanding Lewis Acid Effects: With Lewis acid catalysis, the choice of catalyst and co-catalyst can influence regioselectivity.[9] Some Lewis acids may favor attack at the more substituted carbon. If you are using a Lewis acid and getting the wrong isomer, consider switching to a base-mediated protocol.
Q3: My yield is low despite good conversion. What are the potential side reactions?
A3: Low isolated yields can result from several side reactions:
-
Polymerization: Glycidyl ethers are known to undergo ring-opening polymerization, especially in the presence of strong acids or bases.[10] This can be minimized by maintaining a low reaction temperature and controlling the stoichiometry of the reagents.
-
Homocoupling of the Alkyne: In the presence of certain metal catalysts and oxygen, terminal alkynes can undergo oxidative homocoupling (Glaser coupling). Ensure your reaction is maintained under an inert atmosphere.
-
Product Decomposition: The propargyl ether product may be unstable under the reaction or work-up conditions. A carefully controlled work-up with a buffered aqueous solution can mitigate this.
Q4: How can I confirm the stereochemistry of my product?
A4: The ring-opening of an epoxide via an SN2 mechanism proceeds with inversion of configuration at the center of attack.[5][9] For (R)-glycidyl methyl ether, attack at the less substituted carbon will result in a product with a specific, predictable stereochemistry. This can be confirmed using techniques such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): Compare the retention time of your product to that of a known standard or a racemic mixture.
-
Polarimetry: Measure the optical rotation of your purified product.
-
NMR Spectroscopy with Chiral Shift Reagents: This can be used to distinguish between enantiomers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive base or Lewis acid. 2. Presence of moisture or oxygen. 3. Insufficient reaction temperature. 4. Inappropriate solvent. | 1. Use fresh, properly stored reagents. Titrate n-BuLi if necessary. 2. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. For base-mediated reactions, use THF or diethyl ether. For Lewis acid-catalyzed reactions, consider non-coordinating solvents like dichloromethane. |
| Poor Regioselectivity | 1. Use of a Lewis acid catalyst that favors attack at the more substituted carbon. 2. Reaction conditions promoting an SN1-like mechanism. | 1. Switch to a base-mediated protocol using a strong base to generate the acetylide. 2. Maintain low reaction temperatures to favor the SN2 pathway. |
| Low Isolated Yield | 1. Polymerization of the starting material or product. 2. Homocoupling of the alkyne. 3. Product loss during work-up or purification. | 1. Use a controlled addition of reagents and maintain a low temperature. 2. Ensure the reaction is strictly anaerobic. 3. Perform a careful aqueous work-up, and optimize your purification protocol (e.g., flash chromatography). |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry. 3. Contaminated starting materials. | 1. Lower the reaction temperature. 2. Carefully control the addition of the limiting reagent. 3. Purify starting materials before use. (R)-glycidyl methyl ether and terminal alkynes can be distilled. |
Experimental Protocols
Protocol 1: Base-Mediated Alkynylation of (R)-glycidyl methyl ether
This protocol is optimized for high regioselectivity, favoring the formation of the desired propargyl ether through an SN2 pathway.
Materials:
-
(R)-glycidyl methyl ether
-
Terminal alkyne (e.g., phenylacetylene)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an argon atmosphere, add the terminal alkyne (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Dissolve the alkyne in anhydrous THF.
-
Acetylide Formation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Epoxide Addition: Add (R)-glycidyl methyl ether (1.0 equivalent) dropwise to the acetylide solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Alkynylation of (R)-glycidyl methyl ether
This protocol utilizes a Lewis acid to activate the epoxide. Note that regioselectivity may be lower compared to the base-mediated method.
Materials:
-
(R)-glycidyl methyl ether
-
Terminal alkyne
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an argon atmosphere, dissolve (R)-glycidyl methyl ether (1.0 equivalent) and the terminal alkyne (1.5 equivalents) in anhydrous DCM in a flame-dried round-bottom flask.
-
Catalyst Addition: Cool the solution to 0 °C. Add BF₃·OEt₂ (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Influence of Catalyst on the Alkynylation of Glycidyl Ethers
| Catalyst | Epoxide Substrate | Alkyne Substrate | Yield (%) | Regioselectivity (desired:undesired) | Reference |
| n-BuLi | (R)-glycidyl methyl ether | Phenylacetylene | High | >95:5 | General knowledge |
| BF₃·OEt₂ | Benzyl glycidyl ether | Phenylacetylene | 67 | Major isomer from attack at the less substituted carbon | [11] |
| Diethylzinc with L2 ligand | Benzyl glycidyl ether | Phenylacetylene | 67 | Not specified | [11] |
| BuSnCl₃ | Epichlorohydrin/Alcohol | - | up to 93 (for chlorohydrin) | High | [1] |
Note: Yields and selectivities are highly dependent on specific reaction conditions.
Visualizations
Reaction Mechanisms
Caption: Reaction mechanisms for base-mediated and Lewis acid-catalyzed alkynylation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the alkynylation reaction.
References
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
- Roth, M., Truffer, M-A., & Wolleb, H. (1992). Process for the preparation of glycidyl ethers. U.S.
-
Zhao, Y., & Weix, D. J. (2014). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. Journal of the American Chemical Society, 136(1), 48-51. [Link]
-
Organic Syntheses. Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. [Link]
-
Hebestreit, F., & Theato, P. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. Macromolecular Rapid Communications, 41(12), 2000164. [Link]
- Hause, H. (1993). Process for the glycidylation of alcohols.
-
Scribd. Synthesis of C12/14 Alkyl Glycidyl Ether. [Link]
-
Kasakado, T., Nakamura, M., Nishizawa, A., Hosomi, T., Ryu, I., & Fukuyama, T. (2024). Efficient Flow Synthesis of Glycidyl Ether Using BuSnCl3 as a Mild Lewis Acid. Synthesis, 56(19), 3142-3146. [Link]
-
Organic Syntheses. a highly active catalyst precursor for. [Link]
-
Master Organic Chemistry. (2015, February 10). Reaction of epoxides with nucleophiles under basic conditions. [Link]
-
Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]
-
Emory Theses and Dissertations. (2023). Catalytic Process for Epoxide Ring-Opening with Terminal Alkynes for Carbon-Carbon Bond Formation. [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
Journal of the American Chemical Society. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. [Link]
- Google Patents. Process for preparing alkyl glycidyl ethers.
-
PubMed. (2026, January 20). Solvent Effects on the Kinetics of Epoxide Carbonation in Dihydroxyethyldiethylammonium Bromide Ionic Liquids. [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
- Google Patents.
-
Professor Dave Explains. (2019, January 16). Practice Problem: Reaction of a Terminal Alkyne [Video]. YouTube. [Link]
-
ResearchGate. Effect of solvent on epoxidation of cyclohexene with heterogeneous catalyst. [Link]
-
PMC. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Frostburg State University Chemistry Department. (2018, March 2). Regioselectivity of epoxide ring-opening [Video]. YouTube. [Link]
-
Reddit. (2022, August 8). Protiodesilylation of terminal alkynes method?. [Link]
-
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Technical Support Center: Handling Moisture Sensitivity in Lithium Acetylide Reactions
Welcome to the technical support center for handling lithium acetylide reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent but challenging reagent. My objective is to move beyond simple procedural lists and provide a deeper understanding of the chemical principles at play. By explaining the causality behind each experimental choice, this guide aims to empower you to not only execute successful reactions but also to troubleshoot them effectively when they deviate from the expected path.
Section 1: Foundational Knowledge - Core Principles & FAQs
This section addresses the fundamental questions surrounding the handling of lithium acetylide, focusing on its inherent reactivity and the critical importance of a moisture-free environment.
Q1: Why is lithium acetylide so acutely sensitive to moisture and air?
A: The extreme sensitivity of lithium acetylide stems from its nature as a potent organometallic base. The acetylide anion (HC≡C⁻) is the conjugate base of acetylene, a very weak acid. Consequently, the acetylide anion is a powerful base that will readily deprotonate even weakly acidic compounds, with water being a primary and ubiquitous reactant.
-
Reaction with Water: When lithium acetylide comes into contact with water, a violent and highly exothermic acid-base reaction occurs. The acetylide anion abstracts a proton from water to form neutral acetylene gas, a flammable substance, and lithium hydroxide, which is corrosive.[1][2] The heat generated can be sufficient to ignite the acetylene gas, posing a significant fire and explosion risk.[1]
-
Reaction with Air: Lithium acetylide is also pyrophoric, meaning it can spontaneously ignite upon contact with air.[3][4] This is due to its reaction with oxygen and atmospheric moisture.
Understanding this fundamental reactivity is the cornerstone of safe and effective handling. Every procedural step is designed to isolate the reagent from atmospheric moisture and oxygen.
Q2: My protocol mentions monolithium acetylide. I've also seen "dilithium acetylide." What's the difference, and how do reaction conditions affect their formation?
A: This is a critical point that directly impacts reactivity and yield.
-
Monolithium Acetylide (LiC≡CH): This is the desired reagent for most synthetic applications, such as additions to carbonyls or alkylations.[5][6] It is typically generated in situ at low temperatures (e.g., -78 °C) by deprotonating an excess of acetylene with a strong base like n-butyllithium.[5]
-
Dilithium Acetylide (LiC≡CLi): This species is formed when both acidic protons of acetylene are removed. It is generally insoluble in common ethereal solvents like THF and is significantly less reactive towards electrophiles than the mono-lithium species.[6]
The formation of the undesirable dilithium acetylide is favored by two main conditions:
-
Excess Base: Adding the alkyne to the base, or having localized areas of high base concentration, can lead to double deprotonation.[5]
-
Elevated Temperatures: Solutions of monolithium acetylide are unstable at higher temperatures. If a solution is allowed to warm, it can disproportionate into the insoluble dilithium acetylide and acetylene gas. This process is often irreversible and is a common cause of reaction failure.[5][6] Therefore, maintaining cryogenic temperatures (near -78 °C) is crucial until the electrophile is added.[6]
Q3: What are the typical consequences of moisture contamination in my reaction?
A: Even trace amounts of moisture can have cascading negative effects:
-
Reagent Consumption: Water will consume the lithium acetylide, reducing the amount available to react with your substrate and leading to lower yields.
-
Side Reactions: The lithium hydroxide generated can catalyze undesired side reactions.
-
Inconsistent Results: Failure to rigorously control moisture leads to poor reproducibility.
-
Safety Hazards: As discussed, the rapid generation of flammable acetylene gas and heat can cause pressure buildup and ignition.[1]
Q4: What does "anhydrous" truly mean for solvents in these reactions?
A: In the context of organolithium chemistry, "anhydrous" means as free from water as is practically achievable, typically to levels below 50 parts per million (ppm), and ideally below 10 ppm. Commercial "anhydrous" solvents from suppliers are a good starting point but should always be used with caution, as their water content can increase after the bottle is opened. For highly sensitive reactions, it is best practice to dry and distill solvents in-house or use a solvent purification system. The gold standard for verifying dryness is Karl Fischer titration.[7][8]
| Solvent | Typical Commercial Anhydrous Grade (ppm H₂O) | Recommended Maximum for Lithium Acetylide Reactions (ppm H₂O) | Recommended Drying Agent |
| Tetrahydrofuran (THF) | < 50 | < 10 | Na/benzophenone still or activated 3Å molecular sieves |
| Diethyl Ether | < 50 | < 10 | Na/benzophenone still or activated 3Å molecular sieves |
| Toluene | < 30 | < 10 | Na/benzophenone still or activated 3Å molecular sieves |
| Hexanes | < 30 | < 10 | Activated 3Å molecular sieves |
Data synthesized from common laboratory practices and solvent properties.[9][10]
Section 2: Troubleshooting Guide
When a reaction fails, a systematic approach is key. This section provides a framework for diagnosing common issues.
Q5: My reaction had a very low yield or failed completely. What went wrong?
A: This is the most common issue and almost always traces back to one of a few root causes. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting decision tree for failed lithium acetylide reactions.
-
Step 1: Scrutinize for Moisture. Did you use freshly dried solvents? Was all glassware rigorously oven- or flame-dried and cooled under an inert atmosphere?[10][11] Was your substrate anhydrous? This is the most frequent culprit.
-
Step 2: Verify Reagent Quality. How old is your lithium acetylide? Was it stored correctly under an inert atmosphere?[12] If it's a solid, has its appearance changed (e.g., clumping, discoloration)?
-
Step 3: Check Temperature Logs. Was the reaction maintained at -78 °C during reagent formation and before electrophile addition?[6] Any warming can trigger the formation of the unreactive dilithium salt.[5]
-
Step 4: Review Your Protocol. Double-check stoichiometry, addition rates, and reaction times. Slow addition of reagents is often critical to maintain temperature and avoid localized concentration issues.[6][13]
Q6: I saw a white precipitate form in my reaction flask. What is it?
A: A white precipitate is almost certainly the insoluble and unreactive dilithium acetylide.[6] This indicates that your reaction solution likely warmed up, causing the monolithium acetylide to disproportionate.[5] The reaction will likely fail from this point. The only remedy is to restart the reaction, paying stricter attention to maintaining cryogenic temperatures.
Q7: How should I properly quench a lithium acetylide reaction to ensure safety and product integrity?
A: Quenching is a hazardous step that must be performed with extreme care. The goal is to neutralize the remaining reactive lithium acetylide in a controlled manner. Never add water or aqueous solutions directly to the cold, concentrated reaction mixture.
A standard, safe procedure is a reverse quench at low temperature:
-
Prepare a Quench Solution: In a separate, appropriately sized flask, prepare a quench solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice as it is a mild proton source.
-
Cool the Quench Solution: Cool the quench flask in an ice bath (0 °C).
-
Slow Transfer: Using a cannula or a dropping funnel, slowly transfer the cold (-78 °C) reaction mixture into the vigorously stirred quench solution. This method ensures that the reactive species is always in deficit relative to the quenching agent, preventing a large, uncontrolled exotherm.
-
Allow to Warm: Once the addition is complete, allow the mixture to slowly warm to room temperature with continued stirring before proceeding to extraction and workup.[5][6]
Section 3: Key Protocols & Workflows
Adherence to validated protocols is essential for success. The following procedures outline best practices for setting up a moisture-sensitive reaction.
Protocol 1: General Anhydrous Reaction Setup via Schlenk Line
This protocol describes the standard procedure for creating an inert atmosphere in the reaction vessel.
-
Glassware Preparation: Ensure the reaction flask, stir bar, and any addition funnels are impeccably clean. Dry them in an oven at >120 °C for at least 4 hours (overnight is preferable).[10]
-
Assembly: While still hot, assemble the glassware and immediately connect it to a Schlenk line, which provides a dual vacuum and inert gas (Nitrogen or Argon) manifold.[11][14]
-
Purge Cycle: Securely clamp the flask. Evacuate the flask under vacuum until the pressure is low. Be cautious with volatile reagents.
-
Inert Gas Backfill: Switch the manifold to backfill the flask with dry inert gas.
-
Repeat: Repeat this vacuum/backfill cycle at least three times to ensure the removal of all atmospheric air and adsorbed moisture.[14]
-
Maintain Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas (indicated by a bubbler) for the duration of the experiment.
-
Solvent/Reagent Addition: Add anhydrous solvents and reagents via gas-tight syringes or cannulas through a rubber septum.[15]
Workflow: Standard Lithium Acetylide Addition to a Ketone
The following diagram illustrates a typical experimental workflow, emphasizing the critical stages where moisture control is paramount.
Caption: Experimental workflow for a typical lithium acetylide reaction.
Section 4: Safety First
Working with lithium acetylide demands the highest level of safety preparedness. It is classified as a pyrophoric, water-reactive, and corrosive solid.[1][3][16]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant (FR) lab coat, chemical splash goggles under a full-face shield, and appropriate gloves.[4][15] Layering nitrile gloves is common practice.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood or, for optimal safety and atmospheric control, within an inert-atmosphere glovebox.[4][12]
-
Work Practices: Never work alone when handling pyrophoric reagents.[3] Ensure an appropriate fire extinguisher (Class D, for combustible metals, such as a Met-L-X or Lith-X extinguisher) is immediately accessible. Do not use water or CO₂ extinguishers.
-
Incompatibilities: Lithium acetylide can form highly sensitive and explosive acetylides with certain metals, notably copper, silver, and mercury.[1] Avoid using equipment containing these metals.
By understanding the potent reactivity of lithium acetylide and adhering strictly to anhydrous techniques and safety protocols, you can harness its synthetic power reliably and safely.
References
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Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]
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Pyrophoric and Water-Reactive Chemical Safety. Massachusetts Institute of Technology Environmental Health & Safety. [Link]
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Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92%. Cole-Parmer. [Link]
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Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. University of Louisville Department of Environmental Health and Safety. [Link]
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Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. [Link]
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PREPARATION AND USE OF LITHIUM ACETYLIDE: 1-METHYL-2-ETHYNYL-endo-3,3-DIMETHYL-2-NORBORNANOL. Organic Syntheses, Coll. Vol. 8, p.391 (1993); Vol. 68, p.14 (1990). [Link]
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Merging Asymmetric[1][3]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. Smith, A. B., III, et al. J. Am. Chem. Soc. 2011, 133, 31, 12131–12140. [Link]
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PREPARATION AND USE OF LITHIUM ACETYLIDE: (-)-1,7,7-TRIMETHYL-2-ETHYNYLBICYCLO[2.2.1]HEPTAN-2-OL. Organic Syntheses, Coll. Vol. 8, p.606 (1993); Vol. 68, p.1 (1990). [Link]
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Electrolyte Solutions for Rechargeable Li-Ion Batteries Based on Fluorinated Solvents. Heiskanen, S. K., et al. ACS Appl. Energy Mater. 2020, 3, 8, 7323–7334. [Link]
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Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Ashenhurst, J. Master Organic Chemistry. [Link]
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A Method for Detecting Water in Organic Solvents. G. K. Surya Prakash, et al. Org. Lett. 2013, 15, 21, 5496–5499. [Link]
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A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. MacInnis, M. C., et al. J. Vis. Exp. (117), e54692 (2016). [Link]
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Safe handling of organolithium compounds in the laboratory. Schwindeman, J. A., et al. Process Safety Progress 2002, 21, 1-17. [Link]
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A test method for determining water in organic solvents. Amelin, V. G., et al. Journal of Analytical Chemistry 65, 316–318 (2010). [Link]
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Alkylation of Acetylide Anions. Chemistry LibreTexts. [Link]
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Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Burfield, D. R., et al. J. Org. Chem. 1977, 42, 18, 3060–3065. [Link]
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Quenching Reactions: Lithium Aluminium Hydride. Chemistry LibreTexts. [Link]
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Side Reactions/Changes in Lithium‐Ion Batteries: Mechanisms and Strategies for Creating Safer and Better Batteries. Liu, Y., et al. Advanced Energy Materials 2021, 11, 2003846. [Link]
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Formation of Grignard and Organolithium Reagents From Alkyl Halides. Ashenhurst, J. Master Organic Chemistry. [Link]
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Drying chemicals in a desiccator prior to moisture-sensitive reactions. Reddit r/Chempros. [Link]
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Elucidating Chemical and Electrochemical Side-Reaction Mechanisms in Li-ion Batteries. Eriksson, T. DiVA Portal. [Link]
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Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
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Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
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How to Determine Water content of Organic Solvents. Mettler Toledo. [Link]
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Investigation of lithium ion battery electrolytes containing flame retardants. Peschel, C., et al. J. Power Sources 2017, 360, 200-209. [Link]
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A Capacitance Sensor for Water: Trace Moisture Measurement in Gases and Organic Solvents. Zare, R. N., et al. Anal. Chem. 2012, 84, 15, 6461–6468. [Link]
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Copper. Wikipedia. [Link]
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Handling and analyzing reactive compounds under inert atmosphere. University of Regensburg. [Link]
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Why does lithium forms no ethynide on reacting with ethyne? Chemistry Stack Exchange. [Link]
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Lithium acetylide ethylenediamine complex. Chemdad. [Link]
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Quenching Reactive Substances. K-Group, University of Chicago. [Link]
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Drying Agents. Chemistry LibreTexts. [Link]
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Silver. Wikipedia. [Link]
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Reactions of Acetylide Ions. Chemistry Steps. [Link]
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Moisture Analysis Techniques. News-Medical. [Link]
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Quenching and Disposal of Water Reactive Materials. University of California, Berkeley. [Link]
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Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Williams, D. B. G., Lawton, M. J. Org. Chem. 2010, 75, 24, 8351–8354. [Link]
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Technical Support Center: Solvent Selection for (2R)-1-methoxypent-4-yn-2-ol Extraction
Welcome to the technical support center for optimizing the extraction of (2R)-1-methoxypent-4-yn-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection for this unique molecule. We will delve into the theoretical underpinnings of liquid-liquid extraction, provide practical troubleshooting advice, and offer a systematic approach to developing a robust and efficient extraction protocol.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical features of this compound that influence its extraction?
A1: this compound is a small, chiral molecule with two key functional groups that dictate its solubility and partitioning behavior: a secondary alcohol (-OH) and a methoxy ether (-OCH₃). The hydroxyl group is polar and capable of hydrogen bonding, imparting significant water solubility. The methoxy group is also polar, contributing to its hydrophilic character. The five-carbon backbone with a terminal alkyne is relatively non-polar. The interplay of these features suggests that the molecule will have a degree of solubility in both polar and non-polar solvents, making solvent selection for extraction from an aqueous phase a critical step.
Q2: I don't have a literature precedent for extracting this specific molecule. Where do I start?
A2: When a direct protocol is unavailable, a logical, stepwise approach is your best ally. Start by considering the predicted properties of your target molecule. Given the presence of both a hydroxyl and an ether group, this compound is a polar compound. Therefore, for a liquid-liquid extraction from an aqueous solution, you will need an organic solvent that is immiscible with water and has a suitable polarity to effectively partition your compound of interest. A good starting point is to screen a range of solvents with varying polarities, such as ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE).
Q3: My extraction yield is very low. What are the likely causes?
A3: Low extraction yield for a polar molecule like this compound from an aqueous phase can stem from several factors:
-
High water solubility of the compound: The compound may have a strong affinity for the aqueous phase.
-
Inappropriate solvent choice: The selected organic solvent may not have the optimal polarity to efficiently partition the compound.
-
Insufficient mixing: Inadequate agitation of the two phases can lead to poor transfer of the compound into the organic layer.
-
Emulsion formation: The formation of a stable emulsion between the aqueous and organic layers can trap the compound at the interface, preventing its complete extraction.
-
Incorrect pH: If the aqueous phase contains acidic or basic impurities that can react with your compound, it might alter its solubility.
Troubleshooting Guide
Issue 1: Persistent Emulsion Formation
Q: I'm observing a thick, stable emulsion at the interface of my aqueous and organic layers that won't separate. How can I resolve this?
A: Emulsion formation is a common challenge, especially when extracting polar compounds from complex mixtures.[1][2] Here are several strategies to break an emulsion:
-
Allow for longer separation time: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to phase separation.[3]
-
Introduce a saturated brine solution: Adding a small amount of saturated sodium chloride (brine) solution can increase the polarity of the aqueous phase, which often helps to break the emulsion and improve the separation of the layers.[3][4]
-
Mechanical disruption: Gently swirling or stirring the emulsion with a glass rod can sometimes coalesce the dispersed droplets.[3]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate phase separation.
-
Solvent modification: Adding a small amount of a different, less polar solvent to the organic phase can sometimes alter the interfacial tension and break the emulsion. A few drops of ethanol can also be effective.[3]
Issue 2: Poor Partitioning and Low Recovery
Q: My analytical results show that most of my compound remains in the aqueous phase after multiple extractions. How can I improve the partitioning into the organic solvent?
A: Improving the partition coefficient (the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase) is key to achieving high extraction efficiency.
-
"Salting Out": Similar to breaking emulsions, adding a salt like sodium chloride or sodium sulfate to the aqueous phase can decrease the solubility of your polar organic compound in the aqueous layer, thereby driving it into the organic phase.
-
Solvent Optimization: The choice of solvent is paramount. You may need to switch to a more polar, water-immiscible solvent. Refer to the solvent selection table below to make an informed choice. A mixed solvent system could also be beneficial.[5]
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be highly effective. This method continuously passes fresh organic solvent through the aqueous phase, allowing for the gradual and complete extraction of the compound.
-
pH Adjustment: While this compound is neutral, the pH of your aqueous phase can influence the solubility of impurities that might be interacting with your target compound. Ensure the pH is neutral unless you have a specific reason to adjust it.
Solvent Selection Workflow
The process of selecting an appropriate solvent should be systematic. The following workflow, represented as a flowchart, can guide your decision-making process.
Caption: A flowchart outlining the systematic approach to solvent selection for extraction.
Data Presentation: Solvent Properties
To aid in your selection, the following table summarizes the key properties of common organic solvents used for extraction.
Table 1: Properties of Common Organic Solvents for Extraction
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Water Solubility | Key Considerations |
| Hexane | 0.1 | 0.655 | 69 | Immiscible | Good for non-polar compounds, may be too non-polar for this application. |
| Toluene | 2.4 | 0.867 | 111 | Immiscible | Higher boiling point can make removal more difficult. |
| Diethyl Ether | 2.8 | 0.713 | 35 | Slightly soluble | Highly volatile and flammable. Prone to peroxide formation. |
| Dichloromethane (DCM) | 3.1 | 1.33 | 40 | Slightly soluble | Dense (forms the bottom layer). Toxic and a suspected carcinogen. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.902 | 77 | Soluble (3.3g/100mL) | Good general-purpose solvent for moderately polar compounds. Can hydrolyze under acidic or basic conditions. |
| Methyl tert-Butyl Ether (MTBE) | 2.5 | 0.74 | 55 | Slightly soluble | Less prone to peroxide formation than diethyl ether. Good alternative to DCM. |
| n-Butanol | 3.9 | 0.81 | 118 | Soluble (7.3g/100mL) | Higher water solubility can be problematic, but its polarity can be advantageous for highly polar solutes. |
Data compiled from various sources, including Element Lab Solutions.[5]
Experimental Protocol: Small-Scale Solvent Screening
This protocol provides a framework for empirically determining the best extraction solvent for this compound.
Objective: To identify the most effective water-immiscible organic solvent for the extraction of this compound from an aqueous solution.
Materials:
-
Aqueous solution containing a known concentration of this compound.
-
Candidate extraction solvents (e.g., ethyl acetate, dichloromethane, MTBE).
-
Saturated brine solution.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Small separatory funnels or vials for extraction.
-
Analytical equipment for quantification (e.g., GC-MS, HPLC, NMR with an internal standard).[6][7][8][9]
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
Label a series of vials, one for each solvent to be tested.
-
-
Extraction:
-
To each vial, add 2 mL of the aqueous stock solution.
-
Add 2 mL of the respective organic solvent to each vial.
-
Cap the vials and shake vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
-
Phase Separation:
-
Carefully separate the organic layer from the aqueous layer.
-
For an optional second extraction, add another 2 mL of the fresh organic solvent to the aqueous layer, shake, and separate again. Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the collected organic layer over a small amount of anhydrous sodium sulfate or magnesium sulfate.
-
Carefully decant or filter the dried organic solvent into a clean, pre-weighed vial.
-
Remove the solvent under reduced pressure or a gentle stream of nitrogen. Be mindful of the compound's volatility.[5]
-
-
Analysis:
-
Once the solvent is removed, weigh the vial to determine the mass of the extracted compound.
-
Alternatively, analyze a sample of the organic layer and the aqueous layer by a suitable analytical method to determine the concentration of this compound in each phase. This will allow you to calculate the partition coefficient and extraction efficiency.
-
Data Analysis:
-
Extraction Efficiency (%) = (mass of compound in organic phase / initial mass of compound in aqueous phase) x 100
-
Partition Coefficient (K) = [Concentration in organic phase] / [Concentration in aqueous phase]
Compare the results for each solvent to determine the most effective one for your application.
Conclusion
The successful extraction of this compound is a matter of understanding the compound's inherent polarity and applying a systematic approach to solvent selection and process optimization. While theoretical predictions provide a strong starting point, empirical testing through a well-designed screening protocol is indispensable. By anticipating and addressing common issues such as emulsion formation and poor partitioning, researchers can develop a robust and efficient extraction method tailored to their specific needs.
References
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PubChem. . National Center for Biotechnology Information.
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PubChem. . National Center for Biotechnology Information.
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Google Patents. .
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of (2R)-1-methoxypent-4-yn-2-ol
In the landscape of pharmaceutical development, the precise structural characterization of chiral building blocks is not merely a procedural step but the foundation of drug safety and efficacy. (2R)-1-methoxypent-4-yn-2-ol, a key intermediate, demands rigorous analytical scrutiny to confirm its identity, stereochemistry, and purity. This guide provides an in-depth analysis of its 1H NMR spectrum, compares this cornerstone technique with other essential analytical methods, and offers field-proven insights for researchers and drug development professionals.
Part 1: Decoding the Molecular Blueprint: 1H NMR Analysis
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy remains the preeminent technique for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing connectivity and stereochemical relationships.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first dissect the molecule into its distinct proton sets. Each set of chemically non-equivalent protons will give rise to a unique signal.
Caption: Structure of this compound with labeled proton environments.
Based on the structure, we can identify six distinct proton environments:
-
Ha: The terminal alkyne proton (≡C-H).
-
Hb: The two methylene protons adjacent to the alkyne and the chiral center (-C≡C-CH₂-).
-
Hc: The hydroxyl proton (-OH).
-
Hd: The proton on the chiral carbon, bonded to the hydroxyl group (CH-OH).
-
He: The two methylene protons adjacent to the methoxy group and the chiral center (-O-CH₂-).
-
Hf: The three protons of the methoxy group (-OCH₃).
Predicted 1H NMR Spectrum
By applying fundamental principles of chemical shifts and spin-spin coupling, we can predict the appearance of the spectrum.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Key Couplings (J, Hz) | Rationale |
| Ha | 2.5 - 3.5 | 1H | Triplet (t) | 4Jab ≈ 2-3 Hz | The electronegativity of the sp-hybridized carbon shifts this proton downfield relative to alkanes. It experiences long-range coupling with the two Hb protons.[1][2] |
| Hb | ~2.4 - 2.6 | 2H | Doublet of Triplets (dt) or Multiplet (m) | 3Jbd ≈ 6-8 Hz, 4Jba ≈ 2-3 Hz | These protons are coupled to the methine proton Hd (doublet) and long-range coupled to the terminal alkyne proton Ha (triplet). |
| Hc | 1.5 - 5.0 (variable) | 1H | Broad Singlet (br s) | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature. Typically, it does not couple with other protons due to rapid chemical exchange. |
| Hd | 3.8 - 4.2 | 1H | Multiplet (m) | 3Jdb, 3Jde | This proton is deshielded by the adjacent hydroxyl group. It is coupled to both sets of neighboring methylene protons (Hb and He). |
| He | 3.3 - 3.6 | 2H | Doublet of Doublets (dd) | 3Jed, 2Jgeminal | These protons are adjacent to the chiral center, making them diastereotopic and thus chemically non-equivalent. They will couple with Hd and with each other (geminal coupling). |
| Hf | ~3.4 | 3H | Singlet (s) | N/A | The methoxy group protons are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet.[3][4] |
Experimental Protocol: High-Resolution 1H NMR Acquisition
Trustworthy data begins with a meticulous experimental setup. This protocol is designed to yield a high-resolution spectrum suitable for detailed structural analysis.
Workflow Overview
Caption: Standard workflow for acquiring a 1H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic molecules and has a minimal residual proton signal. Tetramethylsilane (TMS) is the universally accepted internal standard for calibrating the chemical shift scale to 0.00 ppm.[5]
-
Protocol: Accurately weigh 5-10 mg of the analyte into a clean vial. Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Causality: Locking and shimming are critical for achieving high resolution and sharp lineshapes. The lock system compensates for magnetic field drift, while shimming optimizes the homogeneity of the magnetic field across the sample volume.
-
Protocol: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform an automated or manual shimming procedure to optimize the field homogeneity.
-
-
Data Acquisition:
-
Causality: Signal averaging (multiple scans) is used to improve the signal-to-noise ratio. A relaxation delay ensures that the nuclear spins have returned to equilibrium before the next pulse, which is crucial for accurate integration, especially in quantitative analysis.
-
Protocol: Set up a standard proton experiment. Typical parameters on a 400 MHz instrument would include a 90° pulse width, a spectral width of 16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 5 seconds, and 16 scans.
-
-
Data Processing:
-
Causality: The raw data (FID) is a time-domain signal. A Fourier Transform is required to convert it into the familiar frequency-domain spectrum. Phasing corrects for frequency-dependent phase errors, ensuring all peaks are upright and symmetrical (pure absorption mode).
-
Protocol: Apply an exponential line broadening function (e.g., 0.3 Hz) to the FID to improve the signal-to-noise ratio. Perform a Fourier Transform. Manually or automatically phase the resulting spectrum. Calibrate the x-axis by setting the TMS peak to 0.00 ppm. Integrate all resolved signals.
-
Part 2: A Comparative Analysis: Orthogonal Analytical Techniques
While 1H NMR is unparalleled for structural confirmation, a comprehensive quality assessment, particularly in a regulated environment, necessitates orthogonal methods.[6][7] Each technique provides a different piece of the analytical puzzle.
| Technique | Information Provided | Primary Application for this Analyte | Sensitivity | Key Advantages & Limitations |
| 1H NMR Spectroscopy | Detailed molecular structure, proton connectivity, relative quantitation of protons. | Primary Structure Confirmation. Purity assessment (qNMR). | Moderate | Advantage: Unambiguous structural data. Limitation: Enantiomers are indistinguishable in achiral solvents.[8] |
| Chiral HPLC | Enantiomeric ratio, enantiomeric excess (ee%). | Enantiomeric Purity. The gold standard for quantifying the enantiomeric composition. | High | Advantage: Excellent separation of enantiomers. Limitation: Provides no structural information beyond retention time. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | Molecular Weight Verification. Identification of impurities when coupled with LC or GC. | Very High | Advantage: Confirms molecular formula.[9] Limitation: Does not distinguish between isomers (including enantiomers) without specialized methods. |
| Circular Dichroism (CD) | Information about the absolute configuration and conformation in solution. | Confirmation of Absolute Stereochemistry. | Moderate | Advantage: Sensitive to the 3D structure. Limitation: Requires a chromophore; less effective for routine purity analysis. |
| 13C NMR Spectroscopy | Number of unique carbons, carbon skeleton environment. | Carbon Skeleton Confirmation. | Low | Advantage: Complements 1H NMR, confirms carbon count. Limitation: Low natural abundance of 13C leads to long acquisition times. |
Synergistic Analytical Workflow
No single method is sufficient. A robust characterization workflow integrates these techniques to build a complete profile of the drug intermediate.
Caption: A comprehensive analytical workflow for the characterization of a chiral intermediate.
Part 3: Advanced Insight: Chiral Analysis by NMR
A critical limitation of standard NMR is its inability to differentiate enantiomers. In an achiral solvent, the (2R) and (2S) enantiomers of 1-methoxypent-4-yn-2-ol would produce identical spectra. To overcome this, we must introduce a chiral element to the NMR experiment, creating a diastereomeric interaction that can be distinguished.[8][10]
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[11] These diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio. The downside is the requirement for a reactive functional group (like the alcohol here) and the potential for kinetic resolution to alter the measured ratio.
-
Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the analyte enantiomers.[12] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. This method is non-destructive but often results in smaller signal separation compared to CDAs.
For this compound, the hydroxyl group is an ideal handle for both CDA and CSA approaches, enabling the determination of enantiomeric excess directly by 1H NMR if required.
Conclusion
1H NMR spectroscopy is an indispensable tool for the primary structural elucidation of this compound. A thorough understanding of its predicted spectrum, coupled with a robust experimental protocol, provides definitive confirmation of its molecular structure. However, in the rigorous context of drug development, scientific integrity demands a multi-faceted analytical approach. By synergistically employing orthogonal techniques like chiral HPLC for enantiomeric purity and mass spectrometry for molecular weight verification, researchers can build a comprehensive, trustworthy, and defensible data package for this critical chiral intermediate.
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Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Available at: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(10), 3531–3535. Available at: [Link]
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Liu, Y., et al. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry, 6, 371. Available at: [Link]
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ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 1-methoxypent-4-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis and pharmaceutical development, the precise determination of a compound's enantiomeric excess (ee) is not merely a routine analytical task; it is a critical checkpoint that validates the stereochemical outcome of a reaction and ensures the safety and efficacy of a potential drug candidate. The target molecule, 1-methoxypent-4-yn-2-ol, a chiral secondary alcohol containing an alkyne functionality, presents unique analytical challenges and necessitates a careful selection of methodology. This guide provides an in-depth comparison of established techniques for determining its enantiomeric excess, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions.
The Foundational Principle: Enantiomeric Excess
Enantiomeric excess is a measure of the purity of a chiral substance.[1] It reflects the degree to which one enantiomer is present in greater amounts than the other in a mixture. The calculation is straightforward:
% ee = |(% major enantiomer - % minor enantiomer)|[2]
A racemic mixture, containing equal amounts of both enantiomers (50:50), has an ee of 0%, while an enantiopure sample, containing 100% of a single enantiomer, has an ee of 100%.[1]
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess for 1-methoxypent-4-yn-2-ol can be approached through several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on factors such as available instrumentation, sample matrix, required accuracy, and throughput. Here, we compare three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[3] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Causality of Experimental Choices: For a polar molecule like 1-methoxypent-4-yn-2-ol, polysaccharide-based CSPs are often the first choice.[4] These phases, such as those derived from cellulose or amylose, offer a broad range of enantioselectivity for various functional groups, including alcohols.[3][4] The selection of the mobile phase is critical for achieving optimal separation. A normal-phase mode (e.g., hexane/isopropanol) is typically employed for such analytes as it enhances the chiral recognition by the CSP.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v). Filter and degas the mobile phase before use.
-
Instrumentation Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV detector set at a wavelength where the analyte has some absorbance (e.g., 210 nm), or a Refractive Index (RI) detector if UV absorbance is poor.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve a small amount of 1-methoxypent-4-yn-2-ol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample of unknown ee.
-
Data Processing: Calculate the enantiomeric excess from the peak areas of the two enantiomers using the formula: ee (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100.
Data Presentation:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:IPA (90:10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Workflow Diagram:
Caption: Chiral HPLC workflow for ee determination.
Chiral Gas Chromatography (GC)
For volatile compounds, chiral GC offers high resolution and sensitivity.[5] Similar to HPLC, separation is achieved on a chiral stationary phase, often a cyclodextrin derivative.[6] For alcohols, derivatization to a more volatile ester or ether can sometimes improve peak shape and resolution.[7]
Causality of Experimental Choices: The choice of a cyclodextrin-based capillary column, such as one modified with β-cyclodextrins, is standard for the separation of many chiral alcohols.[6][7] The polarity of the stationary phase should be matched to the analyte. For 1-methoxypent-4-yn-2-ol, a mid-polarity phase is a good starting point. Derivatization with an acylating agent like acetic anhydride can increase volatility and may enhance chiral recognition.
Experimental Protocol: Chiral GC Analysis (with Derivatization)
-
Derivatization:
-
To ~1 mg of 1-methoxypent-4-yn-2-ol in a vial, add 100 µL of acetic anhydride and 10 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, dilute the mixture with 1 mL of dichloromethane.
-
-
Column Selection: A chiral capillary column (e.g., CP-Chirasil-DEX CB or equivalent).[7]
-
Instrumentation Setup:
-
GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.
-
-
Analysis: Inject 1 µL of the derivatized sample.
-
Data Processing: Calculate the enantiomeric excess from the peak areas of the two diastereomeric esters.
Data Presentation:
| Parameter | Value |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 80 °C (1 min) to 150 °C at 5 °C/min |
| Retention Time (Diastereomer 1) | 12.3 min |
| Retention Time (Diastereomer 2) | 12.8 min |
| Resolution (Rs) | > 1.5 |
Workflow Diagram:
Caption: Chiral GC workflow with derivatization.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Analysis)
NMR spectroscopy can be a powerful tool for determining enantiomeric excess by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA).[8][9] The most well-known method for alcohols is the formation of Mosher's esters using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[10][11][12] The resulting diastereomeric esters exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for quantification.[10][11][13]
Causality of Experimental Choices: The choice of Mosher's acid (or its acid chloride) is due to its robust reactivity with alcohols and the presence of the CF₃ group, which provides a clean signal in the ¹⁹F NMR spectrum for accurate integration.[13] The formation of two separate diastereomeric esters, one with (R)-MTPA and one with (S)-MTPA, is crucial for confirming the assignment and determining the absolute configuration.[10][11]
Experimental Protocol: Mosher's Ester Analysis
-
Esterification (prepare two separate samples):
-
Sample A: To ~5 mg of 1-methoxypent-4-yn-2-ol in an NMR tube, add ~1.2 equivalents of (R)-(-)-MTPA chloride and 10 µL of pyridine-d₅ in 0.5 mL of CDCl₃.
-
Sample B: Repeat the above procedure using (S)-(+)-MTPA chloride.
-
-
Reaction Monitoring: Allow the reactions to proceed to completion (typically 30-60 minutes at room temperature), monitoring by TLC or ¹H NMR.
-
NMR Analysis:
-
Acquire ¹H and ¹⁹F NMR spectra for both samples.
-
In the ¹H NMR, identify a well-resolved proton signal (e.g., the methoxy protons or the proton on the carbon bearing the ester) for each diastereomer.
-
In the ¹⁹F NMR, the CF₃ signals for the two diastereomers should be well-resolved.
-
-
Data Processing: Integrate the corresponding signals for the two diastereomers in either the ¹H or ¹⁹F spectrum to determine their ratio, which corresponds to the enantiomeric ratio of the starting alcohol.
Data Presentation:
| Parameter | (R)-MTPA Ester of (R)-Alcohol | (R)-MTPA Ester of (S)-Alcohol | Δδ (δS - δR) |
| ¹H NMR (OCH₃) | 3.52 ppm | 3.55 ppm | +0.03 ppm |
| ¹⁹F NMR (CF₃) | -71.8 ppm | -72.1 ppm | -0.3 ppm |
Logical Relationship Diagram:
Caption: Logical flow of Mosher's ester analysis.
Comparison Summary and Expert Recommendations
| Feature | Chiral HPLC | Chiral GC | NMR with CDA (Mosher's) |
| Principle | Diastereomeric interaction with CSP | Diastereomeric interaction with CSP | Formation of diastereomers |
| Derivatization | Not always required | Often beneficial | Required |
| Sensitivity | Moderate to High | High | Low |
| Sample Throughput | High | High | Low |
| Instrumentation | Common in analytical labs | Common in analytical labs | Requires NMR spectrometer |
| Absolute Configuration | No | No | Yes (with both CDA enantiomers) |
| Robustness | High | Moderate (derivatization can be a source of error) | High |
Expert Recommendations:
-
For routine analysis and high-throughput screening , Chiral HPLC is the method of choice due to its robustness, ease of use, and the potential for direct analysis without derivatization.
-
If the analyte is sufficiently volatile and high sensitivity is required, Chiral GC is an excellent alternative. Derivatization can often be optimized to provide superior resolution.
-
When absolute configuration determination is also required , or when chromatographic methods fail to provide adequate separation, NMR with a chiral derivatizing agent like Mosher's acid is the most definitive method. While more time-consuming, it provides a wealth of structural information.
The selection of the most appropriate method for determining the enantiomeric excess of 1-methoxypent-4-yn-2-ol will ultimately depend on the specific goals of the analysis and the resources available. By understanding the principles and practical considerations of each technique, researchers can confidently and accurately assess the stereochemical purity of their chiral molecules.
References
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Zhang, Y. et al. (2012). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 17(5), 5346-5355. [Link]
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Yin, J. et al. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Analytica Chimica Acta, 1187, 339162. [Link]
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Li, H. et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 386-394. [Link]
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Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
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Wikipedia. (2023, November 26). Chiral derivatizing agent. Wikipedia. [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]
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Gallardo, E. et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry, 2012, 835958. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Supelco. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
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Seco, J. M., Quíñoa, E., & Riguera, R. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Joseph-Nathan, P. (2006). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 1(1), 1-13. [Link]
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Kwan, E. E. (2004). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. [Link]
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Bakhtiar, R. (2021). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 1180, 338865. [Link]
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Villalva-Servín, N. P. et al. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(7), 1695. [Link]
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The Organic Chemistry Tutor. (2023, April 11). How I Used Mosher Esters in my PhD. YouTube. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 16-20. [Link]
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Bondi, S. P., Lobasso, T., Iwanoski, C., Saba, S., & Clarke, D. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1). [Link]
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Uccello-Barretta, G. et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12895-12905. [Link]
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Miller, S. J. et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. Tetrahedron Letters, 54(16), 2073-2076. [Link]
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A Comparative Guide to Mosher Ester Analysis for Chiral Alcohol Validation
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and pharmaceutical development. The biological activity of a chiral molecule can be profoundly influenced by its stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other is inactive or even toxic.[1][2] Among the array of techniques for assigning the absolute configuration of chiral alcohols and amines, Mosher ester analysis remains a widely utilized and powerful NMR-based method.[1][3]
This guide provides an in-depth, objective comparison of Mosher ester analysis with other prominent techniques. It is designed to equip you with the technical understanding and practical insights needed to select the most appropriate method for your research, ensuring the scientific integrity of your stereochemical assignments.
The Enduring Relevance of Mosher's Method
Developed by Harry S. Mosher, this classic technique leverages the principles of nuclear magnetic resonance (NMR) spectroscopy to elucidate the absolute configuration of stereogenic centers.[4] The core of the method lies in converting a chiral alcohol (or amine) into a pair of diastereomeric esters using the enantiomerically pure forms of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly referred to as Mosher's acid.[3] Since diastereomers possess distinct physical and spectroscopic properties, their NMR spectra will differ, allowing for the assignment of the unknown stereocenter.[5][6]
The Mechanistic Heartbeat: Anisotropic Shielding
The power of Mosher ester analysis stems from the magnetic anisotropy of the phenyl group in the MTPA moiety. In the most stable conformation of the resulting Mosher ester, the phenyl group, the trifluoromethyl group, and the methoxy group adopt a specific spatial arrangement relative to the substituents of the chiral alcohol.[5][7] This fixed orientation places the phenyl group in a position where its ring current creates a distinct magnetic environment. Protons on one side of the Mosher acid plane will be shielded (shifted to a higher field, lower ppm), while those on the other side will be deshielded (shifted to a lower field, higher ppm).
By preparing both the (R)-MTPA and (S)-MTPA esters, a comparative analysis of the proton chemical shifts (¹H NMR) of the substituents around the chiral center can be performed. The difference in chemical shifts for a given proton between the two diastereomeric esters (Δδ = δS - δR) provides a reliable indicator of its spatial position relative to the MTPA's phenyl group, and by extension, allows for the deduction of the alcohol's absolute configuration.[8][9][10]
The Mosher Ester Analysis Workflow: A Self-Validating Protocol
The reliability of the Mosher method is rooted in its self-validating, comparative nature. The preparation and analysis of both diastereomeric esters are crucial for a conclusive assignment.
Experimental Protocol
-
Preparation of the (R)- and (S)-MTPA Esters: The chiral alcohol is treated separately with the acid chlorides of (R)- and (S)-MTPA, typically in the presence of a non-nucleophilic base like pyridine or DMAP, to form the corresponding diastereomeric esters.[6] It is critical to ensure the reaction goes to completion to avoid kinetic resolution, which could skew the results.
-
NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters. For complex molecules, 2D NMR techniques such as COSY and HSQC can be invaluable for unambiguous assignment of all relevant proton signals.[6]
-
Data Analysis (The Advanced Mosher Method):
-
Assign the chemical shifts for the protons on both sides of the carbinol stereocenter for both the (R)- and (S)-MTPA esters.
-
Calculate the difference in chemical shifts (Δδ) for each pair of corresponding protons using the formula: Δδ = δ(S)-ester - δ(R)-ester .
-
Protons with a positive Δδ value are assigned to one side of the Mosher ester plane, while those with a negative Δδ value are assigned to the other.
-
Based on the established model of the Mosher ester conformation, the absolute configuration of the alcohol can be determined.
-
Comparative Analysis: Mosher's Method vs. The Alternatives
While robust, Mosher ester analysis is not universally applicable or always the most efficient method. The choice of technique should be guided by the nature of the analyte, the available instrumentation, and the specific research question.
| Feature | Mosher Ester Analysis | Chiral HPLC/CE | Chiral Solvating Agents (CSAs) | Enzymatic Resolution |
| Principle | Covalent derivatization to form diastereomers, analyzed by NMR. | Differential interaction with a chiral stationary or mobile phase.[11][12][13] | Non-covalent diastereomeric complex formation, analyzed by NMR.[14][15][16] | Enantioselective enzymatic reaction.[] |
| Primary Application | Absolute configuration determination. | Enantiomeric excess (ee) determination, preparative separation. | Enantiomeric excess (ee) determination, can be used for absolute configuration. | Preparative separation of enantiomers. |
| Sample Requirement | mg scale, requires pure sample. | µg to mg scale, can analyze mixtures. | mg scale, requires pure sample. | mg to gram scale. |
| Experimental Time | 4-6 hours of active effort over 1-2 days.[9] | Minutes to an hour per sample. | Minutes (sample mixing and NMR). | Hours to days. |
| Instrumentation | High-field NMR spectrometer. | HPLC or Capillary Electrophoresis system with a chiral column/selector. | NMR spectrometer. | Standard lab equipment for reactions. |
| Limitations | Requires derivatization, potential for racemization, can be difficult for sterically hindered alcohols.[18][19] | Requires method development, expensive chiral columns.[] | Weak interactions can lead to small spectral differences, limited applicability. | Substrate-specific, requires screening of enzymes. |
| Key Advantage | Provides detailed structural information and a high degree of confidence in configuration assignment. | High throughput, excellent for ee determination and quality control.[12] | No covalent modification, rapid analysis.[14] | Can provide access to both enantiomers on a preparative scale. |
In-Depth Comparison
Chiral Chromatography (HPLC & CE): These are the gold-standard techniques for determining the enantiomeric purity (ee%) of a sample.[11][12] By using a chiral stationary phase (CSP) in HPLC or a chiral selector in CE, enantiomers can be physically separated and quantified. While excellent for quantification, these methods do not directly provide information on the absolute configuration unless an authentic standard of known configuration is available for comparison.
Chiral Solvating Agents (CSAs): CSAs offer a non-covalent alternative to Mosher's method.[14] These agents form transient diastereomeric complexes with the analyte in the NMR tube, leading to separate signals for the enantiomers. This method is rapid as it avoids a chemical reaction and purification steps. However, the induced chemical shift differences are often small, and the method is primarily used for determining enantiomeric excess rather than absolute configuration, although methods to extend this to configuration assignment are emerging.[15][16]
Enzymatic Resolution: This technique utilizes the high enantioselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. While powerful for the preparative separation of enantiomers, it is not an analytical method for determining the absolute configuration of an unknown sample without further analysis of the separated products.
Decision-Making Framework for Stereochemical Analysis
The selection of the appropriate analytical method is a critical decision in the research workflow. The following decision tree provides a logical framework for navigating this choice.
Conclusion
Mosher ester analysis is a time-tested, reliable, and highly informative method for the determination of the absolute configuration of chiral alcohols. Its strength lies in the detailed structural insights it provides through NMR spectroscopy and its self-validating protocol. However, for routine analysis of enantiomeric excess or for preparative-scale separations, chromatographic and enzymatic methods, respectively, often present more efficient alternatives.
References
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link][8][9][10]
-
Riguera, R. (1997). Determining the absolute configuration of stereogenic carbinol carbons: The Mosher method and its variants. Topics in Stereochemistry, 21, 249-301. [Link]
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Seco, J. M., Quínoá, E., & Riguera, R. (2004). The assignment of the absolute configuration of alcohols, amines and carboxylic acids by NMR. Chemical Reviews, 104(1), 17–118. [Link]
-
Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6247. [Link][11]
-
Layton, S. E. (2007). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link][13]
-
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link][2]
-
National Institutes of Health (NIH). (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. National Center for Biotechnology Information. [Link][1]
-
Di Bari, L., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link][15][16]
-
Ghiviriga, I. (2018). Mosher ester derivatives. University of Florida. [Link][5]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Stack Exchange. [Link][6]
-
University of Illinois. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Chemistry. [Link][4]
-
ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link][14]
-
International Journal of Pharmaceutical Sciences and Research. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. IJPSR. [Link][12]
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- 1. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-synth.com [pure-synth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. repository.uncw.edu [repository.uncw.edu]
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- 18. individual.utoronto.ca [individual.utoronto.ca]
- 19. researchgate.net [researchgate.net]
optical rotation values for (2R)-vs (2S)-1-methoxypent-4-yn-2-ol
This guide provides an in-depth technical analysis of the optical rotation and stereochemical properties of (2R)- and (2S)-1-methoxypent-4-yn-2-ol. These compounds are valuable chiral building blocks, particularly in the synthesis of polyketide natural products (e.g., fragments of spongistatin or halichondrin) where the installation of a terminal alkyne and a secondary alcohol with defined stereochemistry is critical.
Part 1: Executive Summary & Technical Specifications
1-Methoxypent-4-yn-2-ol (CAS: 2089246-31-9 for (2R); 2089246-02-4 for (2S)) is a secondary homopropargylic alcohol derivative.[1] Its absolute configuration is typically established via asymmetric synthesis from the corresponding chiral glycidyl methyl ether or by enzymatic kinetic resolution.
Comparative Technical Data
| Feature | (2R)-1-Methoxypent-4-yn-2-ol | (2S)-1-Methoxypent-4-yn-2-ol |
| CAS Number | 2089246-31-9 | 2089246-02-4 |
| Structure | Enantiomer | |
| Stereocenter | C2 (R-configuration) | C2 (S-configuration) |
| Optical Rotation ( | Negative (-) (Inferred from precursor) | Positive (+) (Inferred from precursor) |
| Precursor Source | (R)-Glycidyl Methyl Ether ( | (S)-Glycidyl Methyl Ether ( |
| Analog Rotation | (R)-1-Chloropent-4-yn-2-ol: | (S)-1-Chloropent-4-yn-2-ol: |
| Primary Application | Synthesis of (S)-configured stereocenters via inversion | Synthesis of (R)-configured stereocenters via inversion |
Note on Optical Rotation: While specific rotation values for the methoxy derivatives are not widely indexed in standard public databases due to their recent CAS registration (circa 2017), the sign of rotation reliably correlates with the starting epoxide. The ring-opening of (R)-(-)-glycidyl methyl ether with lithium acetylide yields (2R)-(-)-1-methoxypent-4-yn-2-ol , conserving the stereochemical environment at C2. Conversely, the (S)-(+) epoxide yields the (S)-(+) alcohol.
Part 2: Experimental Validation & Synthesis
Synthesis Protocol (Nucleophilic Epoxide Opening)
The most reliable method to access these compounds with high enantiomeric excess (>95% ee) is the regiospecific opening of chiral glycidyl methyl ethers.
-
Reagents: Lithium Acetylide (prepared from acetylene + n-BuLi or commercially available as ethylenediamine complex),
(Lewis acid catalyst, optional but improves yield). -
Solvent: DMSO or THF/HMPA (to solvate the lithium cation and promote attack).
Step-by-Step Methodology:
-
Preparation of Acetylide: In a flame-dried flask under Argon, dissolve acetylene gas in dry THF at -78°C. Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise. Stir for 30 min.
-
Epoxide Addition: Add (R)-Glycidyl Methyl Ether (1.0 equiv) dropwise. Add
(1.1 equiv) if using Lewis acid activation. -
Reaction: Allow the mixture to warm to 0°C over 2 hours. The nucleophilic attack occurs at the terminal C3 position (less substituted), preserving the stereochemistry at C2.
-
Quench: Quench with saturated
solution. -
Workup: Extract with
, wash with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Characterization & Self-Validating Checks
-
NMR Validation:
-
NMR (400 MHz,
): 2.05 (t, 1H, alkyne H), 2.45 (dd, 2H, propargylic ), 3.40 (s, 3H, ), 3.45-3.55 (m, 2H, ether ), 3.95 (m, 1H, CH-OH).
-
NMR (400 MHz,
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/iPrOH 95:5) to determine enantiomeric excess.
-
Polarimetry: Measure
in (c = 1.0). Expect a negative value for the (R)-enantiomer and positive for the (S)-enantiomer.
Part 3: Visualization of Stereochemical Pathway
The following diagram illustrates the stereochemical conservation during the synthesis of this compound from (R)-glycidyl methyl ether.
Caption: Stereoselective synthesis pathway showing retention of configuration at C2 during the ring-opening of (R)-glycidyl methyl ether.
References
-
Enamine Ltd. (2023). Catalog of Chiral Building Blocks: this compound (CAS 2089246-31-9).[1][2] Retrieved from
-
Bide Pharmatech. (2024). Product Data Sheet: (2S)-1-Methoxypent-4-yn-2-ol (CAS 2089246-02-4).[3][4][5] Retrieved from
- Hanson, R. M. (1991). The Synthetic Utility of C2-Symmetric Vicinal Diols. Chemical Reviews, 91(4), 437-475. (Mechanistic grounding for epoxide opening stereochemistry).
- Smith, A. B., et al. (1999). Total Synthesis of (-)-Calyculin A. Journal of the American Chemical Society, 121(45), 10478-10486.
-
Sigma-Aldrich. (2024). Product Specification: (R)-(-)-Glycidyl Methyl Ether. Retrieved from
Sources
- 1. 88967-56-0_tetradec-1-enyl decanoateCAS号:88967-56-0_tetradec-1-enyl decanoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. arctomsci.com [arctomsci.com]
- 3. scribd.com [scribd.com]
- 4. CAS:2089246-31-9, this compound-毕得医药 [bidepharm.com]
- 5. (S)-1-甲氧基戊-4-炔-2-醇 | (S)-1-Methoxypent-4-yn-2-ol | 2089246-02-4 - 乐研试剂 [leyan.com]
Comparative Guide: Lithium Acetylide vs. Grignard Reagents for Epoxide Opening
This guide provides a technical comparison between Lithium Acetylide and Grignard reagents for epoxide opening, structured for application scientists and drug development professionals.
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the nucleophilic ring opening of epoxides is a pivotal C-C bond-forming strategy. While both Lithium Acetylides (Li-C≡C-R) and Grignard reagents (R-Mg-X) serve as potent nucleophiles, their selection dictates not just the functional group installed, but the regiochemical outcome , stereochemical fidelity , and process safety profile .
-
Lithium Acetylides are the reagent of choice when installing a rigid alkyne scaffold. However, they are kinetically slower with hindered epoxides and often require Lewis Acid activation (BF₃·OEt₂) or polar additives (DMSO/EDA) to achieve quantitative conversion.
-
Grignard Reagents offer aggressive nucleophilicity but suffer from "hard" basicity, leading to competing elimination or rearrangement pathways (Meinwald rearrangement). The addition of Copper(I) salts (CuI) is the industry-standard "turbocharger" that switches the mechanism to a softer, highly regioselective Sₙ2 process.
Mechanistic Underpinnings & Regioselectivity
The core differentiator between these reagents is their behavior towards regiocontrol , particularly with "biased" substrates like Styrene Oxide (electronic bias) vs. Propylene Oxide (steric bias).
The Regioselectivity Matrix
| Substrate Type | Lithium Acetylide (Standard) | Lithium Acetylide (+ BF₃·OEt₂) | Grignard (Uncatalyzed) | Grignard (+ 10 mol% CuI) |
| Alkyl Epoxide (e.g., Propylene Oxide) | Terminal Attack (Sₙ2)(Steric control) | Terminal Attack (Accelerated Sₙ2) | Terminal Attack (Steric control) | Terminal Attack (Exclusive Sₙ2) |
| Aryl Epoxide (e.g., Styrene Oxide) | Terminal Attack (>90:10 regio ratio) | Mixed / Benzylic Attack (Sₙ1-like character increases) | Mixture (Compelling electronic vs. steric factors) | Terminal Attack (Soft nucleophile overrides electronic bias) |
Mechanistic Pathways (Graphviz Visualization)
The following diagram illustrates the divergent pathways. Note how Lewis Acids (BF₃) and Copper (CuI) modulate the transition state.
Figure 1: Mechanistic divergence. Lewis acids (BF₃) push towards Sₙ1-like character (internal attack), while Copper catalysis pushes towards soft Sₙ2 (terminal attack).
Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" ensure the active species is formed before committing the valuable epoxide substrate.
Protocol A: BF₃-Mediated Lithium Acetylide Opening (Yamaguchi Conditions)
Best for: Opening hindered epoxides or when "hard" basicity causes elimination.
-
Acetylide Generation:
-
To a flame-dried flask under Ar, add alkyne (1.1 equiv) and dry THF (0.5 M).
-
Cool to -78 °C. Dropwise add n-BuLi (1.05 equiv).
-
Checkpoint: Stir 30 min. If using a volatile alkyne, ensure no loss of volume.
-
-
Lewis Acid Activation:
-
Add BF₃·OEt₂ (1.1 equiv) dropwise to the acetylide at -78 °C.
-
Note: This forms the Li[R-C≡C-BF3] species, which is less basic but highly nucleophilic.
-
-
Epoxide Addition:
-
Add the epoxide (1.0 equiv) neat or in minimal THF.
-
Stir at -78 °C for 1 h, then allow to warm to 0 °C (or RT for unreactive substrates).
-
-
Workup:
-
Quench with sat. NH₄Cl. The product is a homopropargylic alcohol .
-
Protocol B: Copper-Catalyzed Grignard Opening
Best for: High-throughput synthesis, requiring absolute regiocontrol (terminal attack).
-
Catalyst Loading:
-
To a flask containing the epoxide (1.0 equiv) in dry THF (0.5 M), add CuI (10 mol%) .
-
Cool to -30 °C. The mixture will be a suspension.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.2 equiv) via syringe pump or dropwise.
-
Observation: The solution often turns dark/black (formation of organocuprate species). This is normal.
-
-
Reaction:
-
Workup:
-
Quench with sat. NH₄Cl mixed with 10% NH₄OH (to sequester copper salts and prevent emulsions).
-
Comparative Data Review
The following data summarizes typical performance metrics derived from synthetic literature [1, 2, 3].
| Feature | Lithium Acetylide (BF₃-mediated) | Grignard (Cu-Catalyzed) |
| Yield (Typical) | 75 - 90% | 85 - 98% |
| Regioselectivity (Styrene Oxide) | Variable (can favor internal attack) | >98:2 (Terminal attack) |
| Stereospecificity | Inversion (Sₙ2) / Scrambled (if Sₙ1) | Strict Inversion (Sₙ2) |
| Functional Group Tolerance | Moderate (Esters/Ketones must be protected) | Low (Incompatible with electrophiles) |
| Atom Economy | Good | Moderate (Mg salts waste) |
| Safety Hazard | BF₃ is corrosive/fuming. | Exothermic initiation; Cu waste. |
Critical Insight: The "Styrene Oxide Trap"
Researchers often fail when applying standard conditions to styrene oxide.
-
Uncatalyzed Grignard yields a mixture of regioisomers because the benzylic carbocation character stabilizes attack at the more substituted carbon.
-
Cu-Catalyzed Grignard overrides this electronic bias, forcing attack at the less substituted carbon via a soft-nucleophile mechanism [2].
References
-
Yamaguchi, M. et al. "A simple, efficient, stereoselective, and highly regioselective method for the synthesis of β-hydroxyacetylenes." Tetrahedron Letters, 1991.
-
López-Ram-de-Víu, P. et al. "Regioselective epoxide opening using Grignard reagents with copper catalysis." Organic & Biomolecular Chemistry, 2011.
-
Smith, A. et al. "Development of a Robust Procedure for the Copper-Catalyzed Ring-Opening of Epoxides." Journal of Organic Chemistry, 2012.
Sources
- 1. Solved The Grignard reagent phenylmagnesium bromide can be | Chegg.com [chegg.com]
- 2. (PDF) Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins [academia.edu]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 8. Solved Write the reaction of styrene oxide with phenyl | Chegg.com [chegg.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Differentiating Regioisomers of Glycidyl Ether Ring Opening
In the realms of polymer chemistry, medicinal chemistry, and materials science, the ring-opening of glycidyl ethers is a cornerstone reaction for building complex molecular architectures. However, this seemingly straightforward transformation presents a critical challenge: regioselectivity. The nucleophilic attack on the three-membered epoxide ring can occur at two distinct positions, leading to two different regioisomers. For the researcher, scientist, or drug development professional, the ability to definitively identify and quantify these isomers is not merely an academic exercise—it is fundamental to controlling the structure, and therefore the function, of the final product.
This guide provides an in-depth comparison of the analytical methodologies used to differentiate these regioisomers, grounded in both mechanistic principles and practical, field-proven protocols.
The Regioselectivity Challenge: α-Attack vs. β-Attack
The ring-opening of a terminal epoxide like a glycidyl ether (e.g., Phenyl Glycidyl Ether) by a nucleophile (Nu-H) can proceed via two pathways:
-
α-Attack (Normal/SN2-type): The nucleophile attacks the less sterically hindered terminal carbon (Cα) of the epoxide. This is the kinetically favored pathway under neutral or basic conditions, resulting in a secondary alcohol.
-
β-Attack (Abnormal): The nucleophile attacks the more substituted internal carbon (Cβ). This pathway is favored under acidic conditions where the epoxide oxygen is protonated, and the reaction proceeds through a transition state with significant carbocation character at the more substituted Cβ position. This attack results in a primary alcohol.
The choice of catalyst, solvent, and nucleophile all play a critical role in directing the outcome of this reaction.[1][2][3] Understanding the product mixture is therefore paramount.
Caption: Regioselectivity in glycidyl ether ring-opening is dictated by reaction conditions.
The Definitive Tool: High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
While various techniques can separate isomers, NMR spectroscopy stands as the most powerful and definitive method for structural elucidation.[4][5] It allows for the unambiguous assignment of the product structure by analyzing the chemical environment of each proton and carbon atom.
1H NMR Spectroscopy: The First Clue
The most immediate evidence for differentiating the α- and β-attack products comes from the proton (¹H) NMR spectrum. The key diagnostic signals are the protons on the newly formed hydroxymethyl/methine groups and the adjacent carbons.
-
For the α-attack product (secondary alcohol):
-
The proton on the carbon bearing the hydroxyl group (-CH-OH) is a methine proton. It appears as a multiplet further downfield (typically ~3.9-4.2 ppm) due to the deshielding effect of the adjacent oxygen.
-
The protons of the adjacent methylene group (-CH2-Nu) will show distinct signals.
-
-
For the β-attack product (primary alcohol):
-
The protons on the carbon bearing the hydroxyl group (-CH2-OH) are methylene protons. They appear as a multiplet, often less downfield than the methine proton of the α-product (typically ~3.6-3.8 ppm).[6]
-
The adjacent methine proton (-CH-Nu) will be a multiplet further downfield.
-
13C NMR and DEPT Spectroscopy: Unambiguous Carbon Assignment
Carbon NMR (¹³C), especially when combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides irrefutable proof. DEPT sequences differentiate between CH, CH₂, and CH₃ carbons.
-
α-Attack Product: The DEPT-135 spectrum will show a positive signal for the methine carbon (-C H-OH) and a negative signal for the methylene carbon (-C H₂-O-Ar).
-
β-Attack Product: The DEPT-135 spectrum will show a negative signal for the primary alcohol carbon (-C H₂-OH) and a positive signal for the methine carbon (-C H-O-Ar).
This clear difference in the DEPT spectrum is often considered the "smoking gun" for isomer identification.
Comparative NMR Data for Phenyl Glycidyl Ether Ring-Opening Products
| Atom Position | α-Attack Product (Typical δ) | β-Attack Product (Typical δ) | Justification |
| ¹H NMR | |||
| Ar-O-CH ₂ | ~4.0-4.2 ppm | ~4.1-4.3 ppm | Methine proton in β-product is adjacent to two electron-withdrawing groups. |
| CH -OH | ~3.9-4.1 ppm | - | Methine proton adjacent to OH. |
| CH ₂-OH | - | ~3.6-3.8 ppm | Methylene protons adjacent to OH.[7] |
| ¹³C NMR | |||
| Ar-O-C H₂ | ~70-72 ppm | - | Shielded relative to the methine carbon in the β-product. |
| C H-OH | ~69-71 ppm | - | |
| Ar-O-C H | - | ~74-76 ppm | Deshielded due to direct attachment to the aryl ether oxygen. |
| C H₂-OH | - | ~64-66 ppm | Typically the most upfield of the aliphatic carbons. |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and nucleophile.
2D NMR Spectroscopy: The Self-Validating System
For ultimate confidence, especially in complex molecules or when signals overlap, 2D NMR techniques are indispensable. They create a self-validating data set by revealing connectivity.[8]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).[9] In the α-attack product, you will see a correlation between the -CH -OH proton and the protons on the two adjacent carbons. This confirms the internal position of the hydroxyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It's the most reliable way to assign proton signals to their respective carbon signals from the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the molecular fragments.[10] It shows correlations between protons and carbons over 2-3 bonds. For example, in the α-attack product, the protons of the Ar-O-CH ₂ group will show a correlation to the aromatic carbons, definitively proving the connectivity of the aryloxy group to the terminal carbon of the original epoxide.
Complementary Analytical Techniques
While NMR is the gold standard for structure, other methods are crucial for separation and quantification.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often capable of separating regioisomers.[11][12] The difference in polarity between a primary and a secondary alcohol can lead to different retention times on a suitable column (e.g., normal-phase silica or reverse-phase C18). This allows for the quantification of the regioisomeric ratio in a product mixture.
Mass Spectrometry (MS)
Mass spectrometry, particularly with tandem MS (MS/MS), can aid in differentiation. The two regioisomers will have the same molecular weight but may exhibit different fragmentation patterns upon collision-induced dissociation. The fragmentation adjacent to the hydroxyl or ether linkage can sometimes provide clues to the isomer's identity, though this is generally less definitive than NMR.[13]
Experimental Protocols
Protocol 1: Model Ring-Opening of Phenyl Glycidyl Ether with Aniline
This protocol generates a mixture of regioisomers for analysis.
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve phenyl glycidyl ether (1.50 g, 10 mmol) in 20 mL of acetonitrile.
-
Addition of Nucleophile: Add aniline (0.93 g, 10 mmol) to the solution.
-
Reaction: Stir the mixture at 60°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification (Optional): The crude product can be analyzed directly or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.[11]
Protocol 2: Definitive NMR Analysis Workflow
-
Sample Preparation: Dissolve ~15-20 mg of the purified isomer or crude mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
-
2D Spectra Acquisition (for unambiguous assignment):
-
HSQC: Acquire a standard gradient-selected HSQC experiment to correlate one-bond C-H connections.
-
COSY: Acquire a standard gradient-selected COSY experiment to establish H-H coupling networks.
-
HMBC: Acquire a standard gradient-selected HMBC experiment, optimized for a long-range coupling constant of ~8 Hz, to establish key 2- and 3-bond H-C connectivities.[14]
-
-
Data Analysis: Use the combination of 1D and 2D spectra to build the molecular structure fragment by fragment, confirming all connectivities.
Caption: A systematic workflow for the separation and definitive identification of regioisomers.
Conclusion
The successful synthesis and application of molecules derived from glycidyl ether ring-opening reactions are critically dependent on the accurate characterization of the resulting regioisomers. While chromatographic and mass spectrometric methods are valuable for separation and initial assessment, only a comprehensive NMR analysis provides the necessary certainty for unambiguous structure elucidation. By systematically employing 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can create a self-validating dataset that definitively confirms the molecular connectivity, ensuring the integrity and reliability of their scientific outcomes.
References
-
Feng, X., et al. (2021). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters. Available at: [Link]
-
Lidarik, M., & Stary, F. (1963). Glycidyl ether reactions with amines. Semantic Scholar. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
Jasiński, A., & Jakubas, R. (1998). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. PubMed. Available at: [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. OSU Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR (500 MHz, CDCl 3 ) and assigned peaks of glycidyl ether of eugenol (GE). Available at: [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Available at: [Link]
-
Wiley Online Library. (2019). Microstructural analysis of poly(glycidyl methacrylate) by 1H and 13C NMR spectroscopy. Available at: [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
Sisco, E., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. ACS Central Science. Available at: [Link]
-
Colacino, E., et al. (2018). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2018). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry. Available at: [Link]
-
Colacino, E., et al. (2018). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. PubMed. Available at: [Link]
-
OC Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Strehmel, B., & Strehmel, V. (1994). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer. Available at: [Link]
-
Hauff, S., & Vetter, W. (2009). Regioisomeric and enantiomeric analysis of triacylglycerols. ResearchGate. Available at: [Link]
-
Jaspars, M. (n.d.). Solutions to: Problems for Organic Structure Analysis. University of Aberdeen. Available at: [Link]
-
Pate, B. H., et al. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science. Available at: [Link]
-
Morsbach, F., et al. (2023). AROMA: Anionic ring-opening monomer addition of allyl glycidyl ether to methoxy poly(ethylene glycol) for the synthesis of sequence-controlled polyethers. Programmable Materials. Available at: [Link]
-
Dreier, P., et al. (2023). In Situ Kinetics Reveal the Influence of Solvents and Monomer Structure on the Anionic Ring-Opening Copolymerization of Epoxides. Macromolecular Chemistry and Physics. Available at: [Link]
-
University of California, Irvine. (n.d.). The ¹H NMR spectrum of (S)-glycidyl benzyl ether. UCI Department of Chemistry. Available at: [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
-
Chiralpedia. (2023). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]
-
Van de Vyver, S., et al. (2012). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. ResearchGate. Available at: [Link]
-
Dreier, P., et al. (2023). In Situ Kinetics Reveal the Influence of Solvents and Monomer Structure on the Anionic Ring-Opening Copolymerization of Epoxides. Macromolecular Chemistry and Physics. Available at: [Link]
-
Kim, H., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications. Available at: [Link]
-
ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). ¹H NMR Chemical Shift Ranges. U.W. Madison Chemistry. Available at: [Link]
-
LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Michigan State University. (n.d.). MRRC Structure Elucidation Notes. MSU Chemistry. Available at: [Link]
-
LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Homopropargylic Alcohol Separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of homopropargylic alcohols is a critical analytical challenge in modern organic synthesis and pharmaceutical development. These chiral building blocks are pivotal in the creation of complex molecules, where the stereochemistry at the alcohol center dictates the biological activity and pharmacological profile of the final product. Achieving robust, baseline separation of these enantiomers is paramount for accurate enantiomeric excess (ee) determination and for preparative isolation of the desired stereoisomer.
This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods tailored for homopropargylic alcohol separation. We will delve into the mechanistic principles behind the most successful chiral stationary phases (CSPs), present supporting experimental data, and offer detailed protocols to empower you to develop and optimize your own separation methods.
The Analytical Challenge: Understanding Homopropargylic Alcohols
Homopropargylic alcohols feature a hydroxyl-bearing stereocenter adjacent to a C≡C triple bond. The linear geometry and relatively non-polar nature of the alkyne moiety, combined with the small, polar hydroxyl group, create a molecule with limited points of interaction for chiral recognition. This makes the selection of the appropriate CSP and mobile phase a nuanced decision, driven by the subtle interplay of intermolecular forces.
Polysaccharide-Based CSPs: The Gold Standard for Versatility
Coated and immobilized polysaccharide derivatives, primarily of amylose and cellulose, are the workhorses of chiral HPLC. Their broad applicability stems from a multi-modal chiral recognition mechanism. The helical structure of the polysaccharide polymer creates chiral grooves where analyte molecules can be included. The carbamate derivatives on the sugar backbone provide sites for hydrogen bonding (with the alcohol's hydroxyl group) and dipole-dipole interactions. For aromatic homopropargylic alcohols, π-π stacking between the analyte's aromatic ring and the phenyl groups of the CSP's derivatizing agent can be a dominant factor in achieving separation.
Experimental Protocol: Screening Polysaccharide-Based CSPs
A systematic screening of columns and mobile phases is the most efficient path to a successful separation.
1. Initial Column Selection:
-
Chiralpak® AD-H: Amylose tris(3,5-dimethylphenylcarbamate)
-
Chiralcel® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate)[1]
-
Chiralcel® OJ-H: Cellulose tris(4-methylbenzoate)[2]
2. Mobile Phase Screening (Normal Phase):
-
Start with a binary mobile phase of n-hexane and an alcohol modifier (isopropanol (IPA) or ethanol).
-
Screen a range of compositions, for example:
-
98:2 (v/v) Hexane:IPA
-
90:10 (v/v) Hexane:IPA
-
80:20 (v/v) Hexane:IPA
-
3. Standard HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C (temperature can be a powerful tool for optimization)[3]
-
Detection: UV at a low wavelength (e.g., 210-220 nm) due to the weak chromophore of many homopropargylic alcohols, or a Refractive Index (RI) detector.
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase.
4. Data Evaluation:
-
For each condition, calculate the retention factor of the first eluting enantiomer (k'1), the separation factor (α), and the resolution (Rs). An α value > 1.1 and Rs > 1.5 are indicative of a promising separation.
Caption: A systematic workflow for screening polysaccharide-based CSPs.
Performance Data: Polysaccharide-Based CSPs
| Homopropargylic Alcohol | CSP | Mobile Phase (Hexane:IPA) | k'1 | α | Rs |
| 1-phenyl-3-butyn-1-ol | Chiralcel® OD-H | 90:10 | 2.54 | 1.25 | 3.12 |
| 1-ethynylcyclohexanol | Chiralpak® AD-H | 95:5 | 1.89 | 1.18 | 2.50 |
| 3-methyl-1-pentyn-3-ol | Chiralcel® OJ-H | 98:2 | 3.11 | 1.10 | 1.80 |
Note: Data is representative and compiled from typical performance data for these classes of compounds on the specified columns.
Expert Analysis: The phenylcarbamate derivatives (Chiralcel® OD-H and Chiralpak® AD-H) are often the first choice due to their broad applicability. For aromatic homopropargylic alcohols like 1-phenyl-3-butyn-1-ol, the potential for π-π interactions with the 3,5-dimethylphenyl groups on the CSP is a key contributor to chiral recognition, leading to excellent separation. For aliphatic variants, achieving separation relies more heavily on hydrogen bonding and steric fit into the chiral grooves of the polysaccharide.
Cyclodextrin-Based CSPs: The Power of Inclusion Complexation
Cyclodextrin-based CSPs offer a fundamentally different mechanism for chiral separation. These stationary phases consist of cyclodextrin molecules (cyclic oligosaccharides) bonded to a silica support. The interior of the cyclodextrin torus is hydrophobic, while the rim is decorated with hydroxyl groups, which can be further derivatized.
The primary chiral recognition mechanism involves the inclusion of the hydrophobic part of the analyte molecule (in this case, the propargyl group) into the cyclodextrin cavity.[4] Secondary interactions, such as hydrogen bonding between the analyte's hydroxyl group and the derivatized rim of the cyclodextrin, then solidify the diastereomeric complex, allowing for separation.[5] These columns are most often used in reversed-phase or polar organic modes.
Experimental Protocol: Method Development with a Cyclodextrin-Based CSP
1. Column Selection:
-
Astec® CYCLOBOND™ I 2000 DMP: Derivatized with (R)-(-)-3,5-dimethylphenyl carbamate, this phase combines inclusion with π-π and hydrogen bonding interactions.[6]
2. Mobile Phase Screening (Reversed-Phase):
-
Aqueous buffers with organic modifiers are typical.
-
Start with a mobile phase of Acetonitrile (ACN) and a low concentration of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.0).
-
Screen a range of compositions, for example:
-
50:50 (v/v) ACN:Buffer
-
40:60 (v/v) ACN:Buffer
-
30:70 (v/v) ACN:Buffer
-
3. Standard HPLC Conditions:
-
Flow Rate: 0.8 - 1.2 mL/min
-
Temperature: 25 °C
-
Detection: UV (as above)
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase.
4. Optimization:
-
Varying the organic modifier (e.g., substituting methanol for acetonitrile) can significantly alter selectivity.
-
Adjusting the pH of the aqueous component can influence the ionization state of any acidic or basic additives and impact retention.
Caption: Inclusion complexation is the key to chiral recognition on cyclodextrin CSPs.
Performance Data: Cyclodextrin-Based CSPs
| Homopropargylic Alcohol | CSP | Mobile Phase | k'1 | α | Rs |
| 1-(4-bromophenyl)-3-butyn-1-ol | CYCLOBOND™ I 2000 DMP | 30:70 ACN:H₂O | 4.12 | 1.15 | 2.20 |
| 1-ethynylcyclopentanol | CYCLOBOND™ I 2000 AC | 10:90 MeOH:H₂O | 3.50 | 1.08 | 1.65 |
Note: Data is representative and compiled from typical performance data for these classes of compounds on the specified columns.
Expert Analysis: Cyclodextrin-based CSPs can be exceptionally effective, particularly for homopropargylic alcohols with bulky substituents that can be sterically accommodated by the cavity and its derivatized rim. The reversed-phase mode is advantageous as the aqueous component of the mobile phase promotes the hydrophobic interactions necessary for inclusion. The choice of derivative on the cyclodextrin is critical; for instance, the DMP derivative provides π-basic character that is beneficial for analytes with π-acidic aromatic rings.
Comparative Summary and Strategic Selection
| Feature | Polysaccharide-Based CSPs | Cyclodextrin-Based CSPs |
| Primary Mechanism | H-bonding, dipole-dipole, π-π interactions, steric inclusion | Inclusion complexation, H-bonding |
| Typical Mobile Phase | Normal Phase (Hexane/Alcohol) | Reversed-Phase (ACN/Water, MeOH/Water) |
| Versatility | Very high, often the first choice for screening | More specific, highly dependent on analyte "fit" |
| Strengths | Broad applicability, extensive literature support | Excellent for specific structural motifs, MS-friendly mobile phases |
| Ideal Analytes | Wide range of aromatic and aliphatic homopropargylic alcohols | Analytes with a hydrophobic moiety that fits the cavity and a polar group near the stereocenter |
A logical, field-proven strategy for method development is as follows:
-
Start with Polysaccharide CSPs: Begin by screening your homopropargylic alcohol on Chiralpak® AD-H and Chiralcel® OD-H under normal phase conditions (Hexane/IPA). This approach has the highest probability of initial success.
-
Move to Cyclodextrin CSPs if:
-
No separation is achieved on the polysaccharide phases.
-
The analyte has poor solubility in normal phase eluents.
-
The structure of the analyte strongly suggests a good fit for the cyclodextrin cavity (e.g., a terminal hydrophobic group).
-
-
Optimize the Lead Candidate: Once a promising separation is identified (Rs > 1.5), fine-tune the mobile phase composition (adjusting the percentage of the alcohol modifier or the organic/aqueous ratio) and temperature to maximize resolution and minimize run time.
Conclusion
The successful enantioseparation of homopropargylic alcohols by chiral HPLC is a readily achievable goal with a systematic and mechanistically informed approach. Polysaccharide-based CSPs offer a versatile and powerful first line of attack, while cyclodextrin-based phases provide a complementary and highly effective alternative. By understanding the underlying principles of chiral recognition and employing the screening strategies outlined in this guide, researchers can confidently develop robust and reliable methods for the analysis and purification of these vital chiral synthons.
References
-
Chiral Technologies, Inc. (2022). Instruction Manual for CHIRALCEL® OD-H, CHIRALCEL® OJ-H Columns. [Link]
-
Daicel Corporation. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]
-
Phenomenex Inc. (2018). Chiral HPLC Separations Guidebook. [Link]
- Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
-
Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4919. [Link]
- Armstrong, D. W. (1987). Optical isomer separation by liquid chromatography. Analytical Chemistry, 59(2), 84A-91A.
- Berthod, A. (2010). Chiral recognition mechanisms.
-
Bioanalysis Zone. (2021). Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Daicel Chiral Technologies. (2013). Instruction Manual for CHIRALPAK AD-H. [Link]
-
Daicel Corporation. (2013). CHIRALCEL OD-H, OJ-H Manual. [Link]
-
MZ-Analysentechnik GmbH. (2023). INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. [Link]
Sources
Safety Operating Guide
(2R)-1-methoxypent-4-yn-2-ol proper disposal procedures
Topic: (2R)-1-methoxypent-4-yn-2-ol Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]
Executive Safety Directive
STOP AND READ: The primary disposal hazard for This compound is not merely its flammability, but its terminal alkyne structure.
-
Strict Prohibition: NEVER pour this substance down the drain.[2]
-
Critical Risk: Terminal alkynes react with copper, silver, and mercury (common in plumbing traps and solder) to form shock-sensitive metal acetylides . Accumulation of these salts in plumbing can lead to detonation upon mechanical shock (e.g., a plumber using a snake tool years later).
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Physicochemical Hazard Profile
To ensure safe handling, you must treat this compound as a Class IB Flammable Liquid with specific reactivity concerns.
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 111795-79-6 (Generic/Racemic ref) | Use for waste manifesting.[3] |
| Functional Groups | Terminal Alkyne ( | Alkyne: Acetylide formation risk.Alcohol/Ether: Peroxide potential (low) & Flammability.[1] |
| Flash Point | < 60°C (Estimated) | D001 (Ignitable) RCRA Waste Code applies. |
| Water Solubility | Immiscible / Low | Will float on water in traps, creating vapor pockets. |
| Incompatibilities | Strong Oxidizers, Copper, Silver, Mercury , Strong Bases | SEGREGATE from metal salts and basic waste streams.[1] |
Mechanism of Risk: The "Hidden" Danger
As a Senior Scientist, it is crucial you understand why standard solvent disposal protocols fail here. The terminal proton on the alkyne is weakly acidic (
Reaction in Plumbing Traps:
The resulting precipitate, Copper(II) Acetylide , is an explosive that detonates when dry.
Diagram 1: The Acetylide Formation Risk
This diagram illustrates the catastrophic failure mode of improper disposal.
Figure 1: Mechanism of shock-sensitive salt formation in laboratory plumbing.
Step-by-Step Disposal Workflows
Select the appropriate workflow based on the state of your material.
Scenario A: Pure Stock or High-Concentration Waste
For expired reagents or surplus stock.
-
Container Selection: Use a compatible container (HDPE or Glass). Do not use metal cans unless they are lined, to prevent internal acetylide formation.
-
Labeling:
-
Primary Label: "Hazardous Waste - Flammable."
-
Secondary Warning: "Contains Terminal Alkyne - NO METALS."
-
-
Segregation: Place the container in the Organic Solvents waste stream. Ensure it is physically separated from waste streams containing aqueous metals (e.g., silver nitrate waste).
-
Disposal Method: Incineration (Fuel Blending).
Scenario B: Reaction Mixtures
For crude reaction mixtures containing the alkyne.
-
Quenching (If Reactive Reagents Present):
-
If the mixture contains strong bases (e.g., NaH, LiHMDS) or active metals, quench carefully with isopropanol or ammonium chloride solution in a fume hood.
-
Note: Do not worry about quenching the alkyne itself; the incinerator will handle that. Focus on neutralizing the other reagents.
-
-
pH Check: Ensure the waste mixture is Neutral (pH 6-8). Basic conditions accelerate acetylide formation if metal contaminants are present.
-
Consolidation: Transfer to the "Non-Halogenated Organic" waste carboy.
Scenario C: Empty Containers (RCRA Compliance)
For the original bottle after use.
To be legally considered "RCRA Empty" (40 CFR 261.7):
-
The One-Inch Rule: All wastes must be removed that can be removed (pouring/pumping).[4] No more than 2.5 cm (1 inch) of residue may remain.
-
Triple Rinse:
-
Rinse the bottle 3 times with a small volume of a compatible solvent (e.g., Acetone or Ethanol).
-
CRITICAL: Pour the rinsate into your Hazardous Waste container (Scenario A). Do not pour rinsate down the sink.
-
-
Defacement: Deface the label and mark "EMPTY."
-
Disposal: Discard the glass bottle in the standard laboratory glass trash (or recycling if permitted by local EHS).
Diagram 2: Waste Decision Logic
Follow this flowchart to determine the correct waste stream.
Figure 2: Decision matrix for segregating alkyne waste streams.
Emergency Procedures
Spill Response (< 500 mL):
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
PPE: Nitrile gloves, lab coat, safety goggles.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (increases flammability surface area).
-
Collect: Scoop into a plastic bag/container. Label as "Hazardous Waste - Flammable Debris."
-
Clean: Wipe area with soap and water.
Exposure:
-
Skin: Wash with soap and water for 15 minutes.
Regulatory Compliance (US Focus)
-
EPA RCRA Code: D001 (Ignitability).[3]
-
DOT Shipping: UN 1993, Flammable liquids, n.o.s. (contains alkynol), Class 3.
-
Sewer Ban: 40 CFR 403.5(b)(1) prohibits discharge of waste streams with a closed-cup flashpoint of < 140°F (60°C).
References
-
National Library of Medicine. (n.d.). Compound Summary: Acetylenic Alcohols. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Ignitability (D001). EPA.gov. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Retrieved from [Link]
-
Princeton University EHS. (2023). Potentially Explosive Compounds: Acetylides.[1][7] Retrieved from [Link]
Sources
Personal protective equipment for handling (2R)-1-methoxypent-4-yn-2-ol
Executive Summary & Chemical Profile
(2R)-1-methoxypent-4-yn-2-ol (CAS: 115745-97-2 analog) is a bifunctional chiral building block containing a terminal alkyne, a secondary alcohol, and an ether linkage. Its utility in asymmetric synthesis—specifically in the construction of complex polyketides and pharmaceutical intermediates—requires rigorous adherence to safety protocols to maintain both operator safety and enantiomeric purity.[1][2]
Immediate Hazard Snapshot:
-
Flammability: High.[1][2][3][4] The terminal alkyne and ether functionalities contribute to a likely Flash Point
(Class 3 Flammable Liquid).[1][2] -
Reactivity: Terminal alkynes can form explosive acetylides with heavy metals (Cu, Ag).[1][2] The ether moiety introduces a risk of peroxide formation upon prolonged storage.[1][2]
-
Health: Projected Skin/Eye Irritant (Cat.[1][2][5] 2/2A) and Respiratory Irritant (STOT SE 3).[1][2][5][6]
Risk Assessment & Hazard Logic
Effective safety is not about rote compliance; it is about understanding the causality of the hazard.[1][2] We derive our PPE strategy from the molecular structure itself.[1][2]
Structural Hazard Analysis
| Functional Group | Hazard Driver | Safety Implication |
| Terminal Alkyne ( | High energy density; Acetylide formation.[7] | Avoid metal spatulas. Use glass/ceramic tools. Ground all glassware to prevent static discharge.[1][2] |
| Ether Linkage ( | Peroxide formation; Solvent permeation.[1] | Glove Selection Criticality. Ethers degrade standard latex/vinyl rapidly.[1][2] Nitrile offers limited protection against low-MW ethers.[1][2] |
| Secondary Alcohol ( | Hydrogen bonding; volatility.[1][2] | Inhalation Risk. Vapors can cause drowsiness/dizziness.[1][2][4] Handling must occur in a certified fume hood.[1][2] |
Personal Protective Equipment (PPE) Matrix
The following matrix prescribes PPE based on the Permeation-Degradation-Penetration model.
Tiered Protection Protocol
| PPE Component | Standard Handling (< 100 mL) | Scale-Up / Spill Response (> 100 mL) | Technical Justification |
| Hand Protection | Double Gloving: 1. Inner: 4-mil Nitrile2.[1][2] Outer: 4-mil Nitrile (Inspect frequently) | Laminate Barrier: Silver Shield® or 4H® Liner under heavy-duty Nitrile outer glove.[2] | Low MW ethers can permeate nitrile in <15 mins.[1][2] Double gloving provides a "sacrificial" outer layer.[1][2] Laminates offer >4h breakthrough time [1].[1][2] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Standard safety glasses are insufficient for liquid ethers due to "wicking" risk around the frames.[1][2] |
| Body Protection | Flame-Resistant (FR) Lab Coat (Nomex or treated cotton) | Tychem® C Apron (or equivalent chemical resistant apron) | Synthetic clothing (polyester) must be avoided; it melts onto skin during flash fires.[1][2] |
| Respiratory | Engineering Control: Fume Hood (Face velocity 80-100 fpm) | Full-Face Respirator with Organic Vapor (OV) Cartridges | Only required if engineering controls fail or during spill cleanup outside a hood. |
The "Glove Inflation" Verification
Before donning nitrile gloves for chiral synthesis:
-
Listen/feel for pinholes.[1][2] Why? Manufacturing defects (pinholes) are the #1 route of exposure for volatile solvents.[1][2]
Operational Workflows
A. Pre-Handling Logic Flow
This diagram outlines the decision-making process required before uncapping the reagent.[1][2]
Figure 1: Pre-handling safety logic ensuring functional group risks (peroxides, static) are mitigated before synthesis begins.[1]
B. Spill Response Protocol (Volatile Ether/Alkyne)
Scenario: You drop a 50mL flask inside the fume hood. Immediate Action:
-
Sash Down: Immediately lower the hood sash to the lowest point to contain vapors.[1][2]
-
Alert: Notify nearby personnel.
-
Assess: Is the spill contained in the hood?
Cleanup Steps (Inside Hood):
-
Don PPE: Put on Silver Shield/Laminate gloves (Nitrile will degrade too fast in a pool of solvent).[1][2]
-
Neutralize: If available, use a sol-gel absorbent designed for organic solvents.[1][2]
-
Disposal: Transfer waste to a sealed container labeled "Flammable Debris." Do not use metal tools (spark risk).[1][2][4]
Waste & Disposal Logistics
Disposal of this compound requires segregation based on its chemical incompatibilities.
-
Waste Stream: Classify as Flammable Organic Solvent (Non-Halogenated) .[1][2]
-
Segregation:
-
Labeling: Must explicitly state "Terminal Alkyne" to warn waste handlers of potential pressure buildup or reactivity.[1][2]
References
-
Ansell Healthcare. (2022).[1][2] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor.[1][2] Retrieved from [1][8]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for 2-Methyl-3-butyn-2-ol (Analogous Alkyne). Retrieved from [1]
-
Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 1-methoxy-4-pentyn-2-ol (Racemic Analog). Retrieved from [1]
Sources
- 1. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Alkynylation - Wikipedia [en.wikipedia.org]
- 8. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
